molecular formula C29H36O10 B1681481 Satratoxin G CAS No. 53126-63-9

Satratoxin G

Cat. No.: B1681481
CAS No.: 53126-63-9
M. Wt: 544.6 g/mol
InChI Key: GTONGKBINDTWOM-QXMOYCCXSA-N
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Description

Satratoxin G is a macrocyclic trichothecene mycotoxin that has been found in S. chartarum. It induces cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) in HL-60 cells when used at a concentration of 40 nM and is cytotoxic to HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells (IC50s = 2.2-9.7 ng/ml). Intranasal administration of this compound (500 μg/kg) induces apoptosis of olfactory sensory neurons in olfactory epithelium and ethmoid turbinate expression of the genes encoding IL-1α, IL-1β, IL-6, TNF-α, and MIP-2 in mice. This compound induces lethality in 4 week-old male mice (LD50 = 1.23 mg/kg, i.p.).>This compound is a trichothecene mycotoxin of Stachybotrys chartarum and has been shown to selectively induces apoptosis in olfactory sensory neurons (OSNs) of the nose and brain.

Properties

CAS No.

53126-63-9

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

(20Z,22E)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

InChI

InChI=1S/C29H36O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,17-20,22,24,30,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5+

InChI Key

GTONGKBINDTWOM-QXMOYCCXSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C/C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isosatratoxin G
satratoxin G

Origin of Product

United States

Foundational & Exploratory

Satratoxin G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold".[1][2] Its presence in water-damaged buildings has been associated with a range of adverse health effects, making it a subject of significant toxicological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the biological activity of this compound, with a focus on its induction of apoptosis.

Chemical Structure and Properties

This compound is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53126-63-9[1][3]
Molecular Formula C₂₉H₃₆O₁₀[1][3]
Molecular Weight 544.59 g/mol [1]
Appearance Crystalline solid[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dichloromethane, DMSO, Ethanol. Relatively insoluble in water.[2][3]

Biological Activity and Toxicity

This compound exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for this compound

ParameterValueOrganism/Cell LineSource
LD₅₀ (intraperitoneal) 1.23 mg/kg4-week-old male mice[4]
IC₅₀ (Cytotoxicity) 2.2 - 9.7 ng/mLHepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells[3][4]

Mechanism of Action: Ribotoxic Stress and Apoptosis

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome damage. This response is central to the toxin's ability to induce apoptosis and inflammation.

Signaling Pathways in this compound-Induced Apoptosis

The ribotoxic stress induced by this compound activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead to programmed cell death.

Two primary pathways of apoptosis are implicated in this compound toxicity:

  • Caspase-Dependent Pathway: In many cell types, this compound activates initiator caspases, such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

  • Caspase-Independent Pathway: In some neuronal cells, this compound has been shown to induce apoptosis through a caspase-independent mechanism. This pathway involves the activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:

SatratoxinG_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Activation cluster_caspase_dependent Caspase-Dependent Apoptosis cluster_caspase_independent Caspase-Independent Apoptosis This compound This compound Ribosome (60S) Ribosome (60S) This compound->Ribosome (60S) Ribotoxic Stress Ribotoxic Stress Ribosome (60S)->Ribotoxic Stress p38 p38 Ribotoxic Stress->p38 JNK JNK Ribotoxic Stress->JNK ERK ERK Ribotoxic Stress->ERK PKR PKR Ribotoxic Stress->PKR Caspase-9 Caspase-9 p38->Caspase-9 Caspase-8 Caspase-8 JNK->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis_CD Apoptosis Caspase-3->Apoptosis_CD AIF AIF (translocation) PKR->AIF Apoptosis_CI Apoptosis AIF->Apoptosis_CI

This compound-induced apoptosis signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of this compound. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability relative to untreated controls. E->F

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the toxin. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins (p38, JNK, ERK) in response to this compound treatment.

Workflow:

WesternBlot_Workflow A 1. Treat cells with this compound for various time points. B 2. Lyse cells and determine protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block the membrane and incubate with primary antibodies (e.g., anti-phospho-p38). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using a chemiluminescent substrate. F->G H 8. Analyze band intensities to determine protein activation. G->H

Workflow for Western blot analysis of MAPK activation.

Methodology:

  • Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with this compound at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Conclusion

This compound is a potent mycotoxin that exerts its cytotoxic effects through the induction of the ribotoxic stress response, leading to the activation of MAPK signaling pathways and subsequent apoptosis via both caspase-dependent and -independent mechanisms. Understanding these molecular details is crucial for assessing the toxicological risks associated with exposure to Stachybotrys chartarum and for the development of potential therapeutic interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer a foundation for further investigation into the complex biological activities of this important environmental toxin.

References

Satratoxin G: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold".[1][2] Its presence in water-damaged buildings has been associated with a range of adverse health effects, making it a subject of significant toxicological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the biological activity of this compound, with a focus on its induction of apoptosis.

Chemical Structure and Properties

This compound is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53126-63-9[1][3]
Molecular Formula C₂₉H₃₆O₁₀[1][3]
Molecular Weight 544.59 g/mol [1]
Appearance Crystalline solid[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Dichloromethane, DMSO, Ethanol. Relatively insoluble in water.[2][3]

Biological Activity and Toxicity

This compound exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for this compound

ParameterValueOrganism/Cell LineSource
LD₅₀ (intraperitoneal) 1.23 mg/kg4-week-old male mice[4]
IC₅₀ (Cytotoxicity) 2.2 - 9.7 ng/mLHepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells[3][4]

Mechanism of Action: Ribotoxic Stress and Apoptosis

The primary mechanism of action of this compound is the inhibition of protein synthesis through its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress response," a cellular signaling cascade initiated by ribosome damage. This response is central to the toxin's ability to induce apoptosis and inflammation.

Signaling Pathways in this compound-Induced Apoptosis

The ribotoxic stress induced by this compound activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead to programmed cell death.

Two primary pathways of apoptosis are implicated in this compound toxicity:

  • Caspase-Dependent Pathway: In many cell types, this compound activates initiator caspases, such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

  • Caspase-Independent Pathway: In some neuronal cells, this compound has been shown to induce apoptosis through a caspase-independent mechanism. This pathway involves the activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:

SatratoxinG_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Activation cluster_caspase_dependent Caspase-Dependent Apoptosis cluster_caspase_independent Caspase-Independent Apoptosis This compound This compound Ribosome (60S) Ribosome (60S) This compound->Ribosome (60S) Ribotoxic Stress Ribotoxic Stress Ribosome (60S)->Ribotoxic Stress p38 p38 Ribotoxic Stress->p38 JNK JNK Ribotoxic Stress->JNK ERK ERK Ribotoxic Stress->ERK PKR PKR Ribotoxic Stress->PKR Caspase-9 Caspase-9 p38->Caspase-9 Caspase-8 Caspase-8 JNK->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis_CD Apoptosis Caspase-3->Apoptosis_CD AIF AIF (translocation) PKR->AIF Apoptosis_CI Apoptosis AIF->Apoptosis_CI

This compound-induced apoptosis signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of this compound. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability relative to untreated controls. E->F

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Toxin Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the toxin. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins (p38, JNK, ERK) in response to this compound treatment.

Workflow:

WesternBlot_Workflow A 1. Treat cells with this compound for various time points. B 2. Lyse cells and determine protein concentration. A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block the membrane and incubate with primary antibodies (e.g., anti-phospho-p38). D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using a chemiluminescent substrate. F->G H 8. Analyze band intensities to determine protein activation. G->H

Workflow for Western blot analysis of MAPK activation.

Methodology:

  • Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with this compound at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of MAPK activation.

Conclusion

This compound is a potent mycotoxin that exerts its cytotoxic effects through the induction of the ribotoxic stress response, leading to the activation of MAPK signaling pathways and subsequent apoptosis via both caspase-dependent and -independent mechanisms. Understanding these molecular details is crucial for assessing the toxicological risks associated with exposure to Stachybotrys chartarum and for the development of potential therapeutic interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer a foundation for further investigation into the complex biological activities of this important environmental toxin.

References

An In-depth Technical Guide to the Production of Satratoxin G by Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. The document details the biosynthetic pathway, factors influencing production, and detailed experimental protocols for the cultivation of S. chartarum and the analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, natural product chemistry, and pharmacology.

Introduction to Stachybotrys chartarum and this compound

Stachybotrys chartarum, commonly known as "black mold," is a filamentous fungus frequently found in water-damaged buildings and on cellulose-rich materials.[1] Certain strains of this fungus, specifically genotype S, are capable of producing a range of mycotoxins, including the highly toxic macrocyclic trichothecenes.[1] Among these, this compound is of significant interest due to its potent cytotoxicity.

This compound and its congeners are known to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, which can induce apoptosis.[2][3] Exposure to these toxins has been associated with a variety of adverse health effects in both humans and animals.[3] The production of this compound is a complex process influenced by a variety of genetic and environmental factors. Understanding these factors is crucial for assessing the risk associated with S. chartarum contamination and for potential applications of these compounds in drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure. This pathway involves a series of genes organized in clusters.

Genetic Basis

The genetic blueprint for trichothecene production in Stachybotrys is encoded within gene clusters. Key genes involved in the initial steps of the pathway include TRI4 and TRI5.[4][5] The TRI5 gene encodes trichodiene (B1200196) synthase, which catalyzes the first committed step in trichothecene biosynthesis.[4][6] The TRI4 gene product is a cytochrome P450 monooxygenase responsible for several oxygenation steps of the trichodiene skeleton.[4][5]

In addition to the core trichothecene genes, S. chartarum genotype S possesses specific gene clusters (SC1, SC2, and SC3) that are presumed to be essential for the formation of the macrocyclic structure of satratoxins.[3]

Biosynthetic Pathway

The following diagram illustrates the conceptual biosynthetic pathway leading to the formation of the core trichothecene structure and its subsequent modification to form this compound.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 (Trichodiene Synthase) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol TRI4 (Cytochrome P450 Monooxygenase) Trichodermol Trichodermol Isotrichotriol->Trichodermol Spontaneous Cyclization Macrocyclic_Precursors Macrocyclic Precursors Trichodermol->Macrocyclic_Precursors Series of Enzymatic Steps (Satratoxin Gene Cluster Products) Satratoxin_G This compound Macrocyclic_Precursors->Satratoxin_G Final Tailoring Steps

Caption: Conceptual biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound by S. chartarum is not constitutive and is significantly influenced by a range of environmental and nutritional factors.

Environmental Factors

Key environmental parameters that modulate this compound production include water activity (aw) and temperature. Optimal conditions for growth do not always coincide with optimal conditions for toxin production.

Nutritional Factors

The composition of the growth substrate plays a critical role in the induction of this compound biosynthesis. Carbon and nitrogen sources are particularly important. Studies have shown that media rich in cellulose (B213188) and low in nitrogen can stimulate the production of macrocyclic trichothecenes.[1]

Link to Fungal Development

A strong correlation has been observed between sporulation and the production of this compound and H.[2][7] Conditions that promote sporulation often lead to higher yields of these mycotoxins. This suggests a coordinated regulatory network governing both processes.

Regulatory Pathways

While not fully elucidated in S. chartarum, G-protein coupled receptor (GPCR) signaling pathways are known to regulate mycotoxin biosynthesis in other fungi in response to environmental cues.[8][9][10] It is hypothesized that a similar mechanism is involved in the regulation of this compound production.

The following diagram illustrates a general model for GPCR-mediated regulation of mycotoxin production.

GPCR Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Nutrients, pH) GPCR G-Protein Coupled Receptor Extracellular_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Transcription_Factor Transcription Factor Second_Messenger->Transcription_Factor Activation Mycotoxin_Genes Mycotoxin Biosynthesis Genes Transcription_Factor->Mycotoxin_Genes Transcriptional Regulation Mycotoxin_Production Mycotoxin Production Mycotoxin_Genes->Mycotoxin_Production

Caption: Generalized GPCR signaling pathway in fungi.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production by S. chartarum under different culture conditions.

Table 1: Production of this compound on Various Culture Media

Culture MediumThis compound Concentration (ng/g)Reference
Potato Dextrose Agar (B569324) (PDA)4520.4
Cellulose Agar (CEL)High
Malt Extract Agar (MEA)Intermediate
Glucose-Yeast-Peptone Agar (GYP)Low
Sabouraud Dextrose Agar (SAB)Low

Table 2: Production of Satratoxins on Different PDA Formulations

PDA ManufacturerTotal Satratoxins (G+H) (µg/cm²)Reference
Manufacturer V20.8 ± 0.4[2]
Manufacturer S0.3 ± 0.1[2]

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. chartarum, extraction of this compound, and its quantification using UPLC-MS/MS and competitive ELISA.

The following diagram outlines the general experimental workflow.

Experimental Workflow Cultivation 1. Fungal Cultivation Extraction 2. Mycotoxin Extraction Cultivation->Extraction Analysis 3. Toxin Analysis Extraction->Analysis UPLC_MSMS UPLC-MS/MS Analysis->UPLC_MSMS ELISA ELISA Analysis->ELISA

Caption: General experimental workflow for this compound analysis.

Protocol for Stachybotrys chartarum Cultivation
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes.

  • Inoculation: Inoculate the center of the agar plates with a small plug of a pure culture of S. chartarum genotype S.

  • Incubation: Incubate the plates in the dark at 25 °C for 21 days.

  • Harvesting: After incubation, the fungal biomass and agar can be harvested for mycotoxin extraction.

Protocol for this compound Extraction
  • Sample Preparation: Homogenize the fungal culture (biomass and agar).

  • Solvent Extraction: Extract a known weight of the homogenized sample with an acetonitrile/water/formic acid (79/20/1, v/v/v) mixture.[11]

  • Shaking: Shake the mixture vigorously for a specified period (e.g., 60 minutes).

  • Centrifugation: Centrifuge the extract to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the mycotoxins.

  • Dilution: Dilute the raw extract with a suitable solvent, such as water/acetonitrile/formic acid (79/20/1, v/v/v), prior to analysis.[11]

Protocol for UPLC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and methanol (B129727) or acetonitrile.

    • Flow Rate: Set a flow rate appropriate for the column dimensions.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the diluted extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using certified standards of this compound of known concentrations.

    • Data Analysis: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The use of matrix-matched standards or isotopically labeled internal standards is recommended for accurate quantification.[11][12]

Protocol for Competitive ELISA for this compound
  • Coating: Coat the wells of a microtiter plate with a specific anti-Satratoxin G antibody. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA in PBS). Incubate and wash.

  • Competition: Add the sample extract or this compound standards to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., this compound-HRP). Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

  • Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.[13][14]

References

An In-depth Technical Guide to the Production of Satratoxin G by Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. The document details the biosynthetic pathway, factors influencing production, and detailed experimental protocols for the cultivation of S. chartarum and the analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, natural product chemistry, and pharmacology.

Introduction to Stachybotrys chartarum and this compound

Stachybotrys chartarum, commonly known as "black mold," is a filamentous fungus frequently found in water-damaged buildings and on cellulose-rich materials.[1] Certain strains of this fungus, specifically genotype S, are capable of producing a range of mycotoxins, including the highly toxic macrocyclic trichothecenes.[1] Among these, this compound is of significant interest due to its potent cytotoxicity.

This compound and its congeners are known to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, which can induce apoptosis.[2][3] Exposure to these toxins has been associated with a variety of adverse health effects in both humans and animals.[3] The production of this compound is a complex process influenced by a variety of genetic and environmental factors. Understanding these factors is crucial for assessing the risk associated with S. chartarum contamination and for potential applications of these compounds in drug development.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure. This pathway involves a series of genes organized in clusters.

Genetic Basis

The genetic blueprint for trichothecene production in Stachybotrys is encoded within gene clusters. Key genes involved in the initial steps of the pathway include TRI4 and TRI5.[4][5] The TRI5 gene encodes trichodiene synthase, which catalyzes the first committed step in trichothecene biosynthesis.[4][6] The TRI4 gene product is a cytochrome P450 monooxygenase responsible for several oxygenation steps of the trichodiene skeleton.[4][5]

In addition to the core trichothecene genes, S. chartarum genotype S possesses specific gene clusters (SC1, SC2, and SC3) that are presumed to be essential for the formation of the macrocyclic structure of satratoxins.[3]

Biosynthetic Pathway

The following diagram illustrates the conceptual biosynthetic pathway leading to the formation of the core trichothecene structure and its subsequent modification to form this compound.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene TRI5 (Trichodiene Synthase) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol TRI4 (Cytochrome P450 Monooxygenase) Trichodermol Trichodermol Isotrichotriol->Trichodermol Spontaneous Cyclization Macrocyclic_Precursors Macrocyclic Precursors Trichodermol->Macrocyclic_Precursors Series of Enzymatic Steps (Satratoxin Gene Cluster Products) Satratoxin_G This compound Macrocyclic_Precursors->Satratoxin_G Final Tailoring Steps

Caption: Conceptual biosynthetic pathway of this compound.

Factors Influencing this compound Production

The production of this compound by S. chartarum is not constitutive and is significantly influenced by a range of environmental and nutritional factors.

Environmental Factors

Key environmental parameters that modulate this compound production include water activity (aw) and temperature. Optimal conditions for growth do not always coincide with optimal conditions for toxin production.

Nutritional Factors

The composition of the growth substrate plays a critical role in the induction of this compound biosynthesis. Carbon and nitrogen sources are particularly important. Studies have shown that media rich in cellulose and low in nitrogen can stimulate the production of macrocyclic trichothecenes.[1]

Link to Fungal Development

A strong correlation has been observed between sporulation and the production of this compound and H.[2][7] Conditions that promote sporulation often lead to higher yields of these mycotoxins. This suggests a coordinated regulatory network governing both processes.

Regulatory Pathways

While not fully elucidated in S. chartarum, G-protein coupled receptor (GPCR) signaling pathways are known to regulate mycotoxin biosynthesis in other fungi in response to environmental cues.[8][9][10] It is hypothesized that a similar mechanism is involved in the regulation of this compound production.

The following diagram illustrates a general model for GPCR-mediated regulation of mycotoxin production.

GPCR Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Nutrients, pH) GPCR G-Protein Coupled Receptor Extracellular_Signal->GPCR G_Protein Heterotrimeric G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Transcription_Factor Transcription Factor Second_Messenger->Transcription_Factor Activation Mycotoxin_Genes Mycotoxin Biosynthesis Genes Transcription_Factor->Mycotoxin_Genes Transcriptional Regulation Mycotoxin_Production Mycotoxin Production Mycotoxin_Genes->Mycotoxin_Production

Caption: Generalized GPCR signaling pathway in fungi.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production by S. chartarum under different culture conditions.

Table 1: Production of this compound on Various Culture Media

Culture MediumThis compound Concentration (ng/g)Reference
Potato Dextrose Agar (PDA)4520.4
Cellulose Agar (CEL)High
Malt Extract Agar (MEA)Intermediate
Glucose-Yeast-Peptone Agar (GYP)Low
Sabouraud Dextrose Agar (SAB)Low

Table 2: Production of Satratoxins on Different PDA Formulations

PDA ManufacturerTotal Satratoxins (G+H) (µg/cm²)Reference
Manufacturer V20.8 ± 0.4[2]
Manufacturer S0.3 ± 0.1[2]

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. chartarum, extraction of this compound, and its quantification using UPLC-MS/MS and competitive ELISA.

The following diagram outlines the general experimental workflow.

Experimental Workflow Cultivation 1. Fungal Cultivation Extraction 2. Mycotoxin Extraction Cultivation->Extraction Analysis 3. Toxin Analysis Extraction->Analysis UPLC_MSMS UPLC-MS/MS Analysis->UPLC_MSMS ELISA ELISA Analysis->ELISA

Caption: General experimental workflow for this compound analysis.

Protocol for Stachybotrys chartarum Cultivation
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) according to the manufacturer's instructions. Autoclave and pour into sterile Petri dishes.

  • Inoculation: Inoculate the center of the agar plates with a small plug of a pure culture of S. chartarum genotype S.

  • Incubation: Incubate the plates in the dark at 25 °C for 21 days.

  • Harvesting: After incubation, the fungal biomass and agar can be harvested for mycotoxin extraction.

Protocol for this compound Extraction
  • Sample Preparation: Homogenize the fungal culture (biomass and agar).

  • Solvent Extraction: Extract a known weight of the homogenized sample with an acetonitrile/water/formic acid (79/20/1, v/v/v) mixture.[11]

  • Shaking: Shake the mixture vigorously for a specified period (e.g., 60 minutes).

  • Centrifugation: Centrifuge the extract to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the mycotoxins.

  • Dilution: Dilute the raw extract with a suitable solvent, such as water/acetonitrile/formic acid (79/20/1, v/v/v), prior to analysis.[11]

Protocol for UPLC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: Use a suitable C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid or ammonium formate and methanol or acetonitrile.

    • Flow Rate: Set a flow rate appropriate for the column dimensions.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the diluted extract.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Quantification:

    • Calibration Curve: Prepare a calibration curve using certified standards of this compound of known concentrations.

    • Data Analysis: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The use of matrix-matched standards or isotopically labeled internal standards is recommended for accurate quantification.[11][12]

Protocol for Competitive ELISA for this compound
  • Coating: Coat the wells of a microtiter plate with a specific anti-Satratoxin G antibody. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells using a blocking buffer (e.g., BSA in PBS). Incubate and wash.

  • Competition: Add the sample extract or this compound standards to the wells, followed by the addition of a known amount of enzyme-conjugated this compound (e.g., this compound-HRP). Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

  • Measurement: Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation: The concentration of this compound in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.[13][14]

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin, is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1][2] Renowned for its cytotoxicity, this complex molecule has garnered significant attention due to its implications for human and animal health, particularly in indoor environments with mold contamination.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for developing targeted strategies to mitigate its production, for engineering novel bioactive compounds, and for advancing drug development efforts. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic framework, putative enzymatic steps, and relevant quantitative data. It also outlines key experimental methodologies employed in its study.

The Genetic Blueprint: Satratoxin Biosynthesis Gene Clusters

The production of this compound in S. chartarum is governed by a set of specific gene clusters. Strains capable of producing satratoxins (chemotype S) possess three distinct satratoxin gene clusters: SC1, SC2, and SC3, which contain the sat genes 1 through 21.[5][6][7] This is in contrast to atranone-producing strains (chemotype A), which lack these specific gene clusters.[5][8] The presence of these clusters is a key determinant of the toxigenic potential of a given S. chartarum isolate.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the known functions of homologous genes in other trichothecene-producing fungi, such as Fusarium, and the predicted functions of the enzymes encoded by the sat gene clusters.[3][5][7] The biosynthesis is a complex process that begins with the cyclization of a primary metabolite and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure.

The initial steps of the pathway are believed to be shared with other trichothecenes, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the parent trichothecene scaffold.[3][9] The subsequent tailoring steps, leading to the unique macrocyclic structure of this compound, are catalyzed by enzymes encoded within the SC1, SC2, and SC3 clusters.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Satratoxin_G_Biosynthesis cluster_core Core Trichothecene Pathway cluster_satratoxin Satratoxin-Specific Pathway (Putative) FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase (TRI5 homolog) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Cytochrome P450 Monooxygenases (TRI4 homolog) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichotriol->EPT Spontaneous Cyclization Macrocyclic_Precursor Macrocyclic Trichothecene Precursor EPT->Macrocyclic_Precursor Series of reactions catalyzed by Sat enzymes (e.g., PKS, Acyltransferases, Oxygenases from SC1, SC2, SC3) Satratoxin_G This compound Macrocyclic_Precursor->Satratoxin_G Final tailoring steps by Sat enzymes

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. Understanding these factors is crucial for controlling its formation and for optimizing its production for research purposes.

Culture MediumThis compound + H Concentration (µg/cm²)[10]
Potato Dextrose Agar (PDA) - Manufacturer V20.8 ± 0.4
Potato Dextrose Agar (PDA) - Manufacturer S0.3 ± 0.1
Culture MediumMycotoxin Production Level[11]
Potato-Dextrose-Agar (PDA)High
Cellulose-AgarHigh
Malt-Extract-Agar (MEA)Intermediate
Glucose-Yeast-Peptone-Agar (GYP)Poor
Sabouraud-Dextrose-Agar (SAB)Poor
Environmental FactorOptimal Condition for this compound Production[6]
Temperature20°C
Water Activity (aw)0.98

Key Experimental Protocols

The study of this compound biosynthesis relies on a variety of molecular and analytical techniques. Below are overviews of key experimental workflows.

Mycotoxin Extraction and Analysis

A general workflow for the extraction and quantification of this compound from fungal cultures is outlined below. This typically involves solvent extraction followed by chromatographic separation and detection.

Mycotoxin_Analysis_Workflow Culture Stachybotrys chartarum Culture Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile) Culture->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for mycotoxin analysis.

Detailed Methodologies:

  • Design and construction of a guide RNA (gRNA) specific to the target sat gene.

  • Delivery of the Cas9 nuclease and gRNA into S. chartarum protoplasts, often via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Screening of transformants for the desired gene knockout, typically by PCR and subsequent sequencing.

Enzyme assays for the specific enzymes in the this compound pathway are not well-established. However, general approaches for characterizing enzyme function include:

  • Heterologous expression of the target sat gene in a host organism (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

  • Incubation of the purified enzyme or cell lysate with a putative substrate.

  • Analysis of the reaction products by techniques such as HPLC or LC-MS to determine enzyme activity and product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated set of genes clustered within the S. chartarum genome. While the general framework of the pathway is beginning to be understood through genomic and comparative analyses, the precise enzymatic steps and their regulation remain a fertile ground for future research. The elucidation of the complete pathway will not only provide a deeper understanding of the biology of this important mycotoxin but will also open new avenues for the development of inhibitors and the bioengineering of novel compounds with potential therapeutic applications. Further research employing advanced molecular techniques, such as targeted gene knockouts and in vitro enzyme characterization, is essential to fully unravel the intricacies of the this compound assembly line.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G, a potent macrocyclic trichothecene mycotoxin, is a secondary metabolite produced by the fungus Stachybotrys chartarum.[1][2] Renowned for its cytotoxicity, this complex molecule has garnered significant attention due to its implications for human and animal health, particularly in indoor environments with mold contamination.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for developing targeted strategies to mitigate its production, for engineering novel bioactive compounds, and for advancing drug development efforts. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic framework, putative enzymatic steps, and relevant quantitative data. It also outlines key experimental methodologies employed in its study.

The Genetic Blueprint: Satratoxin Biosynthesis Gene Clusters

The production of this compound in S. chartarum is governed by a set of specific gene clusters. Strains capable of producing satratoxins (chemotype S) possess three distinct satratoxin gene clusters: SC1, SC2, and SC3, which contain the sat genes 1 through 21.[5][6][7] This is in contrast to atranone-producing strains (chemotype A), which lack these specific gene clusters.[5][8] The presence of these clusters is a key determinant of the toxigenic potential of a given S. chartarum isolate.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be constructed based on the known functions of homologous genes in other trichothecene-producing fungi, such as Fusarium, and the predicted functions of the enzymes encoded by the sat gene clusters.[3][5][7] The biosynthesis is a complex process that begins with the cyclization of a primary metabolite and proceeds through a series of oxygenations, isomerizations, and acylations to form the final macrocyclic structure.

The initial steps of the pathway are believed to be shared with other trichothecenes, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the parent trichothecene scaffold.[3][9] The subsequent tailoring steps, leading to the unique macrocyclic structure of this compound, are catalyzed by enzymes encoded within the SC1, SC2, and SC3 clusters.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Satratoxin_G_Biosynthesis cluster_core Core Trichothecene Pathway cluster_satratoxin Satratoxin-Specific Pathway (Putative) FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase (TRI5 homolog) Isotrichotriol Isotrichotriol Trichodiene->Isotrichotriol Cytochrome P450 Monooxygenases (TRI4 homolog) EPT 12,13-Epoxytrichothec-9-ene (EPT) Isotrichotriol->EPT Spontaneous Cyclization Macrocyclic_Precursor Macrocyclic Trichothecene Precursor EPT->Macrocyclic_Precursor Series of reactions catalyzed by Sat enzymes (e.g., PKS, Acyltransferases, Oxygenases from SC1, SC2, SC3) Satratoxin_G This compound Macrocyclic_Precursor->Satratoxin_G Final tailoring steps by Sat enzymes

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is significantly influenced by environmental and nutritional factors. Understanding these factors is crucial for controlling its formation and for optimizing its production for research purposes.

Culture MediumThis compound + H Concentration (µg/cm²)[10]
Potato Dextrose Agar (PDA) - Manufacturer V20.8 ± 0.4
Potato Dextrose Agar (PDA) - Manufacturer S0.3 ± 0.1
Culture MediumMycotoxin Production Level[11]
Potato-Dextrose-Agar (PDA)High
Cellulose-AgarHigh
Malt-Extract-Agar (MEA)Intermediate
Glucose-Yeast-Peptone-Agar (GYP)Poor
Sabouraud-Dextrose-Agar (SAB)Poor
Environmental FactorOptimal Condition for this compound Production[6]
Temperature20°C
Water Activity (aw)0.98

Key Experimental Protocols

The study of this compound biosynthesis relies on a variety of molecular and analytical techniques. Below are overviews of key experimental workflows.

Mycotoxin Extraction and Analysis

A general workflow for the extraction and quantification of this compound from fungal cultures is outlined below. This typically involves solvent extraction followed by chromatographic separation and detection.

Mycotoxin_Analysis_Workflow Culture Stachybotrys chartarum Culture Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile) Culture->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for mycotoxin analysis.

Detailed Methodologies:

  • Design and construction of a guide RNA (gRNA) specific to the target sat gene.

  • Delivery of the Cas9 nuclease and gRNA into S. chartarum protoplasts, often via polyethylene glycol (PEG)-mediated transformation.

  • Screening of transformants for the desired gene knockout, typically by PCR and subsequent sequencing.

Enzyme assays for the specific enzymes in the this compound pathway are not well-established. However, general approaches for characterizing enzyme function include:

  • Heterologous expression of the target sat gene in a host organism (e.g., Saccharomyces cerevisiae or Aspergillus oryzae).

  • Incubation of the purified enzyme or cell lysate with a putative substrate.

  • Analysis of the reaction products by techniques such as HPLC or LC-MS to determine enzyme activity and product formation.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated set of genes clustered within the S. chartarum genome. While the general framework of the pathway is beginning to be understood through genomic and comparative analyses, the precise enzymatic steps and their regulation remain a fertile ground for future research. The elucidation of the complete pathway will not only provide a deeper understanding of the biology of this important mycotoxin but will also open new avenues for the development of inhibitors and the bioengineering of novel compounds with potential therapeutic applications. Further research employing advanced molecular techniques, such as targeted gene knockouts and in vitro enzyme characterization, is essential to fully unravel the intricacies of the this compound assembly line.

References

Discovery and isolation of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Satratoxin G

Introduction

This compound is a highly potent macrocyclic trichothecene (B1219388) mycotoxin.[1] It belongs to a class of toxic secondary metabolites produced by certain species of fungi. The primary producer of this compound is Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," which is often found in damp or water-damaged buildings.[2][3][4] Trichothecenes are characterized by a tetracyclic, sesquiterpenoid ring system containing a 12,13-epoxide ring, which is essential for their biological activity.[5][6] this compound is of significant interest to researchers due to its severe cytotoxicity and its role as a potent inhibitor of protein synthesis in eukaryotes, which leads to apoptosis.[7][8] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound is a natural product of the fungus Stachybotrys chartarum (also known as S. atra or S. alternans).[2] This mold thrives in environments with high water activity and is commonly found on wet cellulosic materials like gypsum board, ceiling tiles, and wood.[9] The production of this compound by S. chartarum is closely linked to the sporulation process of the fungus.[10][11] The toxin is one of several macrocyclic trichothecenes produced by this species, which also include Satratoxin H and roridins.[12][13] The presence of these toxins in indoor environments has been associated with adverse health effects, making their study a priority.[14]

Experimental Protocols

The isolation and purification of this compound involve a multi-step process that begins with the cultivation of the source fungus, followed by extraction and chromatographic separation.

Protocol 1: Fungal Culture for Toxin Production

This protocol is based on methodologies optimized for the production of macrocyclic trichothecenes from S. chartarum.[13]

  • Organism: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).[10][13]

  • Culture Medium: Potato Dextrose Agar (PDA) has been identified as an optimal medium for satratoxin production.[10] Alternatively, solid-substrate fermentation on rice is highly effective.[13]

  • Inoculation:

    • Prepare a spore suspension of S. chartarum (e.g., 2x10⁶ spores/mL in 25% glycerol).[13]

    • For rice cultures, autoclave 250g of rice in Fernbach flasks.

    • Inoculate the sterile rice with the spore suspension (e.g., 5x10⁵ spores per flask).[13]

  • Incubation:

    • Incubate the cultures at 25°C in the dark.

    • The incubation period typically ranges from 4 to 6 weeks to allow for sufficient fungal growth and toxin production.[13]

Protocol 2: Extraction of Crude Mycotoxin Mixture

This protocol outlines the liquid-solid extraction of satratoxins from the fungal culture.[13]

  • Reagents: Acetonitrile (B52724) (ACN), Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Harvest the fungal biomass from the rice or PDA cultures.

    • Submerge the biomass in acetonitrile and agitate thoroughly to extract the mycotoxins.

    • Filter the mixture to separate the solvent extract from the solid fungal material.

    • Evaporate the acetonitrile extract to dryness using a rotary evaporator.

    • Redissolve the dried crude extract in dichloromethane for the subsequent purification step.[13]

Protocol 3: Chromatographic Purification

Purification is achieved through a combination of normal-phase and reverse-phase chromatography.[13]

  • Step 1: Normal-Phase Chromatography (Michel-Miller Silica (B1680970) Gel Chromatography)

    • Stationary Phase: Silica gel.

    • Mobile Phase: A stepwise gradient of acetonitrile in dichloromethane.

    • Procedure:

      • Load the crude extract (dissolved in dichloromethane) onto a silica gel column.

      • Elute the column with increasing concentrations of acetonitrile.

      • This compound typically elutes in the fraction containing 30% acetonitrile in dichloromethane.[13]

      • Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC).[15]

  • Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Stationary Phase: C18 semi-preparative column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Procedure:

      • Dry the fractions containing this compound from the silica gel chromatography.

      • Redissolve the residue in the initial mobile phase composition.

      • Inject the sample onto the C18 column.

      • Elute with a programmed gradient of increasing acetonitrile concentration to separate this compound from other closely related compounds.

      • Collect the peak corresponding to this compound.[13]

Protocol 4: Purity Confirmation and Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fraction on an analytical HPLC system, typically with UV detection at 254 nm. A single, sharp peak indicates high purity.[16]

  • Mass Spectrometry (MS):

    • Employ Electrospray Ionization/Collision-Induced Dissociation (ESI-CID) tandem mass spectrometry (LC-MS/MS) for definitive structural confirmation.[14][16]

    • The precursor ion and characteristic product ions provide a molecular fingerprint for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For complete structural elucidation, ¹H and ¹³C NMR data are collected and compared with published spectral data for this compound.[17]

Data Presentation

Quantitative data related to the production, analytical detection, and toxicity of this compound are summarized below.

ParameterValueSource Organism / SystemReference
Production Yield 20.8 ± 0.4 µg/cm²S. chartarum on PDA-V[10][11]
0.3 ± 0.1 µg/cm²S. chartarum on PDA-S[10][11]
Molecular Formula C₂₉H₃₆O₁₀-[1]
Molecular Weight 544.59 g/mol -[1]
Analytical Detection
ELISA Detection Limit100 pg/mLImmunoassay[18]
TLC Detection Limit0.2 to 2.0 µ g/spot Thin Layer Chromatography[5]
GLC Detection Limit~0.05 µ g/injection Gas-Liquid Chromatography[5]
Airborne Concentration0.25 ng/m³Water-damaged building[14]
Toxicology Data
LD₅₀ (mice, i.p.)1.23 mg/kgMus musculus[7]
Cytotoxicity (IC₅₀)2.2 - 9.7 ng/mLVarious human cell lines[7]
Apoptosis Induction40 nMHL-60 cells[7]

Mandatory Visualizations

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound is depicted below.

G cluster_0 Fungal Culture & Production cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Characterization Culture 1. S. chartarum Culture (Rice or PDA) Incubation 2. Incubation (4-6 weeks, 25°C) Culture->Incubation Extraction 3. Solvent Extraction (Acetonitrile) Incubation->Extraction Harvest Biomass Drying 4. Evaporation to Dryness Extraction->Drying Silica 5. Silica Gel Chromatography (ACN/CH₂Cl₂ Gradient) Drying->Silica Redissolve in CH₂Cl₂ HPLC 6. Semi-Prep RP-HPLC (C18, ACN/H₂O Gradient) Silica->HPLC Analysis 7. Purity & Identity Check HPLC->Analysis Pure this compound HPLC_an HPLC-UV Analysis->HPLC_an MS_an LC-MS/MS Analysis->MS_an NMR_an NMR Analysis->NMR_an

Caption: Workflow for this compound Isolation and Analysis.

Signaling Pathway Diagram: this compound-Induced Apoptosis

This compound is a potent inhibitor of protein synthesis, which triggers cellular stress responses leading to programmed cell death (apoptosis). It binds to the 60S ribosomal subunit, leading to the activation of MAP kinases and caspase cascades.[7][8]

G SG This compound Ribosome 60S Ribosomal Subunit SG->Ribosome ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth blocks MAPK MAPK Activation (p38, JNK) ProteinSynth->MAPK triggers Casp8 Caspase-8 Activation MAPK->Casp8 Casp9 Caspase-9 Activation MAPK->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling Pathway of this compound-Induced Apoptosis.

References

Discovery and isolation of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of Satratoxin G

Introduction

This compound is a highly potent macrocyclic trichothecene mycotoxin.[1] It belongs to a class of toxic secondary metabolites produced by certain species of fungi. The primary producer of this compound is Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," which is often found in damp or water-damaged buildings.[2][3][4] Trichothecenes are characterized by a tetracyclic, sesquiterpenoid ring system containing a 12,13-epoxide ring, which is essential for their biological activity.[5][6] this compound is of significant interest to researchers due to its severe cytotoxicity and its role as a potent inhibitor of protein synthesis in eukaryotes, which leads to apoptosis.[7][8] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Source Organism

This compound is a natural product of the fungus Stachybotrys chartarum (also known as S. atra or S. alternans).[2] This mold thrives in environments with high water activity and is commonly found on wet cellulosic materials like gypsum board, ceiling tiles, and wood.[9] The production of this compound by S. chartarum is closely linked to the sporulation process of the fungus.[10][11] The toxin is one of several macrocyclic trichothecenes produced by this species, which also include Satratoxin H and roridins.[12][13] The presence of these toxins in indoor environments has been associated with adverse health effects, making their study a priority.[14]

Experimental Protocols

The isolation and purification of this compound involve a multi-step process that begins with the cultivation of the source fungus, followed by extraction and chromatographic separation.

Protocol 1: Fungal Culture for Toxin Production

This protocol is based on methodologies optimized for the production of macrocyclic trichothecenes from S. chartarum.[13]

  • Organism: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).[10][13]

  • Culture Medium: Potato Dextrose Agar (PDA) has been identified as an optimal medium for satratoxin production.[10] Alternatively, solid-substrate fermentation on rice is highly effective.[13]

  • Inoculation:

    • Prepare a spore suspension of S. chartarum (e.g., 2x10⁶ spores/mL in 25% glycerol).[13]

    • For rice cultures, autoclave 250g of rice in Fernbach flasks.

    • Inoculate the sterile rice with the spore suspension (e.g., 5x10⁵ spores per flask).[13]

  • Incubation:

    • Incubate the cultures at 25°C in the dark.

    • The incubation period typically ranges from 4 to 6 weeks to allow for sufficient fungal growth and toxin production.[13]

Protocol 2: Extraction of Crude Mycotoxin Mixture

This protocol outlines the liquid-solid extraction of satratoxins from the fungal culture.[13]

  • Reagents: Acetonitrile (ACN), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Harvest the fungal biomass from the rice or PDA cultures.

    • Submerge the biomass in acetonitrile and agitate thoroughly to extract the mycotoxins.

    • Filter the mixture to separate the solvent extract from the solid fungal material.

    • Evaporate the acetonitrile extract to dryness using a rotary evaporator.

    • Redissolve the dried crude extract in dichloromethane for the subsequent purification step.[13]

Protocol 3: Chromatographic Purification

Purification is achieved through a combination of normal-phase and reverse-phase chromatography.[13]

  • Step 1: Normal-Phase Chromatography (Michel-Miller Silica Gel Chromatography)

    • Stationary Phase: Silica gel.

    • Mobile Phase: A stepwise gradient of acetonitrile in dichloromethane.

    • Procedure:

      • Load the crude extract (dissolved in dichloromethane) onto a silica gel column.

      • Elute the column with increasing concentrations of acetonitrile.

      • This compound typically elutes in the fraction containing 30% acetonitrile in dichloromethane.[13]

      • Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC).[15]

  • Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Stationary Phase: C18 semi-preparative column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Procedure:

      • Dry the fractions containing this compound from the silica gel chromatography.

      • Redissolve the residue in the initial mobile phase composition.

      • Inject the sample onto the C18 column.

      • Elute with a programmed gradient of increasing acetonitrile concentration to separate this compound from other closely related compounds.

      • Collect the peak corresponding to this compound.[13]

Protocol 4: Purity Confirmation and Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fraction on an analytical HPLC system, typically with UV detection at 254 nm. A single, sharp peak indicates high purity.[16]

  • Mass Spectrometry (MS):

    • Employ Electrospray Ionization/Collision-Induced Dissociation (ESI-CID) tandem mass spectrometry (LC-MS/MS) for definitive structural confirmation.[14][16]

    • The precursor ion and characteristic product ions provide a molecular fingerprint for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For complete structural elucidation, ¹H and ¹³C NMR data are collected and compared with published spectral data for this compound.[17]

Data Presentation

Quantitative data related to the production, analytical detection, and toxicity of this compound are summarized below.

ParameterValueSource Organism / SystemReference
Production Yield 20.8 ± 0.4 µg/cm²S. chartarum on PDA-V[10][11]
0.3 ± 0.1 µg/cm²S. chartarum on PDA-S[10][11]
Molecular Formula C₂₉H₃₆O₁₀-[1]
Molecular Weight 544.59 g/mol -[1]
Analytical Detection
ELISA Detection Limit100 pg/mLImmunoassay[18]
TLC Detection Limit0.2 to 2.0 µ g/spot Thin Layer Chromatography[5]
GLC Detection Limit~0.05 µ g/injection Gas-Liquid Chromatography[5]
Airborne Concentration0.25 ng/m³Water-damaged building[14]
Toxicology Data
LD₅₀ (mice, i.p.)1.23 mg/kgMus musculus[7]
Cytotoxicity (IC₅₀)2.2 - 9.7 ng/mLVarious human cell lines[7]
Apoptosis Induction40 nMHL-60 cells[7]

Mandatory Visualizations

Experimental Workflow Diagram

The overall process for the isolation and identification of this compound is depicted below.

G cluster_0 Fungal Culture & Production cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Characterization Culture 1. S. chartarum Culture (Rice or PDA) Incubation 2. Incubation (4-6 weeks, 25°C) Culture->Incubation Extraction 3. Solvent Extraction (Acetonitrile) Incubation->Extraction Harvest Biomass Drying 4. Evaporation to Dryness Extraction->Drying Silica 5. Silica Gel Chromatography (ACN/CH₂Cl₂ Gradient) Drying->Silica Redissolve in CH₂Cl₂ HPLC 6. Semi-Prep RP-HPLC (C18, ACN/H₂O Gradient) Silica->HPLC Analysis 7. Purity & Identity Check HPLC->Analysis Pure this compound HPLC_an HPLC-UV Analysis->HPLC_an MS_an LC-MS/MS Analysis->MS_an NMR_an NMR Analysis->NMR_an

Caption: Workflow for this compound Isolation and Analysis.

Signaling Pathway Diagram: this compound-Induced Apoptosis

This compound is a potent inhibitor of protein synthesis, which triggers cellular stress responses leading to programmed cell death (apoptosis). It binds to the 60S ribosomal subunit, leading to the activation of MAP kinases and caspase cascades.[7][8]

G SG This compound Ribosome 60S Ribosomal Subunit SG->Ribosome ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth blocks MAPK MAPK Activation (p38, JNK) ProteinSynth->MAPK triggers Casp8 Caspase-8 Activation MAPK->Casp8 Casp9 Caspase-9 Activation MAPK->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling Pathway of this compound-Induced Apoptosis.

References

Satratoxin G: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant concern for human health due to its presence in water-damaged buildings. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in eukaryotic cells. The primary mechanism of action is the inhibition of protein synthesis through binding to ribosomal subunits, which triggers a cascade of downstream events including the activation of mitogen-activated protein kinase (MAPK) and protein kinase R (PKR) signaling pathways, culminating in apoptosis. This document outlines the key signaling cascades, summarizes quantitative toxicological data, and provides detailed experimental protocols for studying the effects of this compound.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

This compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] Its primary molecular target is the ribosome. The toxin has been shown to interact with both the 40S and 60S ribosomal subunits, leading to the inhibition of polypeptide chain initiation and elongation.[1][3] This binding to the ribosome is a critical upstream event that initiates a "ribotoxic stress response," triggering downstream signaling cascades that lead to cellular apoptosis.[4]

Induction of Apoptosis: The Ultimate Cellular Fate

A hallmark of this compound cytotoxicity is the induction of apoptosis, or programmed cell death, in a wide range of eukaryotic cells, including neuronal cells, macrophages, and various cancer cell lines.[1][5][6][7] This process is characterized by morphological changes such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1][5] The apoptotic response to this compound is mediated by a complex interplay of signaling pathways, which can be both caspase-dependent and -independent, depending on the cell type.

Key Signaling Pathways in this compound-Induced Apoptosis

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7] The activation of these kinases is a crucial event that precedes the onset of apoptosis.[7]

  • SAPK/JNK and p38 MAPK: Activation of these pathways is generally considered pro-apoptotic in the context of this compound toxicity.

  • ERK: The role of ERK activation is more complex. Studies have shown that inhibition of ERK can enhance this compound-induced apoptosis, suggesting a potential pro-survival or negative regulatory role for this pathway in this context.[7][8]

MAPK_Pathway SatratoxinG This compound Ribosome Ribosome Binding (Protein Synthesis Inhibition) SatratoxinG->Ribosome Stress Ribotoxic Stress Ribosome->Stress MAPKKK MAPKKK Stress->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 MAPK p38_MAPKK->p38 JNK JNK/SAPK JNK_MAPKK->JNK ERK ERK ERK_MAPKK->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ProSurvival Pro-survival Signals (Inhibited by SG) ERK->ProSurvival Caspase_Pathway SatratoxinG This compound DeathReceptor Death Receptor Pathway SatratoxinG->DeathReceptor Mitochondria Mitochondrial Pathway SatratoxinG->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 SubstrateCleavage Cleavage of PARP, DFF45/ICAD Caspase3->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis PKR_Pathway SatratoxinG This compound PKR_Activation PKR Activation SatratoxinG->PKR_Activation AIF_Translocation AIF Nuclear Translocation PKR_Activation->AIF_Translocation ProApoptoticGenes ↑ Pro-apoptotic Gene Expression (p53, BAX, CAD) PKR_Activation->ProApoptoticGenes Apoptosis Caspase-Independent Apoptosis AIF_Translocation->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution C->D E Measure Absorbance (570 nm) D->E

References

Satratoxin G: A Technical Guide to its Mechanism of Action in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant concern for human health due to its presence in water-damaged buildings. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced toxicity in eukaryotic cells. The primary mechanism of action is the inhibition of protein synthesis through binding to ribosomal subunits, which triggers a cascade of downstream events including the activation of mitogen-activated protein kinase (MAPK) and protein kinase R (PKR) signaling pathways, culminating in apoptosis. This document outlines the key signaling cascades, summarizes quantitative toxicological data, and provides detailed experimental protocols for studying the effects of this compound.

Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition

This compound is a potent inhibitor of eukaryotic protein synthesis.[1][2] Its primary molecular target is the ribosome. The toxin has been shown to interact with both the 40S and 60S ribosomal subunits, leading to the inhibition of polypeptide chain initiation and elongation.[1][3] This binding to the ribosome is a critical upstream event that initiates a "ribotoxic stress response," triggering downstream signaling cascades that lead to cellular apoptosis.[4]

Induction of Apoptosis: The Ultimate Cellular Fate

A hallmark of this compound cytotoxicity is the induction of apoptosis, or programmed cell death, in a wide range of eukaryotic cells, including neuronal cells, macrophages, and various cancer cell lines.[1][5][6][7] This process is characterized by morphological changes such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[1][5] The apoptotic response to this compound is mediated by a complex interplay of signaling pathways, which can be both caspase-dependent and -independent, depending on the cell type.

Key Signaling Pathways in this compound-Induced Apoptosis

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a potent activator of the MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[4][7] The activation of these kinases is a crucial event that precedes the onset of apoptosis.[7]

  • SAPK/JNK and p38 MAPK: Activation of these pathways is generally considered pro-apoptotic in the context of this compound toxicity.

  • ERK: The role of ERK activation is more complex. Studies have shown that inhibition of ERK can enhance this compound-induced apoptosis, suggesting a potential pro-survival or negative regulatory role for this pathway in this context.[7][8]

MAPK_Pathway SatratoxinG This compound Ribosome Ribosome Binding (Protein Synthesis Inhibition) SatratoxinG->Ribosome Stress Ribotoxic Stress Ribosome->Stress MAPKKK MAPKKK Stress->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 MAPK p38_MAPKK->p38 JNK JNK/SAPK JNK_MAPKK->JNK ERK ERK ERK_MAPKK->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ProSurvival Pro-survival Signals (Inhibited by SG) ERK->ProSurvival Caspase_Pathway SatratoxinG This compound DeathReceptor Death Receptor Pathway SatratoxinG->DeathReceptor Mitochondria Mitochondrial Pathway SatratoxinG->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 SubstrateCleavage Cleavage of PARP, DFF45/ICAD Caspase3->SubstrateCleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis PKR_Pathway SatratoxinG This compound PKR_Activation PKR Activation SatratoxinG->PKR_Activation AIF_Translocation AIF Nuclear Translocation PKR_Activation->AIF_Translocation ProApoptoticGenes ↑ Pro-apoptotic Gene Expression (p53, BAX, CAD) PKR_Activation->ProApoptoticGenes Apoptosis Caspase-Independent Apoptosis AIF_Translocation->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Add Solubilization Solution C->D E Measure Absorbance (570 nm) D->E

References

Satratoxin G: A Technical Guide to its Environmental Sources, Prevalence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced predominantly by the fungus Stachybotrys chartarum, colloquially known as "black mold". This mold thrives in damp or water-damaged indoor environments, contaminating materials with high cellulose (B213188) content such as gypsum board, wallpaper, and ceiling tiles. This compound is recognized as one of the most hazardous trichothecenes to humans and animals, contributing to the adverse health effects associated with "sick building syndrome". Its toxicity stems from its ability to inhibit protein synthesis and induce apoptosis. This guide provides a comprehensive overview of the environmental sources, prevalence, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Environmental Sources and Prevalence of this compound

The primary environmental source of this compound is the fungus Stachybotrys chartarum. This mold proliferates in environments with high water activity, making water-damaged buildings a significant reservoir for this toxin. Besides indoor environments, S. chartarum and its toxins can be found in soil and decaying organic matter. The production of this compound by S. chartarum is influenced by various environmental factors, including the substrate, temperature, and water activity.

Quantitative Data on this compound Prevalence

The following tables summarize quantitative data on this compound concentrations found in various environmental samples and produced under different laboratory conditions.

Table 1: this compound Production by Stachybotrys chartarum under Laboratory Conditions

Strain/Chemo-genotypeSubstrate/MediumTemperature (°C)Water Activity (aW)This compound ConcentrationReference
Genotype S strainsPotato Dextrose Agar (PDA) - Manufacturer 1Not SpecifiedNot Specified20.8 ± 0.4 µg/cm²
Genotype S strainsPotato Dextrose Agar (PDA) - Manufacturer 2Not SpecifiedNot Specified0.3 ± 0.1 µg/cm²
IBT 7711 (Macrocyclic trichothecene-producing)Potato Dextrose Agar (modified with glycerol)200.98~250 µg/g mycelia
IBT 7711 (Macrocyclic trichothecene-producing)Potato Dextrose Agar (modified with glycerol)150.995Maximally produced
IBT 1495 (Non-toxigenic)Potato Dextrose Agar (modified with glycerol)250.98<1.6 µg/g mycelia

Table 2: Prevalence of this compound in Indoor Environmental Samples

Sample TypeLocation/ContextDetection MethodThis compound ConcentrationReference
Indoor AirWater-damaged dwellingLC-MS/MS0.25 ng/m³
Building MaterialsWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 66% of 100 samples (specific concentration not provided)
Settled DustWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 11% of 18 samples (specific concentration not provided)
Cultured DustWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 51% of 37 samples (specific concentration not provided)

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound. The following sections provide protocols for sample extraction and analysis.

Extraction of this compound from Building Materials (e.g., Gypsum Board, Wallpaper)

This protocol is adapted from methodologies described in the scientific literature.

Materials:

Procedure:

  • Sample Collection: Aseptically collect a known area (e.g., 1 cm²) of the contaminated building material.

  • Extraction:

    • Place the sample into a glass vial.

    • Add a sufficient volume of methanol to completely submerge the sample (e.g., 5 mL).

    • Sonicate the sample in a sonicator bath for 30 minutes.

    • Vortex the sample for 2 minutes.

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

    • Carefully transfer the methanol supernatant to a clean glass tube.

    • Repeat the extraction process on the pellet with fresh methanol and combine the supernatants.

  • Liquid-Liquid Partitioning (Clean-up):

    • Add an equal volume of hexane to the combined methanol extract.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. The upper hexane layer contains nonpolar impurities.

    • Discard the upper hexane layer.

    • Repeat the hexane wash two more times.

    • To the remaining methanol layer, add an equal volume of ethyl acetate and an equal volume of water.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. The upper ethyl acetate layer now contains the satratoxins.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction two more times and combine the ethyl acetate fractions.

  • Concentration:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., 1 mL of methanol or the initial mobile phase of the HPLC/LC-MS system).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from a lower percentage of B to a higher percentage over a set time (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 529.2 → Product ions (e.g., m/z 231.1, 285.1).

    • Note: Specific MRM transitions should be optimized for the instrument being used.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Quantification:

  • A calibration curve is generated using certified this compound standards of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Detection of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a sensitive method for the detection of this compound.

Materials:

  • Microtiter plates coated with antibodies specific to this compound.

  • This compound standard solutions.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., 2 M sulfuric acid).

  • Microplate reader.

Procedure:

  • Sample/Standard Addition: Add a defined volume (e.g., 50 µL) of the sample extracts and this compound standards to the antibody-coated wells.

  • Conjugate Addition: Add a defined volume (e.g., 50 µL) of the this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for competitive binding between the free this compound (in the sample/standard) and the this compound-HRP conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The HRP enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

This compound exerts its toxic effects through the induction of apoptosis, primarily mediated by the ribotoxic stress response.

This compound-Induced Apoptosis Signaling Pathway

This compound, upon entering the cell, binds to the 60S ribosomal subunit, inhibiting protein synthesis. This triggers a signaling cascade known as the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. These kinases, in turn, can activate downstream effectors leading to apoptosis. Another key mediator is the double-stranded RNA-activated protein kinase (PKR), which can also initiate apoptotic signaling.

SatratoxinG_Apoptosis_Pathway SatratoxinG This compound Ribosome 60S Ribosomal Subunit SatratoxinG->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR MAPKs MAPKs (p38, JNK, ERK) RSR->MAPKs PKR PKR Activation RSR->PKR p53 p53 Activation MAPKs->p53 Apoptosis Apoptosis MAPKs->Apoptosis PKR->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria AIF AIF Release Mitochondria->AIF AIF->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.

SatratoxinG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results SampleCollection 1. Sample Collection (Building Material, Dust, Air) Extraction 2. Extraction (e.g., Methanol) SampleCollection->Extraction Cleanup 3. Clean-up (Liquid-Liquid Partitioning) Extraction->Cleanup Concentration 4. Concentration (Evaporation) Cleanup->Concentration Reconstitution 5. Reconstitution Concentration->Reconstitution HPLC_MSMS HPLC-MS/MS Reconstitution->HPLC_MSMS ELISA ELISA Reconstitution->ELISA Quantification Quantification HPLC_MSMS->Quantification ELISA->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: General workflow for this compound analysis.

Conclusion

This compound remains a significant concern in indoor environments affected by water damage due to its potent toxicity. A thorough understanding of its sources, prevalence, and the factors influencing its production is essential for risk assessment and mitigation. The analytical methods detailed in this guide provide robust and sensitive means for the detection and quantification of Satoxin G in various matrices. Furthermore, elucidating the signaling pathways involved in its toxicity is crucial for understanding its mechanism of action and for the development of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in research and development in the fields of mycotoxicology, environmental health, and drug discovery.

Satratoxin G: A Technical Guide to its Environmental Sources, Prevalence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced predominantly by the fungus Stachybotrys chartarum, colloquially known as "black mold". This mold thrives in damp or water-damaged indoor environments, contaminating materials with high cellulose content such as gypsum board, wallpaper, and ceiling tiles. This compound is recognized as one of the most hazardous trichothecenes to humans and animals, contributing to the adverse health effects associated with "sick building syndrome". Its toxicity stems from its ability to inhibit protein synthesis and induce apoptosis. This guide provides a comprehensive overview of the environmental sources, prevalence, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Environmental Sources and Prevalence of this compound

The primary environmental source of this compound is the fungus Stachybotrys chartarum. This mold proliferates in environments with high water activity, making water-damaged buildings a significant reservoir for this toxin. Besides indoor environments, S. chartarum and its toxins can be found in soil and decaying organic matter. The production of this compound by S. chartarum is influenced by various environmental factors, including the substrate, temperature, and water activity.

Quantitative Data on this compound Prevalence

The following tables summarize quantitative data on this compound concentrations found in various environmental samples and produced under different laboratory conditions.

Table 1: this compound Production by Stachybotrys chartarum under Laboratory Conditions

Strain/Chemo-genotypeSubstrate/MediumTemperature (°C)Water Activity (aW)This compound ConcentrationReference
Genotype S strainsPotato Dextrose Agar (PDA) - Manufacturer 1Not SpecifiedNot Specified20.8 ± 0.4 µg/cm²
Genotype S strainsPotato Dextrose Agar (PDA) - Manufacturer 2Not SpecifiedNot Specified0.3 ± 0.1 µg/cm²
IBT 7711 (Macrocyclic trichothecene-producing)Potato Dextrose Agar (modified with glycerol)200.98~250 µg/g mycelia
IBT 7711 (Macrocyclic trichothecene-producing)Potato Dextrose Agar (modified with glycerol)150.995Maximally produced
IBT 1495 (Non-toxigenic)Potato Dextrose Agar (modified with glycerol)250.98<1.6 µg/g mycelia

Table 2: Prevalence of this compound in Indoor Environmental Samples

Sample TypeLocation/ContextDetection MethodThis compound ConcentrationReference
Indoor AirWater-damaged dwellingLC-MS/MS0.25 ng/m³
Building MaterialsWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 66% of 100 samples (specific concentration not provided)
Settled DustWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 11% of 18 samples (specific concentration not provided)
Cultured DustWater-damaged buildings in SwedenHPLC-tandem mass spectrometryDetected in 51% of 37 samples (specific concentration not provided)

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound. The following sections provide protocols for sample extraction and analysis.

Extraction of this compound from Building Materials (e.g., Gypsum Board, Wallpaper)

This protocol is adapted from methodologies described in the scientific literature.

Materials:

  • Scalpel or sterile sampling tool

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • Glass vials

Procedure:

  • Sample Collection: Aseptically collect a known area (e.g., 1 cm²) of the contaminated building material.

  • Extraction:

    • Place the sample into a glass vial.

    • Add a sufficient volume of methanol to completely submerge the sample (e.g., 5 mL).

    • Sonicate the sample in a sonicator bath for 30 minutes.

    • Vortex the sample for 2 minutes.

    • Centrifuge the sample at 3000 x g for 10 minutes to pellet the solid material.

    • Carefully transfer the methanol supernatant to a clean glass tube.

    • Repeat the extraction process on the pellet with fresh methanol and combine the supernatants.

  • Liquid-Liquid Partitioning (Clean-up):

    • Add an equal volume of hexane to the combined methanol extract.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. The upper hexane layer contains nonpolar impurities.

    • Discard the upper hexane layer.

    • Repeat the hexane wash two more times.

    • To the remaining methanol layer, add an equal volume of ethyl acetate and an equal volume of water.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate. The upper ethyl acetate layer now contains the satratoxins.

    • Carefully collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction two more times and combine the ethyl acetate fractions.

  • Concentration:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., 1 mL of methanol or the initial mobile phase of the HPLC/LC-MS system).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient starting from a lower percentage of B to a higher percentage over a set time (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 529.2 → Product ions (e.g., m/z 231.1, 285.1).

    • Note: Specific MRM transitions should be optimized for the instrument being used.

  • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Quantification:

  • A calibration curve is generated using certified this compound standards of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Detection of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a sensitive method for the detection of this compound.

Materials:

  • Microtiter plates coated with antibodies specific to this compound.

  • This compound standard solutions.

  • This compound-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., 2 M sulfuric acid).

  • Microplate reader.

Procedure:

  • Sample/Standard Addition: Add a defined volume (e.g., 50 µL) of the sample extracts and this compound standards to the antibody-coated wells.

  • Conjugate Addition: Add a defined volume (e.g., 50 µL) of the this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for competitive binding between the free this compound (in the sample/standard) and the this compound-HRP conjugate for the antibody binding sites.

  • Washing: Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The HRP enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development reaction.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

This compound exerts its toxic effects through the induction of apoptosis, primarily mediated by the ribotoxic stress response.

This compound-Induced Apoptosis Signaling Pathway

This compound, upon entering the cell, binds to the 60S ribosomal subunit, inhibiting protein synthesis. This triggers a signaling cascade known as the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK. These kinases, in turn, can activate downstream effectors leading to apoptosis. Another key mediator is the double-stranded RNA-activated protein kinase (PKR), which can also initiate apoptotic signaling.

SatratoxinG_Apoptosis_Pathway SatratoxinG This compound Ribosome 60S Ribosomal Subunit SatratoxinG->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR MAPKs MAPKs (p38, JNK, ERK) RSR->MAPKs PKR PKR Activation RSR->PKR p53 p53 Activation MAPKs->p53 Apoptosis Apoptosis MAPKs->Apoptosis PKR->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria AIF AIF Release Mitochondria->AIF AIF->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from environmental samples.

SatratoxinG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results SampleCollection 1. Sample Collection (Building Material, Dust, Air) Extraction 2. Extraction (e.g., Methanol) SampleCollection->Extraction Cleanup 3. Clean-up (Liquid-Liquid Partitioning) Extraction->Cleanup Concentration 4. Concentration (Evaporation) Cleanup->Concentration Reconstitution 5. Reconstitution Concentration->Reconstitution HPLC_MSMS HPLC-MS/MS Reconstitution->HPLC_MSMS ELISA ELISA Reconstitution->ELISA Quantification Quantification HPLC_MSMS->Quantification ELISA->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: General workflow for this compound analysis.

Conclusion

This compound remains a significant concern in indoor environments affected by water damage due to its potent toxicity. A thorough understanding of its sources, prevalence, and the factors influencing its production is essential for risk assessment and mitigation. The analytical methods detailed in this guide provide robust and sensitive means for the detection and quantification of Satoxin G in various matrices. Furthermore, elucidating the signaling pathways involved in its toxicity is crucial for understanding its mechanism of action and for the development of potential therapeutic interventions. This technical guide serves as a foundational resource for professionals engaged in research and development in the fields of mycotoxicology, environmental health, and drug discovery.

Satratoxin G: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Its presence in water-damaged buildings has been linked to adverse health effects, making its accurate detection and quantification crucial. This technical guide provides an in-depth overview of the molecular formula and mass spectrometry of this compound, offering detailed experimental protocols and structured data for researchers and professionals in drug development and toxicology.

Molecular Profile

This compound is a complex organic molecule with the following key identifiers:

PropertyValueSource
Molecular Formula C29H36O10[2][3][4]
CAS Number 53126-63-9[2][3]
Exact Mass 544.2308 u[2]
Molecular Weight 544.59 g/mol [2]
Elemental Analysis C, 63.96%; H, 6.66%; O, 29.38%[2]

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective analysis of this compound.[5] Electrospray ionization (ESI) is a commonly employed ionization technique.

Precursor and Product Ions

The following table summarizes the observed precursor and product ions for this compound in positive ion mode ESI-MS/MS.

Precursor IonObserved m/zProduct Ions (m/z)Collision Energy (eV)
[M+H]+545263, 231Not specified
[M+Na]+567263, 231Not specified
[M+NH4]+562.3546.3, 231.121, 25
[2M+Na]+1111Not applicableNot applicable

Note: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for quantitative analysis.

Experimental Protocols

The following sections detail a generalized workflow for the analysis of this compound by LC-MS/MS, compiled from various research methodologies.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to extract this compound from various matrices and minimize interferences.

  • Extraction from Solid Matrices (e.g., building materials, fungal cultures):

    • Homogenize the sample.

    • Extract with methanol (B129727) or an acetonitrile (B52724)/water mixture (e.g., 86:14 v/v) by shaking or sonication.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant for further purification.

  • Liquid-Liquid Extraction (for initial cleanup):

    • To the methanolic or acetonitrile/water extract, add water.

    • Perform a liquid-liquid extraction with a non-polar solvent like heptane (B126788) to remove lipids and other non-polar interferences.

    • Discard the heptane layer and retain the aqueous-organic layer containing the mycotoxins.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column).

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a polar solvent mixture (e.g., methanol/water) to remove polar impurities.

    • Elute this compound with a less polar solvent, such as dichloromethane (B109758) or a higher concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is critical for resolving this compound from isomers and other co-extracted compounds.

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium acetate
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute this compound, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometry (MS) Parameters

Tuning of the mass spectrometer is essential for achieving optimal sensitivity and specificity.

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

SatratoxinG_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., building material, air filter) Extraction Extraction (Methanol or ACN/Water) SampleCollection->Extraction Purification Purification (SPE Cleanup) Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration LC_Separation Liquid Chromatography (C18 Column) Concentration->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the key stages in the analysis of this compound using LC-MS/MS.

Logical Relationship in Tandem Mass Spectrometry (MS/MS)

MSMS_Logic Precursor Precursor Ion (e.g., [M+H]+, m/z 545) CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (e.g., m/z 263) CID->Product1 Product2 Product Ion 2 (e.g., m/z 231) CID->Product2

Caption: The fundamental principle of tandem mass spectrometry for the structural elucidation and quantification of this compound.

References

Satratoxin G: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] Its presence in water-damaged buildings has been linked to adverse health effects, making its accurate detection and quantification crucial. This technical guide provides an in-depth overview of the molecular formula and mass spectrometry of this compound, offering detailed experimental protocols and structured data for researchers and professionals in drug development and toxicology.

Molecular Profile

This compound is a complex organic molecule with the following key identifiers:

PropertyValueSource
Molecular Formula C29H36O10[2][3][4]
CAS Number 53126-63-9[2][3]
Exact Mass 544.2308 u[2]
Molecular Weight 544.59 g/mol [2]
Elemental Analysis C, 63.96%; H, 6.66%; O, 29.38%[2]

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective analysis of this compound.[5] Electrospray ionization (ESI) is a commonly employed ionization technique.

Precursor and Product Ions

The following table summarizes the observed precursor and product ions for this compound in positive ion mode ESI-MS/MS.

Precursor IonObserved m/zProduct Ions (m/z)Collision Energy (eV)
[M+H]+545263, 231Not specified
[M+Na]+567263, 231Not specified
[M+NH4]+562.3546.3, 231.121, 25
[2M+Na]+1111Not applicableNot applicable

Note: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for quantitative analysis.

Experimental Protocols

The following sections detail a generalized workflow for the analysis of this compound by LC-MS/MS, compiled from various research methodologies.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to extract this compound from various matrices and minimize interferences.

  • Extraction from Solid Matrices (e.g., building materials, fungal cultures):

    • Homogenize the sample.

    • Extract with methanol or an acetonitrile/water mixture (e.g., 86:14 v/v) by shaking or sonication.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant for further purification.

  • Liquid-Liquid Extraction (for initial cleanup):

    • To the methanolic or acetonitrile/water extract, add water.

    • Perform a liquid-liquid extraction with a non-polar solvent like heptane to remove lipids and other non-polar interferences.

    • Discard the heptane layer and retain the aqueous-organic layer containing the mycotoxins.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column).

    • Condition the cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a polar solvent mixture (e.g., methanol/water) to remove polar impurities.

    • Elute this compound with a less polar solvent, such as dichloromethane or a higher concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is critical for resolving this compound from isomers and other co-extracted compounds.

ParameterTypical Conditions
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium acetate
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute this compound, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometry (MS) Parameters

Tuning of the mass spectrometer is essential for achieving optimal sensitivity and specificity.

ParameterTypical Settings
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

SatratoxinG_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., building material, air filter) Extraction Extraction (Methanol or ACN/Water) SampleCollection->Extraction Purification Purification (SPE Cleanup) Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration LC_Separation Liquid Chromatography (C18 Column) Concentration->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the key stages in the analysis of this compound using LC-MS/MS.

Logical Relationship in Tandem Mass Spectrometry (MS/MS)

MSMS_Logic Precursor Precursor Ion (e.g., [M+H]+, m/z 545) CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (e.g., m/z 263) CID->Product1 Product2 Product Ion 2 (e.g., m/z 231) CID->Product2

Caption: The fundamental principle of tandem mass spectrometry for the structural elucidation and quantification of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Satratoxin G using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold." Exposure to this compound has been associated with a range of adverse health effects, making its sensitive and accurate detection crucial in environmental and toxicological studies. This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, enabling precise quantification at low levels.

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The high specificity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

a) Solid Materials (e.g., Building Materials, Agricultural Commodities)

  • Homogenization: Grind a representative portion of the sample to a fine powder.

  • Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of an extraction solvent, such as acetonitrile/water (80:20, v/v) or methanol.

    • Vortex or shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to reduce matrix effects.

b) Air Samples

  • Collection: Draw a known volume of air through a suitable filter (e.g., glass fiber or PTFE).

  • Extraction:

    • Extract the filter with an appropriate solvent like methanol.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS/MS) Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound analysis obtained from various studies.

ParameterValueMatrixReference
Precursor Ion (m/z) 528.2 ([M+H]⁺)-[1]
545.2 ([M+NH₄]⁺)-[2]
Product Ions (m/z) 231.1, 259.1, 423.2-[2]
310, 281-[1]
Limit of Detection (LOD) 0.2 pg (injected amount)-[1]
Airborne Concentration Detected 0.25 ng/m³Indoor Air[2]

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Solid, Air, etc.) Homogenization Homogenization (for solids) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow of this compound analysis.

Logical Relationship of Analytical Steps

G Figure 2: Logical Steps in LC-MS/MS Method cluster_0 Input cluster_1 Processing cluster_2 Output A Prepared Sample Extract B LC Separation A->B C Ionization (ESI+) B->C D Precursor Ion Selection C->D E Collision-Induced Dissociation D->E F Product Ion Detection E->F G Quantitative Result F->G

Caption: Key logical stages of the LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by LC-MS/MS. The described methodology is sensitive, selective, and applicable to various sample matrices. Adherence to these protocols will enable researchers to obtain accurate and reproducible results for the quantification of this important mycotoxin. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality.

References

Application Note: Quantitative Analysis of Satratoxin G using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold." Exposure to this compound has been associated with a range of adverse health effects, making its sensitive and accurate detection crucial in environmental and toxicological studies. This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, enabling precise quantification at low levels.

Principle

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The high specificity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

a) Solid Materials (e.g., Building Materials, Agricultural Commodities)

  • Homogenization: Grind a representative portion of the sample to a fine powder.

  • Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent, such as acetonitrile/water (80:20, v/v) or methanol.

    • Vortex or shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to reduce matrix effects.

b) Air Samples

  • Collection: Draw a known volume of air through a suitable filter (e.g., glass fiber or PTFE).

  • Extraction:

    • Extract the filter with an appropriate solvent like methanol.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS/MS) Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound analysis obtained from various studies.

ParameterValueMatrixReference
Precursor Ion (m/z) 528.2 ([M+H]⁺)-[1]
545.2 ([M+NH₄]⁺)-[2]
Product Ions (m/z) 231.1, 259.1, 423.2-[2]
310, 281-[1]
Limit of Detection (LOD) 0.2 pg (injected amount)-[1]
Airborne Concentration Detected 0.25 ng/m³Indoor Air[2]

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Solid, Air, etc.) Homogenization Homogenization (for solids) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow of this compound analysis.

Logical Relationship of Analytical Steps

G Figure 2: Logical Steps in LC-MS/MS Method cluster_0 Input cluster_1 Processing cluster_2 Output A Prepared Sample Extract B LC Separation A->B C Ionization (ESI+) B->C D Precursor Ion Selection C->D E Collision-Induced Dissociation D->E F Product Ion Detection E->F G Quantitative Result F->G

Caption: Key logical stages of the LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by LC-MS/MS. The described methodology is sensitive, selective, and applicable to various sample matrices. Adherence to these protocols will enable researchers to obtain accurate and reproducible results for the quantification of this important mycotoxin. Proper validation of the method in the specific matrix of interest is recommended to ensure data quality.

References

Application Note: Extraction of Satratoxin G from Building Materials for Research and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] This mold proliferates in water-damaged buildings on cellulose-rich materials such as gypsum board (drywall), wallpaper, ceiling tiles, and wood.[2][3] Exposure to satratoxins is linked to a range of adverse health effects, including respiratory distress, neurotoxicity, and immunosuppression, making its detection and quantification in indoor environments a critical concern for public health and safety.[1][4] This application note provides a detailed protocol for the efficient extraction of this compound from common building materials, enabling accurate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol employs a solid-liquid extraction method to isolate this compound from a solid building material matrix. A solvent mixture of acetonitrile (B52724) and water is used to efficiently solubilize the mycotoxin.[5] The resulting extract is then clarified and concentrated. For complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be incorporated to remove interfering substances, ensuring a clean sample for sensitive LC-MS/MS analysis.[6][7] This methodology is crucial for researchers in toxicology, environmental science, and drug development investigating the impact of mycotoxins and potential therapeutic interventions.

Experimental Protocols

Sample Collection and Preparation
  • Collection : Aseptically collect a sample of the visibly mold-contaminated building material (e.g., a 10 cm² piece of wallpaper or gypsum board paper). Place the sample in a sterile, labeled container.

  • Drying : If the material is damp, allow it to air-dry in a fume hood to prevent further microbial growth.

  • Homogenization : Cut the sampled material into small pieces (approx. 0.5 cm x 0.5 cm) to increase the surface area for extraction. For bulk materials, grinding may be necessary. Accurately weigh approximately 1 gram of the homogenized material.

Extraction Protocol
  • Solvent Preparation : Prepare the extraction solvent by mixing acetonitrile and water in a ratio of 84:16 (v/v).[5]

  • Extraction :

    • Place the weighed, homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of the acetonitrile/water (84:16) extraction solvent to the tube.

    • Tightly cap the tube and vortex vigorously for 1 minute to ensure the material is fully wetted.

    • Place the tube on a shaker or rotator and agitate for 60 minutes at room temperature.

  • Clarification :

    • Centrifuge the sample at 4,000 x g for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean collection tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.[8]

Sample Cleanup (Optional - Recommended for High-Interference Matrices)
  • SPE Cartridge Conditioning : Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading : Load 5 mL of the filtered extract onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution : Elute the this compound from the cartridge using 5 mL of methanol or a high-organic solvent mixture. Collect the eluate.

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).

Analysis by LC-MS/MS
  • Instrumentation : Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate : 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ESI.

    • Monitoring : Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound should be optimized using a pure standard.

    • Quantification : Generate a calibration curve using certified this compound standards. The concentration in the building material sample is calculated based on this curve, accounting for dilution and concentration factors.

Data Presentation

The following table summarizes representative quantitative data for this compound found in building materials, as reported in scientific literature. This provides an expected range for researchers performing these extractions.

Building MaterialExtraction SolventAnalytical MethodThis compound Concentration (µg/cm²)Reference
WallpaperAcetonitrile/Water (84:16, v/v)LC-MS/MSUp to 9.7[5][9]
Gypsum BoardAcetonitrile/Water (84:16, v/v)LC-MS/MSUp to 3.0[5]
Wallpaper95% MethanolBiological & Chemical AssaysDetected, not quantified by area[3]
Gypsum Board95% MethanolBiological & Chemical AssaysDetected, not quantified by area[3]

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample 1. Collect Building Material Sample Homogenize 2. Cut/Homogenize Sample Sample->Homogenize Weigh 3. Weigh ~1g of Material Homogenize->Weigh AddSolvent 4. Add 20 mL ACN:H2O (84:16) Weigh->AddSolvent Agitate 5. Agitate for 60 minutes AddSolvent->Agitate Centrifuge 6. Centrifuge at 4,000 x g Agitate->Centrifuge Filter 7. Filter Supernatant (0.22 µm) Centrifuge->Filter SPE 8. Solid Phase Extraction (SPE) Filter->SPE LCMS 10. Analyze by LC-MS/MS Filter->LCMS Direct Analysis Evap 9. Evaporate & Reconstitute SPE->Evap Evap->LCMS

Caption: Experimental workflow for this compound extraction.

SPE_Cleanup_Detail Start Filtered Extract Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (e.g., 10% ACN) Load->Wash Elute 4. Elute this compound (e.g., Methanol) Wash->Elute End Clean Eluate for Analysis Elute->End

Caption: Detailed steps for Solid Phase Extraction (SPE) cleanup.

References

Application Note: Extraction of Satratoxin G from Building Materials for Research and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1] This mold proliferates in water-damaged buildings on cellulose-rich materials such as gypsum board (drywall), wallpaper, ceiling tiles, and wood.[2][3] Exposure to satratoxins is linked to a range of adverse health effects, including respiratory distress, neurotoxicity, and immunosuppression, making its detection and quantification in indoor environments a critical concern for public health and safety.[1][4] This application note provides a detailed protocol for the efficient extraction of this compound from common building materials, enabling accurate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol employs a solid-liquid extraction method to isolate this compound from a solid building material matrix. A solvent mixture of acetonitrile and water is used to efficiently solubilize the mycotoxin.[5] The resulting extract is then clarified and concentrated. For complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be incorporated to remove interfering substances, ensuring a clean sample for sensitive LC-MS/MS analysis.[6][7] This methodology is crucial for researchers in toxicology, environmental science, and drug development investigating the impact of mycotoxins and potential therapeutic interventions.

Experimental Protocols

Sample Collection and Preparation
  • Collection : Aseptically collect a sample of the visibly mold-contaminated building material (e.g., a 10 cm² piece of wallpaper or gypsum board paper). Place the sample in a sterile, labeled container.

  • Drying : If the material is damp, allow it to air-dry in a fume hood to prevent further microbial growth.

  • Homogenization : Cut the sampled material into small pieces (approx. 0.5 cm x 0.5 cm) to increase the surface area for extraction. For bulk materials, grinding may be necessary. Accurately weigh approximately 1 gram of the homogenized material.

Extraction Protocol
  • Solvent Preparation : Prepare the extraction solvent by mixing acetonitrile and water in a ratio of 84:16 (v/v).[5]

  • Extraction :

    • Place the weighed, homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of the acetonitrile/water (84:16) extraction solvent to the tube.

    • Tightly cap the tube and vortex vigorously for 1 minute to ensure the material is fully wetted.

    • Place the tube on a shaker or rotator and agitate for 60 minutes at room temperature.

  • Clarification :

    • Centrifuge the sample at 4,000 x g for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean collection tube.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter.[8]

Sample Cleanup (Optional - Recommended for High-Interference Matrices)
  • SPE Cartridge Conditioning : Use a C18 or similar reversed-phase SPE cartridge. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading : Load 5 mL of the filtered extract onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution : Elute the this compound from the cartridge using 5 mL of methanol or a high-organic solvent mixture. Collect the eluate.

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol/water).

Analysis by LC-MS/MS
  • Instrumentation : Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate : 0.2 - 0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive ESI.

    • Monitoring : Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound should be optimized using a pure standard.

    • Quantification : Generate a calibration curve using certified this compound standards. The concentration in the building material sample is calculated based on this curve, accounting for dilution and concentration factors.

Data Presentation

The following table summarizes representative quantitative data for this compound found in building materials, as reported in scientific literature. This provides an expected range for researchers performing these extractions.

Building MaterialExtraction SolventAnalytical MethodThis compound Concentration (µg/cm²)Reference
WallpaperAcetonitrile/Water (84:16, v/v)LC-MS/MSUp to 9.7[5][9]
Gypsum BoardAcetonitrile/Water (84:16, v/v)LC-MS/MSUp to 3.0[5]
Wallpaper95% MethanolBiological & Chemical AssaysDetected, not quantified by area[3]
Gypsum Board95% MethanolBiological & Chemical AssaysDetected, not quantified by area[3]

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample 1. Collect Building Material Sample Homogenize 2. Cut/Homogenize Sample Sample->Homogenize Weigh 3. Weigh ~1g of Material Homogenize->Weigh AddSolvent 4. Add 20 mL ACN:H2O (84:16) Weigh->AddSolvent Agitate 5. Agitate for 60 minutes AddSolvent->Agitate Centrifuge 6. Centrifuge at 4,000 x g Agitate->Centrifuge Filter 7. Filter Supernatant (0.22 µm) Centrifuge->Filter SPE 8. Solid Phase Extraction (SPE) Filter->SPE LCMS 10. Analyze by LC-MS/MS Filter->LCMS Direct Analysis Evap 9. Evaporate & Reconstitute SPE->Evap Evap->LCMS

Caption: Experimental workflow for this compound extraction.

SPE_Cleanup_Detail Start Filtered Extract Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences (e.g., 10% ACN) Load->Wash Elute 4. Elute this compound (e.g., Methanol) Wash->Elute End Clean Eluate for Analysis Elute->End

Caption: Detailed steps for Solid Phase Extraction (SPE) cleanup.

References

Application Notes and Protocols for the Quantification of Airborne Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for the quantification of airborne Satratoxin G, a potent mycotoxin produced by the fungus Stachybotrys chartarum. Accurate and sensitive detection of this toxin in indoor environments is crucial for assessing potential health risks and for research in toxicology and drug development. This document outlines two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Airborne Exposure

This compound is a macrocyclic trichothecene (B1219388) mycotoxin known for its high toxicity.[1][2] Its presence in indoor environments, typically resulting from the growth of Stachybotrys chartarum on water-damaged building materials, has been linked to adverse health effects.[3][4] Inhalation of airborne particles carrying this compound is a primary route of exposure, making the quantification of this toxin in the air a critical aspect of environmental health and safety assessments.[5][6][7] The methods detailed below provide sensitive and specific means to detect and quantify airborne this compound.

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes key quantitative parameters for the two primary methods discussed.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antigen-antibody recognition.Separation by liquid chromatography followed by mass analysis of fragmented ions.
Limit of Detection (LOD) As low as 100 pg/mL in sample extracts.[1]0.02–34.8 ng/mL in filter extracts (translating to 3.1–4520 pg/Nm³ in sampled air).[6]
Reported Airborne Concentrations Ranged from <10 to >1,300 pg/m³ of sampled air in contaminated buildings.[5]0.25 ng/m³ for this compound and 0.43 ng/m³ for Satratoxin H in a water-damaged dwelling.[3][4]
Specificity High specificity for macrocyclic trichothecenes, with potential for cross-reactivity with structurally similar toxins.[5][8]Highly specific, based on precursor and product ion masses, allowing for definitive identification.[3][9]
Sample Throughput High, suitable for screening a large number of samples simultaneously in a 96-well plate format.[10][11]Lower, as samples are analyzed sequentially.
Instrumentation Microplate reader.LC-MS/MS system (e.g., triple quadrupole).[12]
Advantages Cost-effective, rapid, and requires less specialized instrumentation.High sensitivity and specificity, provides structural confirmation, and can be used for multi-mycotoxin analysis.[10][13]
Limitations Potential for cross-reactivity may lead to overestimation. Results are often considered semi-quantitative and may require confirmation by a more specific method.[5]Higher equipment and operational costs, requires skilled personnel.

Experimental Workflow

The overall workflow for the quantification of airborne this compound involves several key stages, from sample collection to data analysis.

Airborne this compound Quantification Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing AirSampling High-Volume Air Sampling (e.g., SpinCon, MVS 6.1) FilterCollection Collection on Filters (Glass Fiber, Polycarbonate) AirSampling->FilterCollection Extraction Extraction of Toxins (e.g., Methanol (B129727), Acetonitrile) FilterCollection->Extraction Cleanup Sample Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration ELISA ELISA Analysis Concentration->ELISA LCMSMS LC-MS/MS Analysis Concentration->LCMSMS DataAnalysis Data Analysis & Quantification ELISA->DataAnalysis LCMSMS->DataAnalysis

Caption: Experimental workflow for airborne this compound quantification.

Experimental Protocols

Protocol 1: Quantification of Airborne this compound by ELISA

This protocol is based on a competitive ELISA method and is suitable for screening purposes.

1. Air Sampling: a. Employ a high-volume air sampler, such as the SpinCon PAS 450-10, to collect air samples.[5] b. Collect airborne particulates on an appropriate filter material, such as glass fiber or polycarbonate filters.[6][14] Sampling times can range from 10 minutes to several hours depending on the anticipated level of contamination.[5]

2. Sample Extraction: a. Place the filter or a portion of it into a sterile tube. b. Add a suitable extraction solvent, such as methanol or a phosphate-buffered saline (PBS) solution.[1][15] c. Vortex the tube vigorously for at least 1 minute to dislodge particles and dissolve the toxins.[5] d. Centrifuge the sample to pellet the filter material and any insoluble debris. e. Carefully transfer the supernatant containing the extracted toxins to a new tube.

3. ELISA Procedure: a. Use a commercially available ELISA kit specific for macrocyclic trichothecenes or an in-house developed assay.[8] b. Prepare a standard curve using known concentrations of this compound. Dilutions are typically made in PBS.[8][14] c. Mix a portion of the sample extract with a horseradish peroxidase (HRP)-conjugated this compound solution.[8] d. Add the sample/conjugate mixture to microtiter wells pre-coated with antibodies specific to this compound. e. Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow for competitive binding.[8] f. Wash the wells multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound components.[8] g. Add a substrate solution (e.g., TMB) to the wells and incubate to allow for color development. h. Stop the reaction with a stop solution (e.g., sulfuric acid). i. Measure the optical density at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Calculate the percent inhibition for each sample and standard. b. Generate a standard curve by plotting the percent inhibition versus the logarithm of the this compound concentration. c. Determine the concentration of this compound in the air samples by interpolating their percent inhibition values on the standard curve. d. Calculate the airborne concentration in pg/m³ by accounting for the volume of air sampled and the dilution factors used during extraction.[5]

Protocol 2: Quantification of Airborne this compound by LC-MS/MS

This protocol provides a highly specific and sensitive method for the definitive quantification of this compound.

1. Air Sampling: a. Use a stationary air sampler, such as the MVS 6.1, equipped with glass fiber filters to collect total suspended particulate matter (TSP).[6] b. Sampling can be conducted for 3 to 10 hours at a flow rate of 2.3 to 4.6 Nm³/h.[6]

2. Sample Preparation: a. Place a portion of the filter into a safe-lock reaction tube.[6] b. Add an extraction solution (e.g., acetonitrile/water mixture).[16] c. Sonication at a controlled temperature (e.g., 20°C) can be applied to enhance extraction efficiency.[6] d. Centrifuge the sample and filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.[3][6] e. The extract may be further purified using solid-phase extraction (SPE) cartridges to reduce matrix effects.[13] f. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[15]

3. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[16][12] b. Employ a suitable analytical column, such as a C8 or C18 column, for chromatographic separation.[8] c. Set up a gradient elution program using mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[16] d. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. e. Optimize the MRM transitions for this compound. For example, a precursor ion of [M+NH₄]⁺ may be used.[3][9] f. Inject a defined volume of the prepared sample extract (e.g., 20 µL).[3]

4. Data Analysis and Quantification: a. Create a calibration curve using serial dilutions of a certified this compound standard. b. Identify and integrate the peak corresponding to this compound in the sample chromatograms based on its retention time and specific MRM transition. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. d. Calculate the final airborne concentration in ng/m³ by taking into account the volume of air sampled and any dilution or concentration factors.[3][4]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound toxicity involves the inhibition of protein synthesis and the induction of apoptosis. While a detailed signaling pathway is complex and beyond the scope of these application notes, a simplified logical diagram illustrating the progression from exposure to cellular effect is presented below.

This compound Cellular Effect Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_effect Toxic Effect Inhalation Inhalation of Airborne this compound CellularUptake Cellular Uptake Inhalation->CellularUptake RibosomeBinding Binding to Ribosomes CellularUptake->RibosomeBinding ProteinInhibition Inhibition of Protein Synthesis RibosomeBinding->ProteinInhibition Apoptosis Induction of Apoptosis ProteinInhibition->Apoptosis Inflammation Inflammatory Response Apoptosis->Inflammation

Caption: Logical pathway from this compound exposure to cellular effects.

Conclusion

The quantification of airborne this compound is a critical component of assessing indoor air quality and understanding the health risks associated with exposure to Stachybotrys chartarum. Both ELISA and LC-MS/MS offer viable methods for this purpose, each with its own set of advantages and limitations. ELISA serves as a valuable high-throughput screening tool, while LC-MS/MS provides highly specific and sensitive quantification, making it the gold standard for confirmatory analysis. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to develop and implement robust analytical strategies for the detection of this potent mycotoxin.

References

Application Notes and Protocols for the Quantification of Airborne Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for the quantification of airborne Satratoxin G, a potent mycotoxin produced by the fungus Stachybotrys chartarum. Accurate and sensitive detection of this toxin in indoor environments is crucial for assessing potential health risks and for research in toxicology and drug development. This document outlines two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Airborne Exposure

This compound is a macrocyclic trichothecene mycotoxin known for its high toxicity.[1][2] Its presence in indoor environments, typically resulting from the growth of Stachybotrys chartarum on water-damaged building materials, has been linked to adverse health effects.[3][4] Inhalation of airborne particles carrying this compound is a primary route of exposure, making the quantification of this toxin in the air a critical aspect of environmental health and safety assessments.[5][6][7] The methods detailed below provide sensitive and specific means to detect and quantify airborne this compound.

Data Presentation: Quantitative Method Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes key quantitative parameters for the two primary methods discussed.

ParameterEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive immunoassay based on antigen-antibody recognition.Separation by liquid chromatography followed by mass analysis of fragmented ions.
Limit of Detection (LOD) As low as 100 pg/mL in sample extracts.[1]0.02–34.8 ng/mL in filter extracts (translating to 3.1–4520 pg/Nm³ in sampled air).[6]
Reported Airborne Concentrations Ranged from <10 to >1,300 pg/m³ of sampled air in contaminated buildings.[5]0.25 ng/m³ for this compound and 0.43 ng/m³ for Satratoxin H in a water-damaged dwelling.[3][4]
Specificity High specificity for macrocyclic trichothecenes, with potential for cross-reactivity with structurally similar toxins.[5][8]Highly specific, based on precursor and product ion masses, allowing for definitive identification.[3][9]
Sample Throughput High, suitable for screening a large number of samples simultaneously in a 96-well plate format.[10][11]Lower, as samples are analyzed sequentially.
Instrumentation Microplate reader.LC-MS/MS system (e.g., triple quadrupole).[12]
Advantages Cost-effective, rapid, and requires less specialized instrumentation.High sensitivity and specificity, provides structural confirmation, and can be used for multi-mycotoxin analysis.[10][13]
Limitations Potential for cross-reactivity may lead to overestimation. Results are often considered semi-quantitative and may require confirmation by a more specific method.[5]Higher equipment and operational costs, requires skilled personnel.

Experimental Workflow

The overall workflow for the quantification of airborne this compound involves several key stages, from sample collection to data analysis.

Airborne this compound Quantification Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing AirSampling High-Volume Air Sampling (e.g., SpinCon, MVS 6.1) FilterCollection Collection on Filters (Glass Fiber, Polycarbonate) AirSampling->FilterCollection Extraction Extraction of Toxins (e.g., Methanol, Acetonitrile) FilterCollection->Extraction Cleanup Sample Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration ELISA ELISA Analysis Concentration->ELISA LCMSMS LC-MS/MS Analysis Concentration->LCMSMS DataAnalysis Data Analysis & Quantification ELISA->DataAnalysis LCMSMS->DataAnalysis

Caption: Experimental workflow for airborne this compound quantification.

Experimental Protocols

Protocol 1: Quantification of Airborne this compound by ELISA

This protocol is based on a competitive ELISA method and is suitable for screening purposes.

1. Air Sampling: a. Employ a high-volume air sampler, such as the SpinCon PAS 450-10, to collect air samples.[5] b. Collect airborne particulates on an appropriate filter material, such as glass fiber or polycarbonate filters.[6][14] Sampling times can range from 10 minutes to several hours depending on the anticipated level of contamination.[5]

2. Sample Extraction: a. Place the filter or a portion of it into a sterile tube. b. Add a suitable extraction solvent, such as methanol or a phosphate-buffered saline (PBS) solution.[1][15] c. Vortex the tube vigorously for at least 1 minute to dislodge particles and dissolve the toxins.[5] d. Centrifuge the sample to pellet the filter material and any insoluble debris. e. Carefully transfer the supernatant containing the extracted toxins to a new tube.

3. ELISA Procedure: a. Use a commercially available ELISA kit specific for macrocyclic trichothecenes or an in-house developed assay.[8] b. Prepare a standard curve using known concentrations of this compound. Dilutions are typically made in PBS.[8][14] c. Mix a portion of the sample extract with a horseradish peroxidase (HRP)-conjugated this compound solution.[8] d. Add the sample/conjugate mixture to microtiter wells pre-coated with antibodies specific to this compound. e. Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow for competitive binding.[8] f. Wash the wells multiple times with a wash buffer (e.g., PBS with Tween 20) to remove unbound components.[8] g. Add a substrate solution (e.g., TMB) to the wells and incubate to allow for color development. h. Stop the reaction with a stop solution (e.g., sulfuric acid). i. Measure the optical density at the appropriate wavelength using a microplate reader.

4. Data Analysis: a. Calculate the percent inhibition for each sample and standard. b. Generate a standard curve by plotting the percent inhibition versus the logarithm of the this compound concentration. c. Determine the concentration of this compound in the air samples by interpolating their percent inhibition values on the standard curve. d. Calculate the airborne concentration in pg/m³ by accounting for the volume of air sampled and the dilution factors used during extraction.[5]

Protocol 2: Quantification of Airborne this compound by LC-MS/MS

This protocol provides a highly specific and sensitive method for the definitive quantification of this compound.

1. Air Sampling: a. Use a stationary air sampler, such as the MVS 6.1, equipped with glass fiber filters to collect total suspended particulate matter (TSP).[6] b. Sampling can be conducted for 3 to 10 hours at a flow rate of 2.3 to 4.6 Nm³/h.[6]

2. Sample Preparation: a. Place a portion of the filter into a safe-lock reaction tube.[6] b. Add an extraction solution (e.g., acetonitrile/water mixture).[16] c. Sonication at a controlled temperature (e.g., 20°C) can be applied to enhance extraction efficiency.[6] d. Centrifuge the sample and filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter.[3][6] e. The extract may be further purified using solid-phase extraction (SPE) cartridges to reduce matrix effects.[13] f. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[15]

3. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[16][12] b. Employ a suitable analytical column, such as a C8 or C18 column, for chromatographic separation.[8] c. Set up a gradient elution program using mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[16] d. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. e. Optimize the MRM transitions for this compound. For example, a precursor ion of [M+NH₄]⁺ may be used.[3][9] f. Inject a defined volume of the prepared sample extract (e.g., 20 µL).[3]

4. Data Analysis and Quantification: a. Create a calibration curve using serial dilutions of a certified this compound standard. b. Identify and integrate the peak corresponding to this compound in the sample chromatograms based on its retention time and specific MRM transition. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. d. Calculate the final airborne concentration in ng/m³ by taking into account the volume of air sampled and any dilution or concentration factors.[3][4]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound toxicity involves the inhibition of protein synthesis and the induction of apoptosis. While a detailed signaling pathway is complex and beyond the scope of these application notes, a simplified logical diagram illustrating the progression from exposure to cellular effect is presented below.

This compound Cellular Effect Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_effect Toxic Effect Inhalation Inhalation of Airborne this compound CellularUptake Cellular Uptake Inhalation->CellularUptake RibosomeBinding Binding to Ribosomes CellularUptake->RibosomeBinding ProteinInhibition Inhibition of Protein Synthesis RibosomeBinding->ProteinInhibition Apoptosis Induction of Apoptosis ProteinInhibition->Apoptosis Inflammation Inflammatory Response Apoptosis->Inflammation

Caption: Logical pathway from this compound exposure to cellular effects.

Conclusion

The quantification of airborne this compound is a critical component of assessing indoor air quality and understanding the health risks associated with exposure to Stachybotrys chartarum. Both ELISA and LC-MS/MS offer viable methods for this purpose, each with its own set of advantages and limitations. ELISA serves as a valuable high-throughput screening tool, while LC-MS/MS provides highly specific and sensitive quantification, making it the gold standard for confirmatory analysis. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to develop and implement robust analytical strategies for the detection of this potent mycotoxin.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G (SG) is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1][2] Exposure to SG is associated with a range of adverse health effects, making it a subject of significant toxicological research.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established assays. The included methodologies and data are intended to guide researchers in the accurate evaluation of SG's cytotoxic potential and in the investigation of its mechanisms of action.

This compound is a potent inhibitor of protein synthesis, which triggers a ribotoxic stress response leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[1][2][3] Understanding the cytotoxic and apoptotic effects of this compound is crucial for risk assessment and the development of potential therapeutic interventions.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 Value
HL-60Human promyelocytic leukemiaApoptosis Assay4 hours~40 nM
PC-12Rat pheochromocytomaDNA Fragmentation48 hours>10 ng/mL
RAW 264.7Murine macrophageDNA Fragmentation4 hours10-80 ng/mL
Jurkat THuman T lymphocyteMTT Assay48 hours4.7 (±6.15) µM (for DON, a related trichothecene)
CHO-K1Chinese hamster ovaryMTT Assay48 hours0.27 µg/mL (for DON, a related trichothecene)
V79Chinese hamster lung fibroblastMTT Assay48 hours>0.27 µg/mL (for DON, a related trichothecene)
Caco-2Human colorectal adenocarcinomaMTT Assay48 hours>8.6 µg/mL (for DON, a related trichothecene)
HepG2Human liver carcinomaMTT Assay48 hours8.6 µg/mL (for DON, a related trichothecene)

Note: Data for some cell lines are for Deoxynivalenol (DON), a related trichothecene mycotoxin, to provide a comparative reference.[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete culture medium in a 96-well plate.[6]

    • For suspension cells, a density of 0.5-1.0 x 10⁵ cells/mL is generally suitable.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to perform initial experiments with 1:10 serial dilutions.[6]

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used for SG).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • For suspension cells, the solubilization solution can be added directly.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • LDH cytotoxicity detection kit (containing substrate mix and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate overnight at 37°C and 5% CO₂.

    • Treat cells with various concentrations of this compound and incubate for the desired time.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[7]

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[8]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm with a reference wavelength of 690 nm.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[9]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (typically 5-50 x 10⁴ cells/mL) and incubate overnight.[9]

    • Treat cells with a range of this compound concentrations for 24 hours.[9]

  • Neutral Red Staining:

    • Discard the medium and rinse the cells with DPBS.[9]

    • Add 100 µL of Neutral Red solution to each well.[9]

    • Incubate for 1-2 hours at 37°C and 5% CO₂.[9]

  • Dye Extraction:

    • Discard the Neutral Red solution, and rinse the wells with 150 µL of DPBS.[9]

    • Add 150 µL of destain solution to each well to extract the dye.[9]

    • Shake the plate for at least 10 minutes.[9]

  • Absorbance Measurement:

    • Measure the optical density at 540 nm.[9]

Annexin (B1180172) V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. This compound has been shown to activate caspase-3, -8, and -9.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Caspase activity assay kit (e.g., for caspase-3, -8, or -9) with a fluorogenic or colorimetric substrate (e.g., DEVD-AMC for caspase-3)[11]

  • Cell lysis buffer

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound.

    • Lyse the cells according to the kit manufacturer's protocol. This may involve freeze-thaw cycles in a specific lysis buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

  • Caspase Activity Measurement:

    • Adjust the protein concentration of the lysates.[11]

    • Add the cell lysate to a 96-well plate.

    • Add the caspase substrate solution to each well.

    • Incubate at 37°C for 30 minutes or as recommended by the kit.[11]

  • Signal Detection:

    • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm for DEVD-AMC) or absorbance using a microplate reader.[11]

Signaling Pathways and Experimental Workflows

// Nodes start [label="Start: Prepare Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with this compound\n(various concentrations and time points)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity_assays [label="Perform Cytotoxicity Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mtt [label="MTT Assay\n(Metabolic Activity)", fillcolor="#FFFFFF", fontcolor="#202124"]; ldh [label="LDH Assay\n(Membrane Integrity)", fillcolor="#FFFFFF", fontcolor="#202124"]; nru [label="Neutral Red Assay\n(Lysosomal Integrity)", fillcolor="#FFFFFF", fontcolor="#202124"]; apoptosis_assays [label="Perform Apoptosis Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; annexin [label="Annexin V / PI Staining\n(Flow Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase [label="Caspase Activity Assay\n(Caspase-3, -8, -9)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50, Dose-Response Curves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Characterize Cytotoxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> cytotoxicity_assays; treat -> apoptosis_assays; cytotoxicity_assays -> mtt [dir=none]; cytotoxicity_assays -> ldh [dir=none]; cytotoxicity_assays -> nru [dir=none]; apoptosis_assays -> annexin [dir=none]; apoptosis_assays -> caspase [dir=none]; mtt -> data_analysis; ldh -> data_analysis; nru -> data_analysis; annexin -> data_analysis; caspase -> data_analysis; data_analysis -> end; } enddot

Caption: Experimental workflow for assessing this compound cytotoxicity.

// Nodes sg [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ribosome [label="Ribosome Binding\n(Protein Synthesis Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; ribotoxic_stress [label="Ribotoxic Stress Response", fillcolor="#FBBC05", fontcolor="#202124"]; mapk [label="MAPK Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#FFFFFF", fontcolor="#202124"]; jnk [label="JNK", fillcolor="#FFFFFF", fontcolor="#202124"]; erk [label="ERK\n(Negative Regulator)", fillcolor="#FFFFFF", fontcolor="#202124"]; extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondrial Stress\n(Cytochrome c release)", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase9 [label="Caspase-9 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sg -> ribosome; ribosome -> ribotoxic_stress; ribotoxic_stress -> mapk; mapk -> p38 [dir=none]; mapk -> jnk [dir=none]; mapk -> erk [dir=none]; p38 -> intrinsic; jnk -> intrinsic; ribotoxic_stress -> extrinsic; extrinsic -> caspase8; intrinsic -> mitochondria; mitochondria -> caspase9; caspase8 -> caspase3; caspase9 -> caspase3; caspase3 -> apoptosis; } enddot

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G (SG) is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold".[1][2] Exposure to SG is associated with a range of adverse health effects, making it a subject of significant toxicological research.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established assays. The included methodologies and data are intended to guide researchers in the accurate evaluation of SG's cytotoxic potential and in the investigation of its mechanisms of action.

This compound is a potent inhibitor of protein synthesis, which triggers a ribotoxic stress response leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[1][2][3] Understanding the cytotoxic and apoptotic effects of this compound is crucial for risk assessment and the development of potential therapeutic interventions.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 Value
HL-60Human promyelocytic leukemiaApoptosis Assay4 hours~40 nM
PC-12Rat pheochromocytomaDNA Fragmentation48 hours>10 ng/mL
RAW 264.7Murine macrophageDNA Fragmentation4 hours10-80 ng/mL
Jurkat THuman T lymphocyteMTT Assay48 hours4.7 (±6.15) µM (for DON, a related trichothecene)
CHO-K1Chinese hamster ovaryMTT Assay48 hours0.27 µg/mL (for DON, a related trichothecene)
V79Chinese hamster lung fibroblastMTT Assay48 hours>0.27 µg/mL (for DON, a related trichothecene)
Caco-2Human colorectal adenocarcinomaMTT Assay48 hours>8.6 µg/mL (for DON, a related trichothecene)
HepG2Human liver carcinomaMTT Assay48 hours8.6 µg/mL (for DON, a related trichothecene)

Note: Data for some cell lines are for Deoxynivalenol (DON), a related trichothecene mycotoxin, to provide a comparative reference.[4]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete culture medium in a 96-well plate.[6]

    • For suspension cells, a density of 0.5-1.0 x 10⁵ cells/mL is generally suitable.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. It is recommended to perform initial experiments with 1:10 serial dilutions.[6]

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted this compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used for SG).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • For suspension cells, the solubilization solution can be added directly.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is recommended.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • LDH cytotoxicity detection kit (containing substrate mix and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate overnight at 37°C and 5% CO₂.

    • Treat cells with various concentrations of this compound and incubate for the desired time.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[7]

  • Supernatant Collection:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[8]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm with a reference wavelength of 690 nm.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[9]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (typically 5-50 x 10⁴ cells/mL) and incubate overnight.[9]

    • Treat cells with a range of this compound concentrations for 24 hours.[9]

  • Neutral Red Staining:

    • Discard the medium and rinse the cells with DPBS.[9]

    • Add 100 µL of Neutral Red solution to each well.[9]

    • Incubate for 1-2 hours at 37°C and 5% CO₂.[9]

  • Dye Extraction:

    • Discard the Neutral Red solution, and rinse the wells with 150 µL of DPBS.[9]

    • Add 150 µL of destain solution to each well to extract the dye.[9]

    • Shake the plate for at least 10 minutes.[9]

  • Absorbance Measurement:

    • Measure the optical density at 540 nm.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells once with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway. This compound has been shown to activate caspase-3, -8, and -9.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (SG) stock solution

  • Caspase activity assay kit (e.g., for caspase-3, -8, or -9) with a fluorogenic or colorimetric substrate (e.g., DEVD-AMC for caspase-3)[11]

  • Cell lysis buffer

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound.

    • Lyse the cells according to the kit manufacturer's protocol. This may involve freeze-thaw cycles in a specific lysis buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

  • Caspase Activity Measurement:

    • Adjust the protein concentration of the lysates.[11]

    • Add the cell lysate to a 96-well plate.

    • Add the caspase substrate solution to each well.

    • Incubate at 37°C for 30 minutes or as recommended by the kit.[11]

  • Signal Detection:

    • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm for DEVD-AMC) or absorbance using a microplate reader.[11]

Signaling Pathways and Experimental Workflows

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// Edges start -> treat; treat -> cytotoxicity_assays; treat -> apoptosis_assays; cytotoxicity_assays -> mtt [dir=none]; cytotoxicity_assays -> ldh [dir=none]; cytotoxicity_assays -> nru [dir=none]; apoptosis_assays -> annexin [dir=none]; apoptosis_assays -> caspase [dir=none]; mtt -> data_analysis; ldh -> data_analysis; nru -> data_analysis; annexin -> data_analysis; caspase -> data_analysis; data_analysis -> end; } enddot

Caption: Experimental workflow for assessing this compound cytotoxicity.

// Nodes sg [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ribosome [label="Ribosome Binding\n(Protein Synthesis Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; ribotoxic_stress [label="Ribotoxic Stress Response", fillcolor="#FBBC05", fontcolor="#202124"]; mapk [label="MAPK Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#FFFFFF", fontcolor="#202124"]; jnk [label="JNK", fillcolor="#FFFFFF", fontcolor="#202124"]; erk [label="ERK\n(Negative Regulator)", fillcolor="#FFFFFF", fontcolor="#202124"]; extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase8 [label="Caspase-8 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondrial Stress\n(Cytochrome c release)", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase9 [label="Caspase-9 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sg -> ribosome; ribosome -> ribotoxic_stress; ribotoxic_stress -> mapk; mapk -> p38 [dir=none]; mapk -> jnk [dir=none]; mapk -> erk [dir=none]; p38 -> intrinsic; jnk -> intrinsic; ribotoxic_stress -> extrinsic; extrinsic -> caspase8; intrinsic -> mitochondria; mitochondria -> caspase9; caspase8 -> caspase3; caspase9 -> caspase3; caspase3 -> apoptosis; } enddot

Caption: this compound-induced apoptotic signaling pathway.

References

Animal Models for Studying Satratoxin G Inhalation Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold." Inhalation of S. chartarum spores and their associated toxins has been linked to a variety of adverse health effects in humans, including respiratory distress, neurotoxicity, and immune suppression. Animal models are indispensable tools for investigating the pathophysiology of this compound inhalation exposure and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for commonly used animal models in this field of research.

Application Notes

Animal models for this compound inhalation studies are selected based on the specific research question, with rodents and non-human primates being the most frequently utilized. Mice are often preferred for initial toxicity screening and mechanistic studies due to their genetic tractability and cost-effectiveness. Rats are also commonly used, particularly for inhalation studies, due to their larger respiratory tract, which facilitates certain exposure and sampling techniques. Non-human primates, such as the rhesus macaque, offer a respiratory system that more closely resembles that of humans, making them a valuable translational model.

Exposure methods vary and include intranasal (IN) instillation, intratracheal (IT) instillation, and whole-body or nose-only inhalation. Intranasal and intratracheal instillations allow for precise dose delivery but may not fully replicate natural inhalation exposure. Aerosol inhalation methods, while more technically challenging, provide a more physiologically relevant model of environmental exposure.[1][2][3][4]

Key toxicological endpoints assessed in these models include pulmonary inflammation, cytotoxicity, apoptosis, and neuroinflammation. Analysis of bronchoalveolar lavage (BAL) fluid for cell differentials and protein markers of lung injury is a common practice. Histopathological examination of lung and nasal tissues provides crucial information on cellular damage and inflammatory infiltrates. Furthermore, molecular techniques are employed to investigate the underlying signaling pathways activated by this compound.

Experimental Protocols

Protocol 1: Murine Model of Acute this compound-Induced Olfactory Sensory Neuron Injury

This protocol is adapted from studies investigating the neurotoxic effects of this compound in the nasal passages of mice.[5][6][7][8]

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Female

2. Materials:

  • This compound (purified)

  • Saline, sterile

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

  • Dissection tools

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041) embedding materials

  • Microtome

  • Histological stains (e.g., Hematoxylin and Eosin)

  • Reagents for immunohistochemistry (e.g., anti-caspase-3 antibody)

  • RNA extraction and real-time PCR reagents

3. Experimental Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline). Perform serial dilutions to achieve the desired final concentrations.

  • Animal Dosing:

    • Anesthetize the mice using isoflurane.

    • Administer a single intranasal instillation of this compound (e.g., 25-500 µg/kg body weight) in a small volume (e.g., 5 µl per nostril).[5][8] A control group should receive the vehicle alone.

    • For repeated exposure studies, administer a lower dose (e.g., 100 µg/kg) daily for 5 consecutive days.[9]

  • Endpoint Analysis (24 hours to 7 days post-exposure):

    • Histopathology: Euthanize mice and perfuse with formalin. Decapitate and immerse heads in formalin for at least 48 hours for fixation. Decalcify the heads, and then process for paraffin embedding. Cut 5 µm thick sections of the nasal cavity and stain with H&E to assess for inflammation and cellular changes in the olfactory epithelium.

    • Immunohistochemistry: Perform immunohistochemistry on nasal sections using an antibody against activated caspase-3 to detect apoptotic olfactory sensory neurons (OSNs).

    • Gene Expression Analysis: Dissect the ethmoid turbinates and olfactory bulbs. Extract total RNA and perform real-time PCR to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and pro-apoptotic genes (e.g., Fas, Bax, Caspase-3).[6]

Protocol 2: Rat Model of Acute Pulmonary Injury from Stachybotrys chartarum Spores

This protocol is based on studies evaluating the pulmonary inflammatory and cytotoxic effects of intratracheally instilled S. chartarum spores in rats.[4][9][10]

1. Animal Model:

  • Species: Rat

  • Strain: Charles River-Dawley

  • Age: 10 weeks

  • Sex: Male

2. Materials:

  • Stachybotrys chartarum spores (from a toxigenic strain)

  • Saline, sterile, pyrogen-free

  • Anesthetic (e.g., halothane)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) equipment

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Spectrophotometer

  • Reagents for biochemical assays (e.g., albumin, lactate (B86563) dehydrogenase (LDH), myeloperoxidase (MPO))

3. Experimental Procedure:

  • Spore Suspension Preparation: Prepare a suspension of S. chartarum spores in sterile saline. Determine the spore concentration using a hemocytometer.

  • Animal Dosing:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of the spore suspension (e.g., 9.6 million spores per rat).[9][10] A control group should receive sterile saline.

  • Endpoint Analysis (6, 24, and 72 hours post-instillation):

    • Bronchoalveolar Lavage (BAL): Euthanize the rats and perform BAL by instilling and retrieving a known volume of saline into the lungs.

    • BAL Fluid Analysis:

      • Cell Differentials: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).

      • Biochemical Markers of Injury: Analyze the BAL fluid supernatant for markers of lung injury and inflammation:

        • Albumin: A marker of increased permeability of the alveolar-capillary barrier.

        • Lactate Dehydrogenase (LDH): An indicator of cell cytotoxicity.

        • Myeloperoxidase (MPO): An enzyme indicative of neutrophil infiltration.

        • Hemoglobin: A marker of pulmonary hemorrhage.[9][10]

Protocol 3: Rhesus Monkey Model of this compound-Induced Nasal Injury

This protocol is adapted from a study that used a non-human primate model to investigate the effects of this compound, providing a more direct translation to human health.[11][12]

1. Animal Model:

  • Species: Rhesus macaque (Macaca mulatta)

  • Age: Adult

  • Sex: Male

2. Materials:

  • This compound (purified)

  • Saline, sterile

  • Anesthetic

  • Intranasal administration device

  • Surgical and dissection tools

  • Fixatives for light and electron microscopy (e.g., glutaraldehyde, osmium tetroxide)

  • Embedding media for microscopy

  • Microtomes (for light and electron microscopy)

  • Stains for microscopy (e.g., toluidine blue, uranyl acetate, lead citrate)

3. Experimental Procedure:

  • Dose Preparation: Prepare this compound solutions in sterile saline.

  • Animal Dosing:

    • Anesthetize the monkeys.

    • Administer this compound into one nasal passage, with the contralateral passage receiving saline as a control.

    • High-Dose Group: A single intranasal instillation of 20 µg of this compound.[11]

    • Repeated Low-Dose Group: Daily intranasal instillation of 5 µg of this compound for four consecutive days.[11]

  • Endpoint Analysis:

    • Tissue Collection: Euthanize the monkeys and collect nasal tissues.

    • Light and Electron Microscopy: Process the nasal tissues for both light and transmission electron microscopy.

    • Morphometric Analysis: Perform morphometric analysis on the olfactory epithelium to quantify changes such as:

      • Reduction in the volume density of olfactory sensory neurons (OSNs).

      • Increase in the number of apoptotic cells within the olfactory epithelium.[11]

Quantitative Data Summary

Animal ModelExposure RouteAgent & DoseKey FindingsReference
Mouse (C57BL/6) IntranasalThis compound (5-500 µg/kg)Dose-dependent apoptosis of olfactory sensory neurons. No-effect level: 5 µg/kg; Lowest-effect level: 25 µg/kg.[5][6]
Mouse (C57BL/6) IntranasalThis compound (100 µg/kg/day for 5 days)Cumulative atrophy and apoptosis of olfactory epithelium.[9]
Mouse (BALB/c & C57BL/6J) IntratrachealS. chartarum sporesBALB/c mice showed more pulmonary hemorrhage and inflammation than C57BL/6J mice.[13]
Mouse IntratrachealS. chartarum spores (1 x 10^4 spores/mouse, repeated injections)Development of pulmonary arterial hypertension. Right ventricular systolic pressure: 20.1 ± 5.7 mmHg (exposed) vs. 12.0 ± 2.4 mmHg (control).[14][15]
Rat (Charles River-Dawley) IntratrachealS. chartarum spores (9.6 x 10^6 spores/rat)Significant increases in BAL fluid albumin, LDH, MPO, and hemoglobin at 6 and 24 hours post-instillation.[9][10]
Rhesus Monkey IntranasalThis compound (single 20 µg dose)13% reduction in OSN volume density and a 14-fold increase in apoptotic cells.[11]
Rhesus Monkey IntranasalThis compound (5 µ g/day for 4 days)66% reduction in OSN volume density and a 24-fold increase in apoptotic cells.[11]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, as a trichothecene mycotoxin, induces a "ribotoxic stress response" by binding to the ribosome, inhibiting protein synthesis, and activating mitogen-activated protein kinases (MAPKs).[1][14] This leads to the activation of downstream signaling cascades that culminate in apoptosis. Studies suggest that this compound can trigger both caspase-dependent and -independent apoptotic pathways. In neuronal cells, the double-stranded RNA-activated protein kinase (PKR) has been identified as a key mediator of this compound-induced apoptosis, potentially acting through a caspase-independent mechanism involving the apoptosis-inducing factor (AIF).[13][16]

SatratoxinG_Apoptosis SatratoxinG This compound Ribosome Ribosome Binding SatratoxinG->Ribosome RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPKs MAPK Activation (p38, JNK, ERK) RibotoxicStress->MAPKs PKR PKR Activation RibotoxicStress->PKR Intrinsic Intrinsic Pathway (Mitochondrial) MAPKs->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) MAPKs->Extrinsic AIF AIF Translocation PKR->AIF CaspaseDep Caspase-Dependent Apoptosis Intrinsic->CaspaseDep Extrinsic->CaspaseDep CaspaseIndep Caspase-Independent Apoptosis AIF->CaspaseIndep Experimental_Workflow AnimalAcclimation Animal Acclimation Exposure Inhalation Exposure (Intranasal, Intratracheal, or Aerosol) AnimalAcclimation->Exposure Monitoring Post-Exposure Monitoring (Clinical Signs, Body Weight) Exposure->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Tissue Tissue Collection (Lung, Nasal Passages, Brain) Euthanasia->Tissue Blood Blood Collection Euthanasia->Blood BAL_Analysis BAL Fluid Analysis (Cell Counts, Cytokines, Protein) BAL->BAL_Analysis Histo Histopathology & Immunohistochemistry Tissue->Histo Molecular Molecular Analysis (Gene Expression) Tissue->Molecular Serum Serum Analysis (Systemic Markers) Blood->Serum

References

Animal Models for Studying Satratoxin G Inhalation Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold." Inhalation of S. chartarum spores and their associated toxins has been linked to a variety of adverse health effects in humans, including respiratory distress, neurotoxicity, and immune suppression. Animal models are indispensable tools for investigating the pathophysiology of this compound inhalation exposure and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for commonly used animal models in this field of research.

Application Notes

Animal models for this compound inhalation studies are selected based on the specific research question, with rodents and non-human primates being the most frequently utilized. Mice are often preferred for initial toxicity screening and mechanistic studies due to their genetic tractability and cost-effectiveness. Rats are also commonly used, particularly for inhalation studies, due to their larger respiratory tract, which facilitates certain exposure and sampling techniques. Non-human primates, such as the rhesus macaque, offer a respiratory system that more closely resembles that of humans, making them a valuable translational model.

Exposure methods vary and include intranasal (IN) instillation, intratracheal (IT) instillation, and whole-body or nose-only inhalation. Intranasal and intratracheal instillations allow for precise dose delivery but may not fully replicate natural inhalation exposure. Aerosol inhalation methods, while more technically challenging, provide a more physiologically relevant model of environmental exposure.[1][2][3][4]

Key toxicological endpoints assessed in these models include pulmonary inflammation, cytotoxicity, apoptosis, and neuroinflammation. Analysis of bronchoalveolar lavage (BAL) fluid for cell differentials and protein markers of lung injury is a common practice. Histopathological examination of lung and nasal tissues provides crucial information on cellular damage and inflammatory infiltrates. Furthermore, molecular techniques are employed to investigate the underlying signaling pathways activated by this compound.

Experimental Protocols

Protocol 1: Murine Model of Acute this compound-Induced Olfactory Sensory Neuron Injury

This protocol is adapted from studies investigating the neurotoxic effects of this compound in the nasal passages of mice.[5][6][7][8]

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 8-10 weeks

  • Sex: Female

2. Materials:

  • This compound (purified)

  • Saline, sterile

  • Anesthetic (e.g., isoflurane)

  • Micropipette and tips

  • Dissection tools

  • Formalin (10% neutral buffered)

  • Paraffin embedding materials

  • Microtome

  • Histological stains (e.g., Hematoxylin and Eosin)

  • Reagents for immunohistochemistry (e.g., anti-caspase-3 antibody)

  • RNA extraction and real-time PCR reagents

3. Experimental Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline). Perform serial dilutions to achieve the desired final concentrations.

  • Animal Dosing:

    • Anesthetize the mice using isoflurane.

    • Administer a single intranasal instillation of this compound (e.g., 25-500 µg/kg body weight) in a small volume (e.g., 5 µl per nostril).[5][8] A control group should receive the vehicle alone.

    • For repeated exposure studies, administer a lower dose (e.g., 100 µg/kg) daily for 5 consecutive days.[9]

  • Endpoint Analysis (24 hours to 7 days post-exposure):

    • Histopathology: Euthanize mice and perfuse with formalin. Decapitate and immerse heads in formalin for at least 48 hours for fixation. Decalcify the heads, and then process for paraffin embedding. Cut 5 µm thick sections of the nasal cavity and stain with H&E to assess for inflammation and cellular changes in the olfactory epithelium.

    • Immunohistochemistry: Perform immunohistochemistry on nasal sections using an antibody against activated caspase-3 to detect apoptotic olfactory sensory neurons (OSNs).

    • Gene Expression Analysis: Dissect the ethmoid turbinates and olfactory bulbs. Extract total RNA and perform real-time PCR to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and pro-apoptotic genes (e.g., Fas, Bax, Caspase-3).[6]

Protocol 2: Rat Model of Acute Pulmonary Injury from Stachybotrys chartarum Spores

This protocol is based on studies evaluating the pulmonary inflammatory and cytotoxic effects of intratracheally instilled S. chartarum spores in rats.[4][9][10]

1. Animal Model:

  • Species: Rat

  • Strain: Charles River-Dawley

  • Age: 10 weeks

  • Sex: Male

2. Materials:

  • Stachybotrys chartarum spores (from a toxigenic strain)

  • Saline, sterile, pyrogen-free

  • Anesthetic (e.g., halothane)

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) equipment

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Spectrophotometer

  • Reagents for biochemical assays (e.g., albumin, lactate dehydrogenase (LDH), myeloperoxidase (MPO))

3. Experimental Procedure:

  • Spore Suspension Preparation: Prepare a suspension of S. chartarum spores in sterile saline. Determine the spore concentration using a hemocytometer.

  • Animal Dosing:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of the spore suspension (e.g., 9.6 million spores per rat).[9][10] A control group should receive sterile saline.

  • Endpoint Analysis (6, 24, and 72 hours post-instillation):

    • Bronchoalveolar Lavage (BAL): Euthanize the rats and perform BAL by instilling and retrieving a known volume of saline into the lungs.

    • BAL Fluid Analysis:

      • Cell Differentials: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).

      • Biochemical Markers of Injury: Analyze the BAL fluid supernatant for markers of lung injury and inflammation:

        • Albumin: A marker of increased permeability of the alveolar-capillary barrier.

        • Lactate Dehydrogenase (LDH): An indicator of cell cytotoxicity.

        • Myeloperoxidase (MPO): An enzyme indicative of neutrophil infiltration.

        • Hemoglobin: A marker of pulmonary hemorrhage.[9][10]

Protocol 3: Rhesus Monkey Model of this compound-Induced Nasal Injury

This protocol is adapted from a study that used a non-human primate model to investigate the effects of this compound, providing a more direct translation to human health.[11][12]

1. Animal Model:

  • Species: Rhesus macaque (Macaca mulatta)

  • Age: Adult

  • Sex: Male

2. Materials:

  • This compound (purified)

  • Saline, sterile

  • Anesthetic

  • Intranasal administration device

  • Surgical and dissection tools

  • Fixatives for light and electron microscopy (e.g., glutaraldehyde, osmium tetroxide)

  • Embedding media for microscopy

  • Microtomes (for light and electron microscopy)

  • Stains for microscopy (e.g., toluidine blue, uranyl acetate, lead citrate)

3. Experimental Procedure:

  • Dose Preparation: Prepare this compound solutions in sterile saline.

  • Animal Dosing:

    • Anesthetize the monkeys.

    • Administer this compound into one nasal passage, with the contralateral passage receiving saline as a control.

    • High-Dose Group: A single intranasal instillation of 20 µg of this compound.[11]

    • Repeated Low-Dose Group: Daily intranasal instillation of 5 µg of this compound for four consecutive days.[11]

  • Endpoint Analysis:

    • Tissue Collection: Euthanize the monkeys and collect nasal tissues.

    • Light and Electron Microscopy: Process the nasal tissues for both light and transmission electron microscopy.

    • Morphometric Analysis: Perform morphometric analysis on the olfactory epithelium to quantify changes such as:

      • Reduction in the volume density of olfactory sensory neurons (OSNs).

      • Increase in the number of apoptotic cells within the olfactory epithelium.[11]

Quantitative Data Summary

Animal ModelExposure RouteAgent & DoseKey FindingsReference
Mouse (C57BL/6) IntranasalThis compound (5-500 µg/kg)Dose-dependent apoptosis of olfactory sensory neurons. No-effect level: 5 µg/kg; Lowest-effect level: 25 µg/kg.[5][6]
Mouse (C57BL/6) IntranasalThis compound (100 µg/kg/day for 5 days)Cumulative atrophy and apoptosis of olfactory epithelium.[9]
Mouse (BALB/c & C57BL/6J) IntratrachealS. chartarum sporesBALB/c mice showed more pulmonary hemorrhage and inflammation than C57BL/6J mice.[13]
Mouse IntratrachealS. chartarum spores (1 x 10^4 spores/mouse, repeated injections)Development of pulmonary arterial hypertension. Right ventricular systolic pressure: 20.1 ± 5.7 mmHg (exposed) vs. 12.0 ± 2.4 mmHg (control).[14][15]
Rat (Charles River-Dawley) IntratrachealS. chartarum spores (9.6 x 10^6 spores/rat)Significant increases in BAL fluid albumin, LDH, MPO, and hemoglobin at 6 and 24 hours post-instillation.[9][10]
Rhesus Monkey IntranasalThis compound (single 20 µg dose)13% reduction in OSN volume density and a 14-fold increase in apoptotic cells.[11]
Rhesus Monkey IntranasalThis compound (5 µ g/day for 4 days)66% reduction in OSN volume density and a 24-fold increase in apoptotic cells.[11]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound, as a trichothecene mycotoxin, induces a "ribotoxic stress response" by binding to the ribosome, inhibiting protein synthesis, and activating mitogen-activated protein kinases (MAPKs).[1][14] This leads to the activation of downstream signaling cascades that culminate in apoptosis. Studies suggest that this compound can trigger both caspase-dependent and -independent apoptotic pathways. In neuronal cells, the double-stranded RNA-activated protein kinase (PKR) has been identified as a key mediator of this compound-induced apoptosis, potentially acting through a caspase-independent mechanism involving the apoptosis-inducing factor (AIF).[13][16]

SatratoxinG_Apoptosis SatratoxinG This compound Ribosome Ribosome Binding SatratoxinG->Ribosome RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPKs MAPK Activation (p38, JNK, ERK) RibotoxicStress->MAPKs PKR PKR Activation RibotoxicStress->PKR Intrinsic Intrinsic Pathway (Mitochondrial) MAPKs->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) MAPKs->Extrinsic AIF AIF Translocation PKR->AIF CaspaseDep Caspase-Dependent Apoptosis Intrinsic->CaspaseDep Extrinsic->CaspaseDep CaspaseIndep Caspase-Independent Apoptosis AIF->CaspaseIndep Experimental_Workflow AnimalAcclimation Animal Acclimation Exposure Inhalation Exposure (Intranasal, Intratracheal, or Aerosol) AnimalAcclimation->Exposure Monitoring Post-Exposure Monitoring (Clinical Signs, Body Weight) Exposure->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL Tissue Tissue Collection (Lung, Nasal Passages, Brain) Euthanasia->Tissue Blood Blood Collection Euthanasia->Blood BAL_Analysis BAL Fluid Analysis (Cell Counts, Cytokines, Protein) BAL->BAL_Analysis Histo Histopathology & Immunohistochemistry Tissue->Histo Molecular Molecular Analysis (Gene Expression) Tissue->Molecular Serum Serum Analysis (Systemic Markers) Blood->Serum

References

Application Notes and Protocols for Satratoxin G Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a highly toxic macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. This mold is often found in water-damaged buildings and can contaminate agricultural commodities. Due to its potent toxicity, including immunosuppressive and inflammatory effects, sensitive and reliable methods for the detection and quantification of this compound in complex matrices are crucial for risk assessment and ensuring food and environmental safety.

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of this compound in various complex matrices. The methodologies covered include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and immunoaffinity chromatography (IAC), with subsequent analysis primarily by high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of Sample Preparation Methods

The selection of an appropriate sample preparation method is critical for accurate quantification of this compound, as it directly impacts recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative data for different sample preparation techniques.

MatrixSample Preparation MethodExtraction SolventCleanupAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Mouldy WallpaperLiquid-Solid ExtractionAcetonitrile (B52724)/Water (84/16, v/v)NoneLC-MS/MS104.9 ± 3.1--[1]
Fungal Culture (PDA)Solid-Liquid ExtractionAcetonitrile/Water (84/16, v/v)CentrifugationHPLC-DAD-1.9 (per plate)-[2][3][4]

Note: Data for this compound using specific cleanup techniques like SPE, LLE, and IAC in diverse matrices is limited. The following table provides typical performance data for mycotoxin analysis in general, which can serve as a reference.

MatrixSample Preparation MethodCleanupAnalytical MethodGeneral Recovery (%)General LOD (µg/kg)General LOQ (µg/kg)Reference
Cereal-based foodsSolid-Phase Extraction (SPE)Polymeric SPE columnLC-MS/MS73 - 1140.1 - 59.2-[5]
Animal FeedSolid-Phase Extraction (SPE)ISOLUTE® Myco SPE columnsLC-MS/MSHigh< European regulations-[6]
GrainQuEChERSdSPE with PSA and C18LC-MS/MSHigh--[7]
Various FoodsImmunoaffinity Column (IAC)Multi-mycotoxin IACLC-MS/MS77 - 99--[8]

Experimental Protocols

Liquid-Solid Extraction (LSE) for Mouldy Building Materials

This protocol is adapted from a method for the analysis of macrocyclic trichothecenes in mouldy indoor materials.[1]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Horizontal shaker

  • Centrifuge

  • LC-MS/MS system

b. Protocol:

  • Sample Collection: Collect approximately 15 cm² of the mouldy material (e.g., wallpaper, gypsum board).

  • Extraction:

    • Cut the sample into small pieces and place them in a suitable container.

    • Add 10 mL of acetonitrile/water (84/16, v/v).

    • Shake the container for 1 hour on a horizontal shaker.

  • Centrifugation: Centrifuge the extract for 5 minutes at 5000 rpm to pellet solid debris.

  • Analysis: Carefully collect the supernatant for direct analysis by LC-MS/MS.

c. Quantitative Data:

  • Recovery: For this compound, a recovery of 104.9 ± 3.1% has been reported using this method on spiked wallpaper samples.[1]

Solid-Liquid Extraction (SLE) from Fungal Cultures

This protocol is based on a method for extracting this compound and H from Stachybotrys chartarum cultures on Potato Dextrose Agar (PDA).[2][3][4]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Stomacher or blender

  • Centrifuge

  • HPLC-DAD system

b. Protocol:

  • Sample Collection: Excise the entire fungal culture from the PDA plate.

  • Extraction:

    • Transfer the culture to a stomacher bag or blender.

    • Add 50 mL of acetonitrile/water (84/16, v/v).

    • Homogenize the sample.

  • Centrifugation: Centrifuge the extract to separate the solid material.

  • Analysis: The supernatant can be directly analyzed by HPLC-DAD.

c. Quantitative Data:

  • LOD: The limit of detection for this compound was reported as 1.9 µ g/agar plate.[2]

  • Matrix Effect: Matrix effects of 1.3% for this compound were observed when analyzing extracts from PDA cultures.[2]

General Protocol for Solid-Phase Extraction (SPE) Cleanup

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Polymeric SPE columns (e.g., Oasis HLB)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

b. Protocol:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition the SPE column with methanol (B129727) followed by water.

    • Load an aliquot of the supernatant onto the column.

    • Wash the column with a water/acetonitrile mixture to remove interferences.

    • Elute the mycotoxins with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water, 50/50, v/v).

General Protocol for Immunoaffinity Column (IAC) Cleanup

IACs offer high selectivity for mycotoxin cleanup. While a specific IAC for this compound is not commonly cited, multi-mycotoxin IACs are available.[8]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Multi-mycotoxin immunoaffinity column

  • Methanol (HPLC grade)

  • LC-MS/MS or HPLC-FLD system

b. Protocol:

  • Extraction:

    • Extract the sample using a suitable solvent, typically an acetonitrile/water mixture.

  • Dilution and Filtration:

    • Dilute the crude extract with PBS to a final acetonitrile concentration tolerated by the antibody (usually <10%).

    • Filter the diluted extract to remove particulate matter.

  • IAC Cleanup:

    • Pass the filtered extract through the immunoaffinity column at a controlled flow rate.

    • Wash the column with PBS or water to remove unbound matrix components.

    • Elute the bound mycotoxins with methanol.

  • Analysis: The eluate can be directly injected or evaporated and reconstituted in a suitable solvent for analysis.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and logical relationships in this compound analysis, the following diagrams are provided in Graphviz DOT language.

Sample_Preparation_Workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_result Result Sample Complex Matrix (e.g., Food, Environmental Sample) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract LLE Liquid-Liquid Extraction (LLE) Extraction->LLE IAC Immunoaffinity Chromatography (IAC) Extraction->IAC Analysis LC-MS/MS or HPLC Analysis SPE->Analysis Cleaned Extract LLE->Analysis IAC->Analysis Result Quantification of This compound Analysis->Result

Caption: General workflow for this compound analysis.

SPE_Protocol_Workflow Start Start: Crude Sample Extract Condition 1. Condition SPE Column (Methanol, then Water) Start->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash Column (e.g., Water/Acetonitrile) Load->Wash Elute 4. Elute this compound (e.g., Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 7. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Detailed workflow for SPE cleanup.

IAC_Protocol_Workflow Start Start: Diluted & Filtered Extract Load 1. Load Extract onto IAC Start->Load Wash 2. Wash Column (PBS/Water) Load->Wash Elute 3. Elute this compound (Methanol) Wash->Elute Analyze 4. Analyze by LC-MS/MS or HPLC Elute->Analyze

Caption: Detailed workflow for IAC cleanup.

Considerations for Method Development and Validation

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. It is essential to evaluate and mitigate matrix effects, for example, by using matrix-matched calibration standards or stable isotope-labeled internal standards.[7]

  • Analyte Stability: The stability of this compound during sample storage and extraction should be considered.[9][10] Mycotoxins can be sensitive to heat, light, and pH changes. It is recommended to store extracts at low temperatures and protected from light.

  • Method Validation: Any analytical method for this compound should be properly validated according to international guidelines (e.g., Eurachem, AOAC). Validation parameters should include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, LOD, and LOQ.[5]

Conclusion

The analysis of this compound in complex matrices requires robust and validated sample preparation methods to ensure accurate and reliable results. This document provides a foundation of protocols and performance data to guide researchers and scientists in developing and implementing analytical methods for this potent mycotoxin. The choice of the optimal method will depend on the specific matrix, available instrumentation, and the required sensitivity. Further method development and validation are encouraged to establish specific protocols for a wider range of complex matrices.

References

Application Notes and Protocols for Satratoxin G Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin G is a highly toxic macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. This mold is often found in water-damaged buildings and can contaminate agricultural commodities. Due to its potent toxicity, including immunosuppressive and inflammatory effects, sensitive and reliable methods for the detection and quantification of this compound in complex matrices are crucial for risk assessment and ensuring food and environmental safety.

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of this compound in various complex matrices. The methodologies covered include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and immunoaffinity chromatography (IAC), with subsequent analysis primarily by high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of Sample Preparation Methods

The selection of an appropriate sample preparation method is critical for accurate quantification of this compound, as it directly impacts recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative data for different sample preparation techniques.

MatrixSample Preparation MethodExtraction SolventCleanupAnalytical MethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Mouldy WallpaperLiquid-Solid ExtractionAcetonitrile/Water (84/16, v/v)NoneLC-MS/MS104.9 ± 3.1--[1]
Fungal Culture (PDA)Solid-Liquid ExtractionAcetonitrile/Water (84/16, v/v)CentrifugationHPLC-DAD-1.9 (per plate)-[2][3][4]

Note: Data for this compound using specific cleanup techniques like SPE, LLE, and IAC in diverse matrices is limited. The following table provides typical performance data for mycotoxin analysis in general, which can serve as a reference.

MatrixSample Preparation MethodCleanupAnalytical MethodGeneral Recovery (%)General LOD (µg/kg)General LOQ (µg/kg)Reference
Cereal-based foodsSolid-Phase Extraction (SPE)Polymeric SPE columnLC-MS/MS73 - 1140.1 - 59.2-[5]
Animal FeedSolid-Phase Extraction (SPE)ISOLUTE® Myco SPE columnsLC-MS/MSHigh< European regulations-[6]
GrainQuEChERSdSPE with PSA and C18LC-MS/MSHigh--[7]
Various FoodsImmunoaffinity Column (IAC)Multi-mycotoxin IACLC-MS/MS77 - 99--[8]

Experimental Protocols

Liquid-Solid Extraction (LSE) for Mouldy Building Materials

This protocol is adapted from a method for the analysis of macrocyclic trichothecenes in mouldy indoor materials.[1]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Horizontal shaker

  • Centrifuge

  • LC-MS/MS system

b. Protocol:

  • Sample Collection: Collect approximately 15 cm² of the mouldy material (e.g., wallpaper, gypsum board).

  • Extraction:

    • Cut the sample into small pieces and place them in a suitable container.

    • Add 10 mL of acetonitrile/water (84/16, v/v).

    • Shake the container for 1 hour on a horizontal shaker.

  • Centrifugation: Centrifuge the extract for 5 minutes at 5000 rpm to pellet solid debris.

  • Analysis: Carefully collect the supernatant for direct analysis by LC-MS/MS.

c. Quantitative Data:

  • Recovery: For this compound, a recovery of 104.9 ± 3.1% has been reported using this method on spiked wallpaper samples.[1]

Solid-Liquid Extraction (SLE) from Fungal Cultures

This protocol is based on a method for extracting this compound and H from Stachybotrys chartarum cultures on Potato Dextrose Agar (PDA).[2][3][4]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Stomacher or blender

  • Centrifuge

  • HPLC-DAD system

b. Protocol:

  • Sample Collection: Excise the entire fungal culture from the PDA plate.

  • Extraction:

    • Transfer the culture to a stomacher bag or blender.

    • Add 50 mL of acetonitrile/water (84/16, v/v).

    • Homogenize the sample.

  • Centrifugation: Centrifuge the extract to separate the solid material.

  • Analysis: The supernatant can be directly analyzed by HPLC-DAD.

c. Quantitative Data:

  • LOD: The limit of detection for this compound was reported as 1.9 µ g/agar plate.[2]

  • Matrix Effect: Matrix effects of 1.3% for this compound were observed when analyzing extracts from PDA cultures.[2]

General Protocol for Solid-Phase Extraction (SPE) Cleanup

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Purified water (Milli-Q or equivalent)

  • Polymeric SPE columns (e.g., Oasis HLB)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

b. Protocol:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition the SPE column with methanol followed by water.

    • Load an aliquot of the supernatant onto the column.

    • Wash the column with a water/acetonitrile mixture to remove interferences.

    • Elute the mycotoxins with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water, 50/50, v/v).

General Protocol for Immunoaffinity Column (IAC) Cleanup

IACs offer high selectivity for mycotoxin cleanup. While a specific IAC for this compound is not commonly cited, multi-mycotoxin IACs are available.[8]

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate-buffered saline (PBS)

  • Multi-mycotoxin immunoaffinity column

  • Methanol (HPLC grade)

  • LC-MS/MS or HPLC-FLD system

b. Protocol:

  • Extraction:

    • Extract the sample using a suitable solvent, typically an acetonitrile/water mixture.

  • Dilution and Filtration:

    • Dilute the crude extract with PBS to a final acetonitrile concentration tolerated by the antibody (usually <10%).

    • Filter the diluted extract to remove particulate matter.

  • IAC Cleanup:

    • Pass the filtered extract through the immunoaffinity column at a controlled flow rate.

    • Wash the column with PBS or water to remove unbound matrix components.

    • Elute the bound mycotoxins with methanol.

  • Analysis: The eluate can be directly injected or evaporated and reconstituted in a suitable solvent for analysis.

Experimental Workflows and Signaling Pathways

To visualize the experimental processes and logical relationships in this compound analysis, the following diagrams are provided in Graphviz DOT language.

Sample_Preparation_Workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_result Result Sample Complex Matrix (e.g., Food, Environmental Sample) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract LLE Liquid-Liquid Extraction (LLE) Extraction->LLE IAC Immunoaffinity Chromatography (IAC) Extraction->IAC Analysis LC-MS/MS or HPLC Analysis SPE->Analysis Cleaned Extract LLE->Analysis IAC->Analysis Result Quantification of This compound Analysis->Result

Caption: General workflow for this compound analysis.

SPE_Protocol_Workflow Start Start: Crude Sample Extract Condition 1. Condition SPE Column (Methanol, then Water) Start->Condition Load 2. Load Sample Extract Condition->Load Wash 3. Wash Column (e.g., Water/Acetonitrile) Load->Wash Elute 4. Elute this compound (e.g., Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 7. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Detailed workflow for SPE cleanup.

IAC_Protocol_Workflow Start Start: Diluted & Filtered Extract Load 1. Load Extract onto IAC Start->Load Wash 2. Wash Column (PBS/Water) Load->Wash Elute 3. Elute this compound (Methanol) Wash->Elute Analyze 4. Analyze by LC-MS/MS or HPLC Elute->Analyze

Caption: Detailed workflow for IAC cleanup.

Considerations for Method Development and Validation

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. It is essential to evaluate and mitigate matrix effects, for example, by using matrix-matched calibration standards or stable isotope-labeled internal standards.[7]

  • Analyte Stability: The stability of this compound during sample storage and extraction should be considered.[9][10] Mycotoxins can be sensitive to heat, light, and pH changes. It is recommended to store extracts at low temperatures and protected from light.

  • Method Validation: Any analytical method for this compound should be properly validated according to international guidelines (e.g., Eurachem, AOAC). Validation parameters should include linearity, accuracy (recovery), precision (repeatability and reproducibility), selectivity, LOD, and LOQ.[5]

Conclusion

The analysis of this compound in complex matrices requires robust and validated sample preparation methods to ensure accurate and reliable results. This document provides a foundation of protocols and performance data to guide researchers and scientists in developing and implementing analytical methods for this potent mycotoxin. The choice of the optimal method will depend on the specific matrix, available instrumentation, and the required sensitivity. Further method development and validation are encouraged to establish specific protocols for a wider range of complex matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stachybotrys chartarum Culture for Satratoxin G Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrys chartarum to optimize Satratoxin G production.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of S. chartarum and this compound production in a question-and-answer format.

Question: Why is my Stachybotrys chartarum culture growing well, but the yield of this compound is low or undetectable?

Answer:

Several factors can contribute to poor this compound production despite good mycelial growth. The most critical factor is the strong link between sporulation and toxin production.[1][2][3][4] If your culture is not sporulating well, this compound levels will likely be low.

Troubleshooting Steps:

  • Verify Culture Medium:

    • Recommended Media: Potato Dextrose Agar (B569324) (PDA) and cellulose-rich media generally yield the highest concentrations of macrocyclic trichothecenes, including this compound.[5] Malt-extract-agar (MEA) can produce intermediate yields, while glucose-yeast-peptone-agar (GYP) and Sabouraud-dextrose-agar (SAB) result in poor mycotoxin production.[5]

    • PDA Variability: Be aware that the composition of PDA can differ between manufacturers, which can significantly impact both sporulation and satratoxin production.[1][2][3][4] If you observe inconsistent results, consider testing PDA from different suppliers.

    • Nutrient Composition: Low nitrogen and cellulose-rich conditions are thought to stimulate the production of secondary metabolites like satratoxins.[6][7]

  • Optimize Incubation Temperature:

    • The optimal temperature for mycelial growth (25-30°C) is different from the optimal temperature for this compound production.

    • For maximal toxin yield, incubation at a lower temperature, around 15-20°C, is recommended.

  • Ensure Adequate Water Activity (a_w):

    • S. chartarum requires high water activity for growth. The optimal a_w for this compound production is approximately 0.98.

  • Promote Sporulation:

    • Factors that enhance sporulation will likely increase this compound production. This includes using appropriate media and ensuring optimal environmental conditions.

    • Inter-colony communication has been shown to influence both sporulation and mycotoxin production. Growing cultures as three-point inoculations rather than a single point may enhance toxin yields.[1][2]

  • Check for Strain Chemotype:

    • Stachybotrys chartarum exists in different chemotypes. Only the "S" chemotype produces satratoxins, as it possesses the necessary satratoxin gene clusters (SC1, SC2, and SC3).[1][8] The "A" chemotype produces atranones instead. Ensure you are working with a confirmed S-type strain.

Question: My this compound yields are inconsistent between experiments, even when using the same protocol. What could be the cause?

Answer:

Inconsistency in this compound yields can be frustrating. The primary culprits are often subtle variations in culture conditions and materials.

Troubleshooting Steps:

  • Standardize Culture Media: As mentioned previously, batch-to-batch variation in commercially prepared media like PDA is a significant source of inconsistency.[1][2][3][4] If possible, prepare media in-house from raw ingredients to maintain consistency or test and validate new batches of commercial media before use in critical experiments. A chemically defined medium can also help ensure reproducibility.[6][7]

  • Control Environmental Parameters: Ensure that temperature, humidity, and lighting conditions are strictly controlled and monitored throughout the incubation period. Even minor fluctuations can impact mycotoxin biosynthesis.

  • Inoculum Standardization: The age and quality of the inoculum can affect the kinetics of growth and toxin production. Use a standardized inoculum preparation method, ensuring a consistent spore concentration or mycelial mass for each experiment.

  • Extraction Efficiency: Inconsistent extraction of this compound from the culture matrix can lead to variable results. Ensure that the extraction solvent thoroughly penetrates the mycelium and agar. The extraction protocol should be followed precisely in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best culture medium for maximizing this compound production?

A1: Potato Dextrose Agar (PDA) and cellulose-based agar are the most effective media for high yields of this compound.[5] It is important to note that PDA composition can vary by supplier, which may affect toxin production.[1][2][3][4]

Q2: What are the optimal physical parameters for S. chartarum culture for this compound production?

A2: For optimal this compound production, the following conditions are recommended:

  • Temperature: 15-20°C

  • Water Activity (a_w): 0.98

  • Lighting: Incubation in the dark is common practice.[5]

Q3: Is there a correlation between mycelial growth rate and this compound production?

A3: Not directly. Conditions that favor rapid mycelial growth (e.g., higher temperatures of 25-30°C) are not optimal for this compound production. Toxin production is more closely linked to the onset and density of sporulation.[1][2][3][4]

Q4: How can I extract this compound from my cultures for analysis?

A4: A common method involves solvent extraction. A micro-scale extraction can be performed using a mixture of ethyl acetate, dichloromethane, and methanol (B129727) (3:2:1, v/v/v) with 1% formic acid, followed by sonication.[9] For larger cultures, a similar solvent system can be used with appropriate scaling.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[5][10][11] Enzyme-Linked Immunosorbent Assay (ELISA) is another sensitive technique that can be used for detection and quantification.[12][13]

Data Presentation

Table 1: Influence of Culture Media on Macrocyclic Trichothecene (MCT) Production by S. chartarum

Culture MediumRelative MCT Production Level
Potato-Dextrose-Agar (PDA)High[5]
Cellulose-AgarHigh[5]
Malt-Extract-Agar (MEA)Intermediate[5]
Glucose-Yeast-Peptone-Agar (GYP)Poor[5]
Sabouraud-Dextrose-Agar (SAB)Poor[5]

Table 2: Optimal Environmental Conditions for S. chartarum Growth vs. This compound Production

ParameterOptimal for Mycelial GrowthOptimal for this compound Production
Temperature 25-30°C15-20°C
Water Activity (a_w) ~0.980.98

Experimental Protocols

Protocol 1: Culturing Stachybotrys chartarum for this compound Production

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions or prepare a cellulose-based medium. Autoclave at 121°C for 15 minutes. Pour the sterile medium into petri dishes and allow it to solidify.

  • Inoculation: Inoculate the agar plates with S. chartarum spores or a small piece of mycelium from a stock culture. For potentially higher yields, use a three-point inoculation pattern.[1][2]

  • Incubation: Seal the plates with parafilm and incubate in the dark at 20°C for 21 days. Maintain a high relative humidity to achieve a water activity of approximately 0.98.

  • Harvesting: After the incubation period, the fungal biomass and agar can be harvested for toxin extraction.

Protocol 2: Extraction of this compound from Agar Cultures

  • Sample Preparation: Excise agar plugs from the S. chartarum culture plates.

  • Extraction: Place the agar plugs into a suitable vial. Add an extraction solvent mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v).[6]

  • Homogenization/Sonication: Vigorously vortex or sonicate the mixture for a sufficient time (e.g., 60 minutes) to ensure complete extraction of the toxins from the fungal material and agar.[9]

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The clarified extract is now ready for analysis by LC-MS/MS or ELISA.

Protocol 3: Quantification of this compound by LC-MS/MS (General Workflow)

  • Chromatographic Separation: Inject the prepared extract onto a suitable liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • MRM Analysis: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound to ensure selectivity and sensitivity.

  • Quantification: Create a calibration curve using certified this compound standards. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production and Analysis cluster_culture 1. Fungal Culture cluster_extraction 2. Toxin Extraction cluster_analysis 3. Analysis Culture_Media Prepare PDA or Cellulose-Rich Media Inoculation Inoculate with S. chartarum Culture_Media->Inoculation Incubation Incubate at 20°C in the dark Inoculation->Incubation Harvest Harvest Fungal Biomass and Agar Incubation->Harvest Solvent_Extraction Extract with Acetonitrile/Water Harvest->Solvent_Extraction Purification Centrifuge and Filter Solvent_Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Quantification Quantify this compound LC_MSMS->Quantification

Caption: Workflow for this compound production and analysis.

Troubleshooting_Logic Troubleshooting Low this compound Yield Start Low this compound Yield Check_Growth Is Mycelial Growth Good? Start->Check_Growth Check_Sporulation Is Sporulation Present? Check_Growth->Check_Sporulation Yes Outcome_Poor_Growth Optimize Growth Conditions (Temp: 25-30°C, a_w) Check_Growth->Outcome_Poor_Growth No Check_Media Is the Medium Optimal (PDA/Cellulose-rich)? Check_Sporulation->Check_Media Yes Outcome_No_Sporulation Promote Sporulation: - Check Media Quality - Use 3-point inoculation Check_Sporulation->Outcome_No_Sporulation No Check_Temp Is Temperature ~20°C? Check_Media->Check_Temp Yes Outcome_Suboptimal_Media Switch to PDA or Cellulose-based Medium Check_Media->Outcome_Suboptimal_Media No Check_Strain Is it an 'S' Chemotype Strain? Check_Temp->Check_Strain Yes Outcome_Incorrect_Temp Adjust Temperature to 15-20°C Check_Temp->Outcome_Incorrect_Temp No Outcome_Wrong_Strain Verify Strain Chemotype Check_Strain->Outcome_Wrong_Strain No Success Optimized this compound Yield Check_Strain->Success Yes

Caption: Troubleshooting logic for low this compound yields.

Proposed_Signaling_Influence Proposed Influences on this compound Biosynthesis cluster_environmental Environmental Factors cluster_nutritional Nutritional Factors Temp Low Temperature (15-20°C) G_Protein G-Protein Signaling (Putative) Temp->G_Protein Water High Water Activity (a_w = 0.98) Water->G_Protein Nitrogen Low Nitrogen Nitrogen->G_Protein Carbon Cellulose-rich Carbon Source Carbon->G_Protein Sporulation Sporulation G_Protein->Sporulation Sat_Genes Activation of Satratoxin Gene Clusters (SC1, SC2, SC3) G_Protein->Sat_Genes Satratoxin_G This compound Biosynthesis Sporulation->Satratoxin_G Strongly Correlated Sat_Genes->Satratoxin_G

Caption: Proposed influences on this compound biosynthesis.

References

Technical Support Center: Optimizing Stachybotrys chartarum Culture for Satratoxin G Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrys chartarum to optimize Satratoxin G production.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of S. chartarum and this compound production in a question-and-answer format.

Question: Why is my Stachybotrys chartarum culture growing well, but the yield of this compound is low or undetectable?

Answer:

Several factors can contribute to poor this compound production despite good mycelial growth. The most critical factor is the strong link between sporulation and toxin production.[1][2][3][4] If your culture is not sporulating well, this compound levels will likely be low.

Troubleshooting Steps:

  • Verify Culture Medium:

    • Recommended Media: Potato Dextrose Agar (PDA) and cellulose-rich media generally yield the highest concentrations of macrocyclic trichothecenes, including this compound.[5] Malt-extract-agar (MEA) can produce intermediate yields, while glucose-yeast-peptone-agar (GYP) and Sabouraud-dextrose-agar (SAB) result in poor mycotoxin production.[5]

    • PDA Variability: Be aware that the composition of PDA can differ between manufacturers, which can significantly impact both sporulation and satratoxin production.[1][2][3][4] If you observe inconsistent results, consider testing PDA from different suppliers.

    • Nutrient Composition: Low nitrogen and cellulose-rich conditions are thought to stimulate the production of secondary metabolites like satratoxins.[6][7]

  • Optimize Incubation Temperature:

    • The optimal temperature for mycelial growth (25-30°C) is different from the optimal temperature for this compound production.

    • For maximal toxin yield, incubation at a lower temperature, around 15-20°C, is recommended.

  • Ensure Adequate Water Activity (a_w):

    • S. chartarum requires high water activity for growth. The optimal a_w for this compound production is approximately 0.98.

  • Promote Sporulation:

    • Factors that enhance sporulation will likely increase this compound production. This includes using appropriate media and ensuring optimal environmental conditions.

    • Inter-colony communication has been shown to influence both sporulation and mycotoxin production. Growing cultures as three-point inoculations rather than a single point may enhance toxin yields.[1][2]

  • Check for Strain Chemotype:

    • Stachybotrys chartarum exists in different chemotypes. Only the "S" chemotype produces satratoxins, as it possesses the necessary satratoxin gene clusters (SC1, SC2, and SC3).[1][8] The "A" chemotype produces atranones instead. Ensure you are working with a confirmed S-type strain.

Question: My this compound yields are inconsistent between experiments, even when using the same protocol. What could be the cause?

Answer:

Inconsistency in this compound yields can be frustrating. The primary culprits are often subtle variations in culture conditions and materials.

Troubleshooting Steps:

  • Standardize Culture Media: As mentioned previously, batch-to-batch variation in commercially prepared media like PDA is a significant source of inconsistency.[1][2][3][4] If possible, prepare media in-house from raw ingredients to maintain consistency or test and validate new batches of commercial media before use in critical experiments. A chemically defined medium can also help ensure reproducibility.[6][7]

  • Control Environmental Parameters: Ensure that temperature, humidity, and lighting conditions are strictly controlled and monitored throughout the incubation period. Even minor fluctuations can impact mycotoxin biosynthesis.

  • Inoculum Standardization: The age and quality of the inoculum can affect the kinetics of growth and toxin production. Use a standardized inoculum preparation method, ensuring a consistent spore concentration or mycelial mass for each experiment.

  • Extraction Efficiency: Inconsistent extraction of this compound from the culture matrix can lead to variable results. Ensure that the extraction solvent thoroughly penetrates the mycelium and agar. The extraction protocol should be followed precisely in every experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best culture medium for maximizing this compound production?

A1: Potato Dextrose Agar (PDA) and cellulose-based agar are the most effective media for high yields of this compound.[5] It is important to note that PDA composition can vary by supplier, which may affect toxin production.[1][2][3][4]

Q2: What are the optimal physical parameters for S. chartarum culture for this compound production?

A2: For optimal this compound production, the following conditions are recommended:

  • Temperature: 15-20°C

  • Water Activity (a_w): 0.98

  • Lighting: Incubation in the dark is common practice.[5]

Q3: Is there a correlation between mycelial growth rate and this compound production?

A3: Not directly. Conditions that favor rapid mycelial growth (e.g., higher temperatures of 25-30°C) are not optimal for this compound production. Toxin production is more closely linked to the onset and density of sporulation.[1][2][3][4]

Q4: How can I extract this compound from my cultures for analysis?

A4: A common method involves solvent extraction. A micro-scale extraction can be performed using a mixture of ethyl acetate, dichloromethane, and methanol (3:2:1, v/v/v) with 1% formic acid, followed by sonication.[9] For larger cultures, a similar solvent system can be used with appropriate scaling.

Q5: What analytical methods are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[5][10][11] Enzyme-Linked Immunosorbent Assay (ELISA) is another sensitive technique that can be used for detection and quantification.[12][13]

Data Presentation

Table 1: Influence of Culture Media on Macrocyclic Trichothecene (MCT) Production by S. chartarum

Culture MediumRelative MCT Production Level
Potato-Dextrose-Agar (PDA)High[5]
Cellulose-AgarHigh[5]
Malt-Extract-Agar (MEA)Intermediate[5]
Glucose-Yeast-Peptone-Agar (GYP)Poor[5]
Sabouraud-Dextrose-Agar (SAB)Poor[5]

Table 2: Optimal Environmental Conditions for S. chartarum Growth vs. This compound Production

ParameterOptimal for Mycelial GrowthOptimal for this compound Production
Temperature 25-30°C15-20°C
Water Activity (a_w) ~0.980.98

Experimental Protocols

Protocol 1: Culturing Stachybotrys chartarum for this compound Production

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions or prepare a cellulose-based medium. Autoclave at 121°C for 15 minutes. Pour the sterile medium into petri dishes and allow it to solidify.

  • Inoculation: Inoculate the agar plates with S. chartarum spores or a small piece of mycelium from a stock culture. For potentially higher yields, use a three-point inoculation pattern.[1][2]

  • Incubation: Seal the plates with parafilm and incubate in the dark at 20°C for 21 days. Maintain a high relative humidity to achieve a water activity of approximately 0.98.

  • Harvesting: After the incubation period, the fungal biomass and agar can be harvested for toxin extraction.

Protocol 2: Extraction of this compound from Agar Cultures

  • Sample Preparation: Excise agar plugs from the S. chartarum culture plates.

  • Extraction: Place the agar plugs into a suitable vial. Add an extraction solvent mixture of acetonitrile and water (e.g., 84:16 v/v).[6]

  • Homogenization/Sonication: Vigorously vortex or sonicate the mixture for a sufficient time (e.g., 60 minutes) to ensure complete extraction of the toxins from the fungal material and agar.[9]

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.

  • Analysis: The clarified extract is now ready for analysis by LC-MS/MS or ELISA.

Protocol 3: Quantification of this compound by LC-MS/MS (General Workflow)

  • Chromatographic Separation: Inject the prepared extract onto a suitable liquid chromatography system equipped with a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

  • MRM Analysis: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound to ensure selectivity and sensitivity.

  • Quantification: Create a calibration curve using certified this compound standards. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Production and Analysis cluster_culture 1. Fungal Culture cluster_extraction 2. Toxin Extraction cluster_analysis 3. Analysis Culture_Media Prepare PDA or Cellulose-Rich Media Inoculation Inoculate with S. chartarum Culture_Media->Inoculation Incubation Incubate at 20°C in the dark Inoculation->Incubation Harvest Harvest Fungal Biomass and Agar Incubation->Harvest Solvent_Extraction Extract with Acetonitrile/Water Harvest->Solvent_Extraction Purification Centrifuge and Filter Solvent_Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Quantification Quantify this compound LC_MSMS->Quantification

Caption: Workflow for this compound production and analysis.

Troubleshooting_Logic Troubleshooting Low this compound Yield Start Low this compound Yield Check_Growth Is Mycelial Growth Good? Start->Check_Growth Check_Sporulation Is Sporulation Present? Check_Growth->Check_Sporulation Yes Outcome_Poor_Growth Optimize Growth Conditions (Temp: 25-30°C, a_w) Check_Growth->Outcome_Poor_Growth No Check_Media Is the Medium Optimal (PDA/Cellulose-rich)? Check_Sporulation->Check_Media Yes Outcome_No_Sporulation Promote Sporulation: - Check Media Quality - Use 3-point inoculation Check_Sporulation->Outcome_No_Sporulation No Check_Temp Is Temperature ~20°C? Check_Media->Check_Temp Yes Outcome_Suboptimal_Media Switch to PDA or Cellulose-based Medium Check_Media->Outcome_Suboptimal_Media No Check_Strain Is it an 'S' Chemotype Strain? Check_Temp->Check_Strain Yes Outcome_Incorrect_Temp Adjust Temperature to 15-20°C Check_Temp->Outcome_Incorrect_Temp No Outcome_Wrong_Strain Verify Strain Chemotype Check_Strain->Outcome_Wrong_Strain No Success Optimized this compound Yield Check_Strain->Success Yes

Caption: Troubleshooting logic for low this compound yields.

Proposed_Signaling_Influence Proposed Influences on this compound Biosynthesis cluster_environmental Environmental Factors cluster_nutritional Nutritional Factors Temp Low Temperature (15-20°C) G_Protein G-Protein Signaling (Putative) Temp->G_Protein Water High Water Activity (a_w = 0.98) Water->G_Protein Nitrogen Low Nitrogen Nitrogen->G_Protein Carbon Cellulose-rich Carbon Source Carbon->G_Protein Sporulation Sporulation G_Protein->Sporulation Sat_Genes Activation of Satratoxin Gene Clusters (SC1, SC2, SC3) G_Protein->Sat_Genes Satratoxin_G This compound Biosynthesis Sporulation->Satratoxin_G Strongly Correlated Sat_Genes->Satratoxin_G

Caption: Proposed influences on this compound biosynthesis.

References

Technical Support Center: Optimizing Satratoxin G Extraction from Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the extraction efficiency of Satratoxin G from air samples. The following sections offer answers to frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from air samples particularly challenging?

A1: The primary challenges stem from the nature of airborne mycotoxins. Concentrations in the air are often extremely low (ultra-trace levels), requiring highly sensitive detection methods.[1][2] The collected sample, typically dust and particulate matter on a filter, is a complex matrix that can interfere with analytical measurements, a phenomenon known as the matrix effect.[1][3] Furthermore, Satratoxins can degrade under certain environmental conditions, such as high temperatures, which can lead to lower recovery.[2]

Q2: What type of air sampling filter is recommended for collecting this compound?

A2: High-volume air samplers are often used to collect a sufficient amount of airborne particles.[4] Published research indicates successful collection and subsequent extraction using both paper filters (with a pore size of around 20 µm) and glass fiber filters for trapping total suspended particulate matter (TSP).[1][4]

Q3: Which analytical method is most suitable for quantifying this compound after extraction?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and other mycotoxins in environmental samples.[2][3][5] For screening purposes, an enzyme-linked immunosorbent assay (ELISA) can also be a valuable tool, offering a detection limit for this compound as low as 100 pg/mL.[6][7]

Q4: How can I mitigate matrix effects that cause signal suppression or enhancement in my LC-MS/MS analysis?

A4: To minimize matrix effects, a sample clean-up step using Solid Phase Extraction (SPE) can be very effective.[5] Additionally, analytical approaches such as using matrix-matched calibration curves or the method of standard addition can help compensate for signal interference from co-extracted compounds.[1]

Q5: What are the typical concentrations of this compound found in contaminated indoor environments?

A5: Reported concentrations of airborne this compound are very low. In one study of a water-damaged building, this compound was detected at 0.25 ng/m³ and Satratoxin H at 0.43 ng/m³.[2][8] These values underscore the need for highly efficient extraction and sensitive analytical techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from air filter samples.

Problem: Low or No Recovery of this compound

Possible CauseRecommended Solution(s)
Inefficient Extraction Ensure the filter material is physically broken apart by cutting or crushing to maximize the surface area for solvent contact.[4] Consider using ultrasonication to enhance the extraction process.[3] Optimize your choice of extraction solvent (see Table 1 for options).
Toxin Degradation Satratoxins can break down at temperatures exceeding 75°C.[2] Avoid excessive heat during solvent evaporation steps. Loaded filters should be stored at –80°C until extraction to ensure stability.[1]
Suboptimal Sample Collection Use a high-volume air sampler to ensure a sufficient mass of particulate matter is collected.[4] The duration and location of sampling should be adequate to capture a representative sample of the environment.

Problem: High Variability Between Replicate Samples

Possible CauseRecommended Solution(s)
Uneven Toxin Distribution Mycotoxins can be concentrated in "hot spots" on the filter.[9] Whenever feasible, extract the entire filter. If the filter must be split, divide it systematically and consider pooling the extracts to create a more homogenous sample.
Inconsistent Protocol Execution Strictly standardize every step of your workflow, including solvent volumes, extraction times, sonication parameters, and evaporation temperatures, to ensure reproducibility.

Problem: Evidence of Matrix Effects (Signal Suppression/Enhancement) in LC-MS/MS

Possible CauseRecommended Solution(s)
Interference from Co-Extractives The complex nature of airborne dust can lead to co-extraction of interfering compounds.[3] Incorporate a clean-up step, such as Solid Phase Extraction (SPE), after the initial extraction to purify the sample.[5]
Inaccurate Quantification Use matrix-matched calibrants or the method of standard addition to accurately quantify this compound in the presence of matrix interference.[1] This involves spiking known amounts of a standard into matrix blank extracts to build a calibration curve that accounts for the matrix effect.

Data Presentation & Visualizations

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Mycotoxin Analysis

Solvent System Target Mycotoxins/Matrix Reference
Methanol (B129727), followed by Chloroform (B151607) & Methanol Satratoxins from paper filters [4]
Acetonitrile:Water (75:25 v/v) with 1% Formic Acid Stachybotrys metabolites from dust wipes [3]
Methanol/2-Propanol (9/1, v/v) 29 mycotoxins from glass fiber filters [1]

| Acetonitrile/Water (84/16, v/v) | Macrocyclic trichothecenes from wallpaper/gypsum board |[2] |

Table 2: Reported Recovery Rates and Environmental Concentrations of this compound

Parameter Value Sample Type / Environment Reference
Recovery Rate 97% Spiked paper filters [4]

| Airborne Concentration | 0.25 ng/m³ | Water-damaged dwelling |[2][8] |

Experimental Workflows and Logic Diagrams

cluster_0 Phase 1: Sample Collection & Preparation cluster_1 Phase 2: Extraction & Purification cluster_2 Phase 3: Analysis A High-Volume Air Sampling (Glass Fiber or Paper Filter) B Filter Storage (-80°C) A->B C Filter Processing (Cutting/Crushing) B->C D Solvent Extraction (e.g., ACN/H2O + Sonication) C->D E Sample Clean-up (Optional: SPE) D->E F Solvent Evaporation (Under N2, <75°C) E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Quantification (Matrix-Matched Calibration) H->I

Caption: General workflow for this compound analysis from air samples.

Start Start: Low or No This compound Recovery Q1 Is the extraction protocol optimized? Start->Q1 Q2 Are samples and extracts handled to prevent degradation? Q1->Q2 Yes Sol1 ACTION: 1. Ensure filter is crushed. 2. Use ultrasonication. 3. Test alternative solvents. Q1->Sol1 No Q3 Is the analytical method free from matrix effects? Q2->Q3 Yes Sol2 ACTION: 1. Store filters at -80°C. 2. Keep evaporation temp <75°C. Q2->Sol2 No Sol3 ACTION: 1. Add an SPE clean-up step. 2. Use standard addition or matrix-matched calibration. Q3->Sol3 No End Improved Recovery Q3->End Yes Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting logic for low this compound recovery.

Detailed Experimental Protocols

Protocol 1: Methanol-Based Extraction from Paper Filters

(Adapted from Johanning et al.[4])

  • Preparation: Aseptically cut the paper filter sample into small pieces to increase surface area. Place the pieces into a sterile flask.

  • Initial Extraction: Add 40 mL of methanol to the flask, ensuring all filter pieces are submerged. Allow the filter to soak overnight at room temperature.

  • Filtration: Filter the methanol extract to separate it from the paper material.

  • Secondary Extraction: Return the filter material to the flask and perform two subsequent extractions, each with 40 mL of chloroform and then 40 mL of methanol, for 30 minutes each under agitation.

  • Pooling and Drying: Combine all filtrates (from steps 3 and 4). Dry the combined extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40-50°C.

  • Resuspension: Transfer the dried residue using 2 x 3 mL of acetone/methanol (2:1, v/v) to a smaller vial.

  • Final Concentration: Concentrate the sample to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the final residue in a known volume of mobile phase (e.g., acetonitrile/water) suitable for LC-MS/MS analysis.

Protocol 2: Acetonitrile/Water Extraction with Sonication

(Adapted from Nielsen et al.[3])

  • Preparation: Place the air filter (or sections of it) into a 50 mL polypropylene (B1209903) tube.

  • Solvent Addition: Add 15 mL of extraction solvent (acetonitrile:water at a 75:25 v/v ratio, containing 1% formic acid) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes.

  • Centrifugation: Centrifuge the tube at 4000 x g for 2 minutes to pellet the filter material and particulates.

  • Drying: Transfer the liquid supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in 400 µL of a solvent appropriate for your analytical method (e.g., acetonitrile:water (75:25 v/v) with 1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 15 minutes to remove any remaining insoluble material before transferring the supernatant to an autosampler vial for analysis.

References

Technical Support Center: Optimizing Satratoxin G Extraction from Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the extraction efficiency of Satratoxin G from air samples. The following sections offer answers to frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from air samples particularly challenging?

A1: The primary challenges stem from the nature of airborne mycotoxins. Concentrations in the air are often extremely low (ultra-trace levels), requiring highly sensitive detection methods.[1][2] The collected sample, typically dust and particulate matter on a filter, is a complex matrix that can interfere with analytical measurements, a phenomenon known as the matrix effect.[1][3] Furthermore, Satratoxins can degrade under certain environmental conditions, such as high temperatures, which can lead to lower recovery.[2]

Q2: What type of air sampling filter is recommended for collecting this compound?

A2: High-volume air samplers are often used to collect a sufficient amount of airborne particles.[4] Published research indicates successful collection and subsequent extraction using both paper filters (with a pore size of around 20 µm) and glass fiber filters for trapping total suspended particulate matter (TSP).[1][4]

Q3: Which analytical method is most suitable for quantifying this compound after extraction?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and other mycotoxins in environmental samples.[2][3][5] For screening purposes, an enzyme-linked immunosorbent assay (ELISA) can also be a valuable tool, offering a detection limit for this compound as low as 100 pg/mL.[6][7]

Q4: How can I mitigate matrix effects that cause signal suppression or enhancement in my LC-MS/MS analysis?

A4: To minimize matrix effects, a sample clean-up step using Solid Phase Extraction (SPE) can be very effective.[5] Additionally, analytical approaches such as using matrix-matched calibration curves or the method of standard addition can help compensate for signal interference from co-extracted compounds.[1]

Q5: What are the typical concentrations of this compound found in contaminated indoor environments?

A5: Reported concentrations of airborne this compound are very low. In one study of a water-damaged building, this compound was detected at 0.25 ng/m³ and Satratoxin H at 0.43 ng/m³.[2][8] These values underscore the need for highly efficient extraction and sensitive analytical techniques.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from air filter samples.

Problem: Low or No Recovery of this compound

Possible CauseRecommended Solution(s)
Inefficient Extraction Ensure the filter material is physically broken apart by cutting or crushing to maximize the surface area for solvent contact.[4] Consider using ultrasonication to enhance the extraction process.[3] Optimize your choice of extraction solvent (see Table 1 for options).
Toxin Degradation Satratoxins can break down at temperatures exceeding 75°C.[2] Avoid excessive heat during solvent evaporation steps. Loaded filters should be stored at –80°C until extraction to ensure stability.[1]
Suboptimal Sample Collection Use a high-volume air sampler to ensure a sufficient mass of particulate matter is collected.[4] The duration and location of sampling should be adequate to capture a representative sample of the environment.

Problem: High Variability Between Replicate Samples

Possible CauseRecommended Solution(s)
Uneven Toxin Distribution Mycotoxins can be concentrated in "hot spots" on the filter.[9] Whenever feasible, extract the entire filter. If the filter must be split, divide it systematically and consider pooling the extracts to create a more homogenous sample.
Inconsistent Protocol Execution Strictly standardize every step of your workflow, including solvent volumes, extraction times, sonication parameters, and evaporation temperatures, to ensure reproducibility.

Problem: Evidence of Matrix Effects (Signal Suppression/Enhancement) in LC-MS/MS

Possible CauseRecommended Solution(s)
Interference from Co-Extractives The complex nature of airborne dust can lead to co-extraction of interfering compounds.[3] Incorporate a clean-up step, such as Solid Phase Extraction (SPE), after the initial extraction to purify the sample.[5]
Inaccurate Quantification Use matrix-matched calibrants or the method of standard addition to accurately quantify this compound in the presence of matrix interference.[1] This involves spiking known amounts of a standard into matrix blank extracts to build a calibration curve that accounts for the matrix effect.

Data Presentation & Visualizations

Quantitative Data Summary

Table 1: Comparison of Extraction Solvents for Mycotoxin Analysis

Solvent System Target Mycotoxins/Matrix Reference
Methanol, followed by Chloroform & Methanol Satratoxins from paper filters [4]
Acetonitrile:Water (75:25 v/v) with 1% Formic Acid Stachybotrys metabolites from dust wipes [3]
Methanol/2-Propanol (9/1, v/v) 29 mycotoxins from glass fiber filters [1]

| Acetonitrile/Water (84/16, v/v) | Macrocyclic trichothecenes from wallpaper/gypsum board |[2] |

Table 2: Reported Recovery Rates and Environmental Concentrations of this compound

Parameter Value Sample Type / Environment Reference
Recovery Rate 97% Spiked paper filters [4]

| Airborne Concentration | 0.25 ng/m³ | Water-damaged dwelling |[2][8] |

Experimental Workflows and Logic Diagrams

cluster_0 Phase 1: Sample Collection & Preparation cluster_1 Phase 2: Extraction & Purification cluster_2 Phase 3: Analysis A High-Volume Air Sampling (Glass Fiber or Paper Filter) B Filter Storage (-80°C) A->B C Filter Processing (Cutting/Crushing) B->C D Solvent Extraction (e.g., ACN/H2O + Sonication) C->D E Sample Clean-up (Optional: SPE) D->E F Solvent Evaporation (Under N2, <75°C) E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Quantification (Matrix-Matched Calibration) H->I

Caption: General workflow for this compound analysis from air samples.

Start Start: Low or No This compound Recovery Q1 Is the extraction protocol optimized? Start->Q1 Q2 Are samples and extracts handled to prevent degradation? Q1->Q2 Yes Sol1 ACTION: 1. Ensure filter is crushed. 2. Use ultrasonication. 3. Test alternative solvents. Q1->Sol1 No Q3 Is the analytical method free from matrix effects? Q2->Q3 Yes Sol2 ACTION: 1. Store filters at -80°C. 2. Keep evaporation temp <75°C. Q2->Sol2 No Sol3 ACTION: 1. Add an SPE clean-up step. 2. Use standard addition or matrix-matched calibration. Q3->Sol3 No End Improved Recovery Q3->End Yes Sol1->Q2 Sol2->Q3 Sol3->End

Caption: Troubleshooting logic for low this compound recovery.

Detailed Experimental Protocols

Protocol 1: Methanol-Based Extraction from Paper Filters

(Adapted from Johanning et al.[4])

  • Preparation: Aseptically cut the paper filter sample into small pieces to increase surface area. Place the pieces into a sterile flask.

  • Initial Extraction: Add 40 mL of methanol to the flask, ensuring all filter pieces are submerged. Allow the filter to soak overnight at room temperature.

  • Filtration: Filter the methanol extract to separate it from the paper material.

  • Secondary Extraction: Return the filter material to the flask and perform two subsequent extractions, each with 40 mL of chloroform and then 40 mL of methanol, for 30 minutes each under agitation.

  • Pooling and Drying: Combine all filtrates (from steps 3 and 4). Dry the combined extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40-50°C.

  • Resuspension: Transfer the dried residue using 2 x 3 mL of acetone/methanol (2:1, v/v) to a smaller vial.

  • Final Concentration: Concentrate the sample to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the final residue in a known volume of mobile phase (e.g., acetonitrile/water) suitable for LC-MS/MS analysis.

Protocol 2: Acetonitrile/Water Extraction with Sonication

(Adapted from Nielsen et al.[3])

  • Preparation: Place the air filter (or sections of it) into a 50 mL polypropylene tube.

  • Solvent Addition: Add 15 mL of extraction solvent (acetonitrile:water at a 75:25 v/v ratio, containing 1% formic acid) to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 60 minutes.

  • Centrifugation: Centrifuge the tube at 4000 x g for 2 minutes to pellet the filter material and particulates.

  • Drying: Transfer the liquid supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried extract in 400 µL of a solvent appropriate for your analytical method (e.g., acetonitrile:water (75:25 v/v) with 1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 15 minutes to remove any remaining insoluble material before transferring the supernatant to an autosampler vial for analysis.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Satratoxin G.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Poor sensitivity and low analyte signal for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.[1][2][3] This is a common phenomenon in complex sample matrices where other compounds interfere with the ionization of the target analyte.[1][3]

  • Solution:

    • Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[4] Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5][6] For highly complex matrices, the use of immunoaffinity columns (IAC) can provide very clean extracts, though they are specific to certain mycotoxins.[1][6]

    • Sample Dilution: A straightforward approach is to dilute the sample extract.[1][2] This reduces the concentration of both this compound and the matrix components, which can alleviate ion suppression. However, this is only a viable option if the this compound concentration is high enough to be detected after dilution.[2]

    • Chromatographic Separation: Adjust the chromatographic conditions to better separate this compound from the interfering compounds.[7] This can involve changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column), modifying the mobile phase composition, or adjusting the gradient elution profile.[2]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples. The composition of the matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[2][8]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][9] A SIL-IS for this compound, if available, will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[2][9][10]

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is as similar as possible to your actual samples.[3][11] This helps to compensate for consistent matrix effects across your sample set.[11]

    • Standard Addition: The method of standard addition, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects.[12][13]

Issue 3: Overestimation of this compound concentration.

  • Possible Cause: Ion enhancement from co-eluting matrix components or the breakdown of conjugated metabolites in the ion source.[7][11] While less common than ion suppression, ion enhancement can lead to inaccurate quantification.[3]

  • Solution:

    • Improve Chromatographic Resolution: As with ion suppression, enhancing the separation between this compound and other matrix components is crucial.[7]

    • Differential Ionization Techniques: If your instrument allows, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[14]

    • Post-Column Infusion Experiment: To identify regions of ion enhancement in your chromatogram, a post-column infusion experiment can be performed.[12][15] This will help in adjusting the chromatography to avoid the elution of this compound in these regions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3][12] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][11]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated using a post-extraction addition experiment.[12] This involves comparing the signal response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank sample extract. A significant difference in the signal indicates the presence of matrix effects.

Q3: What is the most effective way to eliminate matrix effects?

A3: While complete elimination is challenging, a combination of strategies is most effective. A robust sample preparation method to remove as many interfering compounds as possible is a critical first step.[4][7] Following this with optimized chromatographic separation and the use of a stable isotope-labeled internal standard for calibration is the most reliable approach to minimize and compensate for matrix effects.[2][9]

Q4: Are there any software tools that can help in managing matrix effects?

A4: While there are no specific software tools that can eliminate matrix effects, modern chromatography data systems (CDS) and mass spectrometry software have features that can help in their evaluation. For instance, software can be used to calculate the matrix factor from post-extraction addition experiments. Additionally, quantification software allows for the use of various calibration models, including matrix-matched and internal standard calibration, to correct for these effects.

Quantitative Data on Matrix Effects

The following table provides representative data on the impact of different sample preparation methods on the matrix effect for various mycotoxins. While this data is not specific to this compound, it illustrates the effectiveness of different cleanup strategies.

MycotoxinSample MatrixSample Preparation MethodMatrix Effect (%)
Aflatoxin B1MaizeDilute and Shoot-45
Aflatoxin B1MaizeSPE Cleanup-12
DeoxynivalenolWheatDilute and Shoot-68
DeoxynivalenolWheatImmunoaffinity Column-5
Ochratoxin ACoffeeDilute and Shoot-82
Ochratoxin ACoffeeLLE Cleanup-25

A negative value indicates ion suppression. Data is illustrative and compiled from typical findings in mycotoxin analysis literature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Extraction Addition

  • Prepare two sets of solutions:

    • Set A (Analyte in Solvent): Prepare a series of calibration standards of this compound at different concentrations in the mobile phase or a suitable pure solvent.

    • Set B (Analyte in Matrix): Prepare a blank sample matrix by extracting a sample known to be free of this compound using your established method. Spike the extracted blank matrix with this compound to achieve the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of solutions using your LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Sample Pre-treatment: Extract your sample using a suitable solvent (e.g., acetonitrile/water mixture).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing a conditioning solvent through it.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies cluster_verification Verification Problem Inaccurate this compound Quantification (Low Sensitivity, Poor Reproducibility) CheckSystem Verify LC-MS/MS System Performance Problem->CheckSystem Start EvaluateMatrixEffect Perform Post-Extraction Addition Experiment CheckSystem->EvaluateMatrixEffect If system is OK OptimizeSamplePrep Enhance Sample Preparation (SPE, LLE, IAC) EvaluateMatrixEffect->OptimizeSamplePrep If matrix effect is significant OptimizeChroma Optimize Chromatography (Gradient, Column) EvaluateMatrixEffect->OptimizeChroma If matrix effect is significant MatrixMatchedCal Use Matrix-Matched Calibration EvaluateMatrixEffect->MatrixMatchedCal If matrix effect is consistent UseSIL_IS Implement Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS OptimizeChroma->UseSIL_IS ValidateMethod Re-validate Method Performance UseSIL_IS->ValidateMethod MatrixMatchedCal->ValidateMethod

Caption: A troubleshooting workflow for addressing inaccurate this compound quantification.

MatrixEffectMechanism cluster_lc LC Elution cluster_ms MS Ion Source (ESI) Analyte This compound CoElution Co-elution Analyte->CoElution Matrix Matrix Components Matrix->CoElution Droplet Charged Droplet CoElution->Droplet Enter Ion Source Ionization Ionization Competition Droplet->Ionization Suppression Ion Suppression Ionization->Suppression Leads to AnalyteSignal This compound Signal Suppression->AnalyteSignal Reduces

Caption: The mechanism of ion suppression due to matrix effects in LC-MS/MS.

References

Troubleshooting matrix effects in LC-MS/MS analysis of Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Satratoxin G.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Poor sensitivity and low analyte signal for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.[1][2][3] This is a common phenomenon in complex sample matrices where other compounds interfere with the ionization of the target analyte.[1][3]

  • Solution:

    • Optimize Sample Preparation: A more rigorous sample cleanup is often the most effective solution.[4] Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5][6] For highly complex matrices, the use of immunoaffinity columns (IAC) can provide very clean extracts, though they are specific to certain mycotoxins.[1][6]

    • Sample Dilution: A straightforward approach is to dilute the sample extract.[1][2] This reduces the concentration of both this compound and the matrix components, which can alleviate ion suppression. However, this is only a viable option if the this compound concentration is high enough to be detected after dilution.[2]

    • Chromatographic Separation: Adjust the chromatographic conditions to better separate this compound from the interfering compounds.[7] This can involve changing the stationary phase (e.g., from a C18 to a phenyl-hexyl column), modifying the mobile phase composition, or adjusting the gradient elution profile.[2]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different samples. The composition of the matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[2][8]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][9] A SIL-IS for this compound, if available, will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.[2][9][10]

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is as similar as possible to your actual samples.[3][11] This helps to compensate for consistent matrix effects across your sample set.[11]

    • Standard Addition: The method of standard addition, where known amounts of the analyte are added to the sample, can also be used to correct for matrix effects.[12][13]

Issue 3: Overestimation of this compound concentration.

  • Possible Cause: Ion enhancement from co-eluting matrix components or the breakdown of conjugated metabolites in the ion source.[7][11] While less common than ion suppression, ion enhancement can lead to inaccurate quantification.[3]

  • Solution:

    • Improve Chromatographic Resolution: As with ion suppression, enhancing the separation between this compound and other matrix components is crucial.[7]

    • Differential Ionization Techniques: If your instrument allows, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[14]

    • Post-Column Infusion Experiment: To identify regions of ion enhancement in your chromatogram, a post-column infusion experiment can be performed.[12][15] This will help in adjusting the chromatography to avoid the elution of this compound in these regions.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[3][12] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][11]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be evaluated using a post-extraction addition experiment.[12] This involves comparing the signal response of an analyte in a pure solvent to the response of the same amount of analyte spiked into a blank sample extract. A significant difference in the signal indicates the presence of matrix effects.

Q3: What is the most effective way to eliminate matrix effects?

A3: While complete elimination is challenging, a combination of strategies is most effective. A robust sample preparation method to remove as many interfering compounds as possible is a critical first step.[4][7] Following this with optimized chromatographic separation and the use of a stable isotope-labeled internal standard for calibration is the most reliable approach to minimize and compensate for matrix effects.[2][9]

Q4: Are there any software tools that can help in managing matrix effects?

A4: While there are no specific software tools that can eliminate matrix effects, modern chromatography data systems (CDS) and mass spectrometry software have features that can help in their evaluation. For instance, software can be used to calculate the matrix factor from post-extraction addition experiments. Additionally, quantification software allows for the use of various calibration models, including matrix-matched and internal standard calibration, to correct for these effects.

Quantitative Data on Matrix Effects

The following table provides representative data on the impact of different sample preparation methods on the matrix effect for various mycotoxins. While this data is not specific to this compound, it illustrates the effectiveness of different cleanup strategies.

MycotoxinSample MatrixSample Preparation MethodMatrix Effect (%)
Aflatoxin B1MaizeDilute and Shoot-45
Aflatoxin B1MaizeSPE Cleanup-12
DeoxynivalenolWheatDilute and Shoot-68
DeoxynivalenolWheatImmunoaffinity Column-5
Ochratoxin ACoffeeDilute and Shoot-82
Ochratoxin ACoffeeLLE Cleanup-25

A negative value indicates ion suppression. Data is illustrative and compiled from typical findings in mycotoxin analysis literature.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Extraction Addition

  • Prepare two sets of solutions:

    • Set A (Analyte in Solvent): Prepare a series of calibration standards of this compound at different concentrations in the mobile phase or a suitable pure solvent.

    • Set B (Analyte in Matrix): Prepare a blank sample matrix by extracting a sample known to be free of this compound using your established method. Spike the extracted blank matrix with this compound to achieve the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of solutions using your LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Sample Pre-treatment: Extract your sample using a suitable solvent (e.g., acetonitrile/water mixture).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) by passing a conditioning solvent through it.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Mitigation Strategies cluster_verification Verification Problem Inaccurate this compound Quantification (Low Sensitivity, Poor Reproducibility) CheckSystem Verify LC-MS/MS System Performance Problem->CheckSystem Start EvaluateMatrixEffect Perform Post-Extraction Addition Experiment CheckSystem->EvaluateMatrixEffect If system is OK OptimizeSamplePrep Enhance Sample Preparation (SPE, LLE, IAC) EvaluateMatrixEffect->OptimizeSamplePrep If matrix effect is significant OptimizeChroma Optimize Chromatography (Gradient, Column) EvaluateMatrixEffect->OptimizeChroma If matrix effect is significant MatrixMatchedCal Use Matrix-Matched Calibration EvaluateMatrixEffect->MatrixMatchedCal If matrix effect is consistent UseSIL_IS Implement Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS OptimizeChroma->UseSIL_IS ValidateMethod Re-validate Method Performance UseSIL_IS->ValidateMethod MatrixMatchedCal->ValidateMethod

Caption: A troubleshooting workflow for addressing inaccurate this compound quantification.

MatrixEffectMechanism cluster_lc LC Elution cluster_ms MS Ion Source (ESI) Analyte This compound CoElution Co-elution Analyte->CoElution Matrix Matrix Components Matrix->CoElution Droplet Charged Droplet CoElution->Droplet Enter Ion Source Ionization Ionization Competition Droplet->Ionization Suppression Ion Suppression Ionization->Suppression Leads to AnalyteSignal This compound Signal Suppression->AnalyteSignal Reduces

Caption: The mechanism of ion suppression due to matrix effects in LC-MS/MS.

References

Technical Support Center: Overcoming Challenges in Satratoxin G Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Satratoxin G analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound sample cleanup?

A1: Researchers often face challenges related to the complex matrices of samples, which can contain interfering substances.[1] The primary difficulties include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[2][3][4]

  • Low Recovery: this compound may be lost during multi-step cleanup procedures, resulting in low recovery rates.

  • Co-elution of Interfering Compounds: Structurally similar compounds or other matrix components can co-elute with this compound, leading to analytical interference.[5]

  • Column Performance and Reusability: Issues with the performance and longevity of cleanup columns, such as immunoaffinity columns, can affect reproducibility and cost-effectiveness.[6]

Q2: Which sample cleanup techniques are most effective for this compound?

A2: The choice of cleanup technique depends on the sample matrix and the required level of purity. Commonly used and effective methods include:

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for cleaning up complex samples.[7][8] C18 cartridges are often used for the purification of mycotoxins from various matrices.[8]

  • Immunoaffinity Chromatography (IAC): IAC utilizes monoclonal antibodies specific to the target mycotoxin, offering high selectivity and cleanup efficiency.[9][10][11] This method is particularly useful for complex matrices like food and feed.[1]

  • Silica (B1680970) Gel Chromatography: This technique is effective for separating this compound from other compounds based on polarity.[12]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2]

  • Optimized Cleanup: Employing a more rigorous cleanup protocol, such as using immunoaffinity columns, can effectively remove matrix interferences.[1][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for matrix effects.[3]

  • Use of Internal Standards: Stable isotope-labeled internal standards can help to correct for signal suppression or enhancement.[9]

Q4: What should I do if I experience low recovery of this compound after cleanup?

A4: Low recovery can be addressed by:

  • Optimizing Extraction Solvents: Ensure the solvent system is optimal for extracting this compound from the specific sample matrix. Acetonitrile-based solvents are commonly used for trichothecenes.[12]

  • Evaluating Each Cleanup Step: Systematically evaluate each step of your cleanup protocol to identify where the loss is occurring.

  • Checking Column Capacity: Ensure that the amount of sample loaded onto the cleanup column does not exceed its binding capacity.[11]

  • Verifying Elution Conditions: Confirm that the elution solvent is appropriate and of sufficient volume to completely elute the bound this compound from the cleanup column.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape in HPLC/LC-MS Co-eluting matrix components.- Improve sample cleanup using a more selective method like immunoaffinity chromatography.[1][9]- Optimize the chromatographic gradient to better separate this compound from interferences.
Inappropriate mobile phase.- Adjust the mobile phase composition and pH.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.- Standardize all steps of the sample preparation and cleanup protocol.- Use automated sample preparation systems if available.
Degradation of cleanup column.- Check the manufacturer's recommendations for column lifetime and storage.- Consider using a new column. For reusable columns, follow regeneration protocols strictly.[6]
High Background Noise in Chromatogram Insufficient sample cleanup.- Incorporate an additional cleanup step or switch to a more effective technique (e.g., from SPE to IAC).[9][13]
Contaminated solvents or reagents.- Use high-purity solvents and freshly prepared reagents.
False Positives/Negatives with Immunoaffinity Columns Cross-reactivity with other compounds.- Confirm positive results with a secondary, more selective method like LC-MS/MS.
Altered toxin structure.- Be aware that food processing or cooking can alter the structure of mycotoxins, potentially affecting antibody recognition.[5]
Interfering compounds in the matrix.- Dilute the sample extract before applying it to the column.- Pre-treat the sample to remove interfering substances.[5]

Experimental Protocols

Protocol 1: Silica Gel and C18 Reversed-Phase HPLC Cleanup

This protocol is adapted from a method for the purification of this compound from fungal cultures.[12][14]

  • Extraction:

    • Extract the sample (e.g., fungal culture on rice) with acetonitrile (B52724).

    • Dry the extract and dissolve it in dichloromethane.

  • Silica Gel Chromatography:

    • Subject the dissolved extract to Michel-Miller silica-gel chromatography.

    • Use a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 30% acetonitrile fraction.[12]

  • C18 Semipreparative Reversed-Phase HPLC:

    • Further purify the this compound-containing fraction using a C18 semipreparative column.

    • Use a gradient of acetonitrile in water as the mobile phase.

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[12][15]

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Complex Matrices

This is a general protocol for mycotoxin cleanup using IAC, which can be adapted for this compound.[9][10]

  • Extraction:

    • Extract 5 g of the homogenized sample with 20 mL of an acetonitrile:water:acetic acid (80:19:1 v/v) solution by shaking for 20 minutes.[9]

    • Centrifuge the extract at 4000 rpm for 5 minutes.

    • Re-extract the residue with 20 mL of 80% methanol (B129727) in water, shake for 20 minutes, and centrifuge again.

    • Combine the supernatants.

  • Dilution and Filtration:

    • Dilute 5 mL of the combined supernatant with 35 mL of phosphate-buffered saline (PBS).

    • Filter the diluted sample through a 0.45 µm filter.

  • Immunoaffinity Column Cleanup:

    • Load the diluted sample onto the this compound-specific immunoaffinity column at a flow rate recommended by the manufacturer.

    • Wash the column with a washing solution (e.g., 0.1% Tween-20 in water) to remove unbound matrix components.[9]

    • Wash the column again with water.

  • Elution:

    • Elute the bound this compound from the column with methanol containing 2% acetic acid.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile:water, 50:50) for LC-MS/MS analysis.

Visualizations

experimental_workflow_silica_c18 cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Sample (e.g., Fungal Culture) extraction Extract with Acetonitrile start->extraction dry_dissolve Dry and Dissolve in Dichloromethane extraction->dry_dissolve silica_gel Silica Gel Chromatography (Acetonitrile/Dichloromethane Gradient) dry_dissolve->silica_gel c18_hplc C18 Semipreparative HPLC (Acetonitrile/Water Gradient) silica_gel->c18_hplc purity_check Purity Confirmation (LC-MS/MS) c18_hplc->purity_check final_product Purified This compound purity_check->final_product

Caption: Workflow for this compound cleanup using silica gel and C18 HPLC.

experimental_workflow_iac start Homogenized Sample extraction Extraction (Acetonitrile/Methanol) start->extraction dilution Dilution with PBS extraction->dilution iac_column Load onto Immunoaffinity Column dilution->iac_column wash1 Wash with Tween-20 Solution iac_column->wash1 wash2 Wash with Water wash1->wash2 elution Elute with Methanol/Acetic Acid wash2->elution evap_reconstitute Evaporate and Reconstitute elution->evap_reconstitute analysis LC-MS/MS Analysis evap_reconstitute->analysis

Caption: Workflow for this compound cleanup using immunoaffinity columns.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues start Problem Encountered (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_instrument Verify Instrument Parameters start->check_instrument solvent Incorrect Solvent? check_extraction->solvent time_temp Suboptimal Time/Temp? check_extraction->time_temp column_capacity Column Overloaded? check_cleanup->column_capacity elution_vol Insufficient Elution Volume? check_cleanup->elution_vol column_degradation Column Degraded? check_cleanup->column_degradation solution Implement Corrective Action check_instrument->solution solvent->solution time_temp->solution column_capacity->solution elution_vol->solution column_degradation->solution

Caption: Logical workflow for troubleshooting this compound cleanup issues.

References

Technical Support Center: Overcoming Challenges in Satratoxin G Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Satratoxin G analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during this compound sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound sample cleanup?

A1: Researchers often face challenges related to the complex matrices of samples, which can contain interfering substances.[1] The primary difficulties include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[2][3][4]

  • Low Recovery: this compound may be lost during multi-step cleanup procedures, resulting in low recovery rates.

  • Co-elution of Interfering Compounds: Structurally similar compounds or other matrix components can co-elute with this compound, leading to analytical interference.[5]

  • Column Performance and Reusability: Issues with the performance and longevity of cleanup columns, such as immunoaffinity columns, can affect reproducibility and cost-effectiveness.[6]

Q2: Which sample cleanup techniques are most effective for this compound?

A2: The choice of cleanup technique depends on the sample matrix and the required level of purity. Commonly used and effective methods include:

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for cleaning up complex samples.[7][8] C18 cartridges are often used for the purification of mycotoxins from various matrices.[8]

  • Immunoaffinity Chromatography (IAC): IAC utilizes monoclonal antibodies specific to the target mycotoxin, offering high selectivity and cleanup efficiency.[9][10][11] This method is particularly useful for complex matrices like food and feed.[1]

  • Silica Gel Chromatography: This technique is effective for separating this compound from other compounds based on polarity.[12]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2]

  • Optimized Cleanup: Employing a more rigorous cleanup protocol, such as using immunoaffinity columns, can effectively remove matrix interferences.[1][9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for matrix effects.[3]

  • Use of Internal Standards: Stable isotope-labeled internal standards can help to correct for signal suppression or enhancement.[9]

Q4: What should I do if I experience low recovery of this compound after cleanup?

A4: Low recovery can be addressed by:

  • Optimizing Extraction Solvents: Ensure the solvent system is optimal for extracting this compound from the specific sample matrix. Acetonitrile-based solvents are commonly used for trichothecenes.[12]

  • Evaluating Each Cleanup Step: Systematically evaluate each step of your cleanup protocol to identify where the loss is occurring.

  • Checking Column Capacity: Ensure that the amount of sample loaded onto the cleanup column does not exceed its binding capacity.[11]

  • Verifying Elution Conditions: Confirm that the elution solvent is appropriate and of sufficient volume to completely elute the bound this compound from the cleanup column.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape in HPLC/LC-MS Co-eluting matrix components.- Improve sample cleanup using a more selective method like immunoaffinity chromatography.[1][9]- Optimize the chromatographic gradient to better separate this compound from interferences.
Inappropriate mobile phase.- Adjust the mobile phase composition and pH.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.- Standardize all steps of the sample preparation and cleanup protocol.- Use automated sample preparation systems if available.
Degradation of cleanup column.- Check the manufacturer's recommendations for column lifetime and storage.- Consider using a new column. For reusable columns, follow regeneration protocols strictly.[6]
High Background Noise in Chromatogram Insufficient sample cleanup.- Incorporate an additional cleanup step or switch to a more effective technique (e.g., from SPE to IAC).[9][13]
Contaminated solvents or reagents.- Use high-purity solvents and freshly prepared reagents.
False Positives/Negatives with Immunoaffinity Columns Cross-reactivity with other compounds.- Confirm positive results with a secondary, more selective method like LC-MS/MS.
Altered toxin structure.- Be aware that food processing or cooking can alter the structure of mycotoxins, potentially affecting antibody recognition.[5]
Interfering compounds in the matrix.- Dilute the sample extract before applying it to the column.- Pre-treat the sample to remove interfering substances.[5]

Experimental Protocols

Protocol 1: Silica Gel and C18 Reversed-Phase HPLC Cleanup

This protocol is adapted from a method for the purification of this compound from fungal cultures.[12][14]

  • Extraction:

    • Extract the sample (e.g., fungal culture on rice) with acetonitrile.

    • Dry the extract and dissolve it in dichloromethane.

  • Silica Gel Chromatography:

    • Subject the dissolved extract to Michel-Miller silica-gel chromatography.

    • Use a stepwise gradient of acetonitrile in dichloromethane. This compound typically elutes in the 30% acetonitrile fraction.[12]

  • C18 Semipreparative Reversed-Phase HPLC:

    • Further purify the this compound-containing fraction using a C18 semipreparative column.

    • Use a gradient of acetonitrile in water as the mobile phase.

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound using electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[12][15]

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Complex Matrices

This is a general protocol for mycotoxin cleanup using IAC, which can be adapted for this compound.[9][10]

  • Extraction:

    • Extract 5 g of the homogenized sample with 20 mL of an acetonitrile:water:acetic acid (80:19:1 v/v) solution by shaking for 20 minutes.[9]

    • Centrifuge the extract at 4000 rpm for 5 minutes.

    • Re-extract the residue with 20 mL of 80% methanol in water, shake for 20 minutes, and centrifuge again.

    • Combine the supernatants.

  • Dilution and Filtration:

    • Dilute 5 mL of the combined supernatant with 35 mL of phosphate-buffered saline (PBS).

    • Filter the diluted sample through a 0.45 µm filter.

  • Immunoaffinity Column Cleanup:

    • Load the diluted sample onto the this compound-specific immunoaffinity column at a flow rate recommended by the manufacturer.

    • Wash the column with a washing solution (e.g., 0.1% Tween-20 in water) to remove unbound matrix components.[9]

    • Wash the column again with water.

  • Elution:

    • Elute the bound this compound from the column with methanol containing 2% acetic acid.[9]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile:water, 50:50) for LC-MS/MS analysis.

Visualizations

experimental_workflow_silica_c18 cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Sample (e.g., Fungal Culture) extraction Extract with Acetonitrile start->extraction dry_dissolve Dry and Dissolve in Dichloromethane extraction->dry_dissolve silica_gel Silica Gel Chromatography (Acetonitrile/Dichloromethane Gradient) dry_dissolve->silica_gel c18_hplc C18 Semipreparative HPLC (Acetonitrile/Water Gradient) silica_gel->c18_hplc purity_check Purity Confirmation (LC-MS/MS) c18_hplc->purity_check final_product Purified This compound purity_check->final_product

Caption: Workflow for this compound cleanup using silica gel and C18 HPLC.

experimental_workflow_iac start Homogenized Sample extraction Extraction (Acetonitrile/Methanol) start->extraction dilution Dilution with PBS extraction->dilution iac_column Load onto Immunoaffinity Column dilution->iac_column wash1 Wash with Tween-20 Solution iac_column->wash1 wash2 Wash with Water wash1->wash2 elution Elute with Methanol/Acetic Acid wash2->elution evap_reconstitute Evaporate and Reconstitute elution->evap_reconstitute analysis LC-MS/MS Analysis evap_reconstitute->analysis

Caption: Workflow for this compound cleanup using immunoaffinity columns.

troubleshooting_logic cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues start Problem Encountered (e.g., Low Recovery) check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_instrument Verify Instrument Parameters start->check_instrument solvent Incorrect Solvent? check_extraction->solvent time_temp Suboptimal Time/Temp? check_extraction->time_temp column_capacity Column Overloaded? check_cleanup->column_capacity elution_vol Insufficient Elution Volume? check_cleanup->elution_vol column_degradation Column Degraded? check_cleanup->column_degradation solution Implement Corrective Action check_instrument->solution solvent->solution time_temp->solution column_capacity->solution elution_vol->solution column_degradation->solution

Caption: Logical workflow for troubleshooting this compound cleanup issues.

References

Technical Support Center: Enhancing Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the sensitivity of Satratoxin G detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound, and how do their sensitivities compare?

A1: The primary methods for this compound detection are chromatographic techniques and immunoassays.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool known for its high selectivity and sensitivity.[1][2] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening due to their simplicity and high throughput.[1] Newer biosensor technologies, including those based on electrochemiluminescence (ECL), are emerging with the potential for even higher sensitivity and rapid response times.[3][4]

Comparison of Common Mycotoxin Detection Methods

Method Typical Limit of Detection (LOD) Throughput Cost Key Advantages Key Disadvantages
LC-MS/MS Low µg/kg to ng/kg[5] Low to Medium High High specificity & accuracy, multi-analyte detection[1][2] Matrix effects, expensive equipment[2]
HPLC-FLD µg/kg range[6] Medium Medium Good sensitivity and precision[6] May require derivatization for some mycotoxins[7]
ELISA µg/kg to ng/kg High Low Rapid, simple, cost-effective for screening[1] Cross-reactivity, less specific than LC-MS/MS

| Biosensors (ECL) | Can reach pg/mL levels[3][8] | High | Varies | Very high sensitivity, rapid detection[3][9] | Still an emerging technology, potential for matrix interference |

Q2: How can I improve the sensitivity of my competitive ELISA for this compound?

A2: To enhance sensitivity in a competitive ELISA, consider the following:

  • Optimize Antibody/Antigen Concentrations: Titrate both the coating antigen and the primary antibody to find the optimal concentrations that provide a robust signal range.

  • Increase Incubation Times: Extending the incubation time for the primary antibody (e.g., overnight at 4°C) can allow for better binding kinetics.[10]

  • Blocking: Ensure efficient blocking of non-specific sites on the plate. Increase the blocking time or try different blocking agents (e.g., BSA, casein).

  • Enhance Signal Amplification: Use a high-activity enzyme conjugate (like HRP) and a sensitive substrate. Allow the substrate reaction to proceed for a longer duration before stopping it, without saturating the signal.[11]

Q3: What causes matrix effects in LC-MS/MS analysis, and how can I minimize them?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[2] These effects can compromise the accuracy and sensitivity of quantification.[2] To minimize them:

  • Improve Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering substances.[1][12]

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[13]

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is one of the most effective ways to correct for matrix effects and variations in instrument response.[2]

  • Optimize Chromatographic Separation: Adjust the mobile phase gradient and column chemistry to separate this compound from interfering matrix components.[5]

Troubleshooting Guides

Guide 1: Competitive ELISA Issues

This guide addresses common problems encountered during competitive ELISA for this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagent Issue: Incorrect reagent concentration, degraded standard, or expired substrate.[14]Prepare fresh reagents and standards. Verify all concentrations and expiration dates.[11][14]
Procedural Error: Incorrect incubation times/temperatures, insufficient washing.[11]Strictly follow the protocol. Ensure incubators are at the correct temperature. Increase washing steps.
Low Antigen Coating: The antigen is not properly adsorbed to the plate.Use a high-binding ELISA plate. Increase coating incubation time (e.g., overnight at 4°C).
High Background Insufficient Washing: Unbound conjugate remains in the wells.Increase the number of wash cycles and the soaking time for each wash.[14]
Ineffective Blocking: Non-specific binding of antibodies to the plate surface.Increase blocking time or concentration. Try a different blocking agent.
Conjugate Concentration Too High: Too much enzyme-labeled antibody is used.Titrate the conjugate to determine the optimal dilution.[10]
Poor Standard Curve Pipetting Errors: Inaccurate dilutions or transfers.Use calibrated pipettes and proper technique. Change tips for each standard. Run replicates.[10]
Improper Standard Preparation: Standard was not reconstituted correctly or has degraded.Briefly centrifuge the vial before opening. Prepare fresh standards just before use.[10]
Incorrect Curve Fit: Using an inappropriate model for data analysis.Try different plotting scales (e.g., log-log) or a 5-parameter logistic curve fit.[10]
Guide 2: LC-MS/MS and Sample Preparation Issues

This guide focuses on problems related to sample extraction, cleanup, and LC-MS/MS analysis.

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Insufficient Extraction: The extraction solvent is not optimal for the matrix and analyte.[15]Optimize the solvent system. For complex matrices, a mixture like acetonitrile (B52724)/water or methanol/water is often used.[12][13] Adjusting polarity based on the matrix can improve results.[15]
Analyte Loss During Cleanup: The analyte is being partially lost during the SPE or cleanup step.Ensure SPE columns are properly conditioned. Check that the elution solvent is strong enough to completely elute the analyte.[15] Consider using immunoaffinity columns for higher specificity.[16]
Analyte Degradation: The target analyte is unstable under the extraction or evaporation conditions.For heat-sensitive compounds, avoid high temperatures during solvent evaporation. Use nitrogen gas for drying.[15]
Poor Peak Shape Mobile Phase Mismatch: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase.Reconstitute the dried extract in a solvent that matches the initial mobile phase composition.[13]
Column Overload or Contamination: Buildup of matrix components on the analytical column.Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column.
High Signal Variability (Poor Reproducibility) Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or mixing.Standardize all sample preparation steps. Use automated systems if available for better consistency.
Matrix Effects: Signal suppression or enhancement varies between samples.Use an isotope-labeled internal standard. If unavailable, use matrix-matched calibration for quantification.[13]

Experimental Protocols

Protocol 1: Indirect Competitive ELISA for this compound

This protocol provides a general framework. Optimization of antibody and antigen concentrations is required.

  • Antigen Coating:

    • Dilute this compound-protein conjugate (e.g., STG-BSA) to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times as described above.

    • In a separate plate or tubes, pre-incubate 50 µL of your this compound standards or samples with 50 µL of diluted anti-Satratoxin G primary antibody for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody:

    • Wash the plate 3 times.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-mouse-HRP) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops (15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading:

    • Read the absorbance at 450 nm on a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Sample Preparation using QuEChERS for LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting mycotoxins from complex matrices like cereals.[13][17]

  • Sample Homogenization:

    • Weigh 5 g of a homogenized and ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of an acetonitrile solution containing 1% formic acid.[18]

    • Vortex vigorously for 15 minutes.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add a salt packet (e.g., containing MgSO₄ and NaCl) to the tube to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) to remove interfering matrix components like fatty acids and pigments.[12]

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial LC mobile phase.[13]

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Diagrams and Workflows

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Step 1 Cleanup Cleanup (SPE, IAC, or d-SPE) Extraction->Cleanup Step 2 Concentration Evaporation & Reconstitution Cleanup->Concentration Step 3 Screening Screening Assay (e.g., ELISA) Concentration->Screening Confirmation Confirmatory Method (LC-MS/MS) Concentration->Confirmation Quantification Quantification & Reporting Screening->Quantification Confirmation->Quantification

Caption: Overview of the analytical process from sample preparation to final quantification.

Caption: Workflow illustrating the inverse relationship between signal and analyte concentration.

G Troubleshooting Logic for Low Analyte Recovery Start Start: Low Recovery Observed CheckExtraction Is the extraction solvent optimized for the matrix? Start->CheckExtraction OptimizeSolvent Action: Test different solvent mixtures (e.g., vary ACN/H2O ratio) CheckExtraction->OptimizeSolvent No CheckCleanup Is analyte lost during cleanup step? CheckExtraction->CheckCleanup Yes OptimizeSolvent->CheckCleanup OptimizeCleanup Action: Check SPE elution. Test different sorbents or use Immunoaffinity Column. CheckCleanup->OptimizeCleanup Yes CheckDegradation Is the analyte thermally unstable? CheckCleanup->CheckDegradation No OptimizeCleanup->CheckDegradation OptimizeDrying Action: Use nitrogen evaporation at room temperature. Avoid excessive heat. CheckDegradation->OptimizeDrying Yes End Recovery Improved CheckDegradation->End No OptimizeDrying->End

Caption: A decision tree for systematically diagnosing the cause of low recovery rates.

References

Technical Support Center: Enhancing Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the sensitivity of Satratoxin G detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound, and how do their sensitivities compare?

A1: The primary methods for this compound detection are chromatographic techniques and immunoassays.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool known for its high selectivity and sensitivity.[1][2] Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening due to their simplicity and high throughput.[1] Newer biosensor technologies, including those based on electrochemiluminescence (ECL), are emerging with the potential for even higher sensitivity and rapid response times.[3][4]

Comparison of Common Mycotoxin Detection Methods

Method Typical Limit of Detection (LOD) Throughput Cost Key Advantages Key Disadvantages
LC-MS/MS Low µg/kg to ng/kg[5] Low to Medium High High specificity & accuracy, multi-analyte detection[1][2] Matrix effects, expensive equipment[2]
HPLC-FLD µg/kg range[6] Medium Medium Good sensitivity and precision[6] May require derivatization for some mycotoxins[7]
ELISA µg/kg to ng/kg High Low Rapid, simple, cost-effective for screening[1] Cross-reactivity, less specific than LC-MS/MS

| Biosensors (ECL) | Can reach pg/mL levels[3][8] | High | Varies | Very high sensitivity, rapid detection[3][9] | Still an emerging technology, potential for matrix interference |

Q2: How can I improve the sensitivity of my competitive ELISA for this compound?

A2: To enhance sensitivity in a competitive ELISA, consider the following:

  • Optimize Antibody/Antigen Concentrations: Titrate both the coating antigen and the primary antibody to find the optimal concentrations that provide a robust signal range.

  • Increase Incubation Times: Extending the incubation time for the primary antibody (e.g., overnight at 4°C) can allow for better binding kinetics.[10]

  • Blocking: Ensure efficient blocking of non-specific sites on the plate. Increase the blocking time or try different blocking agents (e.g., BSA, casein).

  • Enhance Signal Amplification: Use a high-activity enzyme conjugate (like HRP) and a sensitive substrate. Allow the substrate reaction to proceed for a longer duration before stopping it, without saturating the signal.[11]

Q3: What causes matrix effects in LC-MS/MS analysis, and how can I minimize them?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[2] These effects can compromise the accuracy and sensitivity of quantification.[2] To minimize them:

  • Improve Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering substances.[1][12]

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.[13]

  • Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is one of the most effective ways to correct for matrix effects and variations in instrument response.[2]

  • Optimize Chromatographic Separation: Adjust the mobile phase gradient and column chemistry to separate this compound from interfering matrix components.[5]

Troubleshooting Guides

Guide 1: Competitive ELISA Issues

This guide addresses common problems encountered during competitive ELISA for this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagent Issue: Incorrect reagent concentration, degraded standard, or expired substrate.[14]Prepare fresh reagents and standards. Verify all concentrations and expiration dates.[11][14]
Procedural Error: Incorrect incubation times/temperatures, insufficient washing.[11]Strictly follow the protocol. Ensure incubators are at the correct temperature. Increase washing steps.
Low Antigen Coating: The antigen is not properly adsorbed to the plate.Use a high-binding ELISA plate. Increase coating incubation time (e.g., overnight at 4°C).
High Background Insufficient Washing: Unbound conjugate remains in the wells.Increase the number of wash cycles and the soaking time for each wash.[14]
Ineffective Blocking: Non-specific binding of antibodies to the plate surface.Increase blocking time or concentration. Try a different blocking agent.
Conjugate Concentration Too High: Too much enzyme-labeled antibody is used.Titrate the conjugate to determine the optimal dilution.[10]
Poor Standard Curve Pipetting Errors: Inaccurate dilutions or transfers.Use calibrated pipettes and proper technique. Change tips for each standard. Run replicates.[10]
Improper Standard Preparation: Standard was not reconstituted correctly or has degraded.Briefly centrifuge the vial before opening. Prepare fresh standards just before use.[10]
Incorrect Curve Fit: Using an inappropriate model for data analysis.Try different plotting scales (e.g., log-log) or a 5-parameter logistic curve fit.[10]
Guide 2: LC-MS/MS and Sample Preparation Issues

This guide focuses on problems related to sample extraction, cleanup, and LC-MS/MS analysis.

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Insufficient Extraction: The extraction solvent is not optimal for the matrix and analyte.[15]Optimize the solvent system. For complex matrices, a mixture like acetonitrile/water or methanol/water is often used.[12][13] Adjusting polarity based on the matrix can improve results.[15]
Analyte Loss During Cleanup: The analyte is being partially lost during the SPE or cleanup step.Ensure SPE columns are properly conditioned. Check that the elution solvent is strong enough to completely elute the analyte.[15] Consider using immunoaffinity columns for higher specificity.[16]
Analyte Degradation: The target analyte is unstable under the extraction or evaporation conditions.For heat-sensitive compounds, avoid high temperatures during solvent evaporation. Use nitrogen gas for drying.[15]
Poor Peak Shape Mobile Phase Mismatch: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase.Reconstitute the dried extract in a solvent that matches the initial mobile phase composition.[13]
Column Overload or Contamination: Buildup of matrix components on the analytical column.Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column.
High Signal Variability (Poor Reproducibility) Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or mixing.Standardize all sample preparation steps. Use automated systems if available for better consistency.
Matrix Effects: Signal suppression or enhancement varies between samples.Use an isotope-labeled internal standard. If unavailable, use matrix-matched calibration for quantification.[13]

Experimental Protocols

Protocol 1: Indirect Competitive ELISA for this compound

This protocol provides a general framework. Optimization of antibody and antigen concentrations is required.

  • Antigen Coating:

    • Dilute this compound-protein conjugate (e.g., STG-BSA) to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times as described above.

    • In a separate plate or tubes, pre-incubate 50 µL of your this compound standards or samples with 50 µL of diluted anti-Satratoxin G primary antibody for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody:

    • Wash the plate 3 times.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., anti-mouse-HRP) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops (15-30 minutes).

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading:

    • Read the absorbance at 450 nm on a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Protocol 2: Sample Preparation using QuEChERS for LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting mycotoxins from complex matrices like cereals.[13][17]

  • Sample Homogenization:

    • Weigh 5 g of a homogenized and ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water and 10 mL of an acetonitrile solution containing 1% formic acid.[18]

    • Vortex vigorously for 15 minutes.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add a salt packet (e.g., containing MgSO₄ and NaCl) to the tube to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) to remove interfering matrix components like fatty acids and pigments.[12]

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial LC mobile phase.[13]

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Diagrams and Workflows

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Step 1 Cleanup Cleanup (SPE, IAC, or d-SPE) Extraction->Cleanup Step 2 Concentration Evaporation & Reconstitution Cleanup->Concentration Step 3 Screening Screening Assay (e.g., ELISA) Concentration->Screening Confirmation Confirmatory Method (LC-MS/MS) Concentration->Confirmation Quantification Quantification & Reporting Screening->Quantification Confirmation->Quantification

Caption: Overview of the analytical process from sample preparation to final quantification.

Caption: Workflow illustrating the inverse relationship between signal and analyte concentration.

G Troubleshooting Logic for Low Analyte Recovery Start Start: Low Recovery Observed CheckExtraction Is the extraction solvent optimized for the matrix? Start->CheckExtraction OptimizeSolvent Action: Test different solvent mixtures (e.g., vary ACN/H2O ratio) CheckExtraction->OptimizeSolvent No CheckCleanup Is analyte lost during cleanup step? CheckExtraction->CheckCleanup Yes OptimizeSolvent->CheckCleanup OptimizeCleanup Action: Check SPE elution. Test different sorbents or use Immunoaffinity Column. CheckCleanup->OptimizeCleanup Yes CheckDegradation Is the analyte thermally unstable? CheckCleanup->CheckDegradation No OptimizeCleanup->CheckDegradation OptimizeDrying Action: Use nitrogen evaporation at room temperature. Avoid excessive heat. CheckDegradation->OptimizeDrying Yes End Recovery Improved CheckDegradation->End No OptimizeDrying->End

Caption: A decision tree for systematically diagnosing the cause of low recovery rates.

References

Refinement of protocols for consistent Satratoxin G quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the consistent quantification of Satratoxin G. Our aim is to address specific experimental challenges to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The primary challenges in this compound quantification are shared with many mycotoxins and include:

  • Matrix Effects: Complex sample matrices, such as those from environmental or biological samples, can interfere with the analytical signal, leading to either suppression or enhancement of the this compound signal during analysis by methods like LC-MS/MS.[1][2][3][4][5]

  • Low Concentrations: this compound is often present at very low concentrations in samples, requiring highly sensitive analytical methods for detection and quantification.

  • Uneven Distribution: Mycotoxins, including this compound, can be heterogeneously distributed within a sample, making representative sampling crucial for accurate results.

  • Co-occurrence of Mycotoxins: Samples may contain multiple mycotoxins, which can complicate the analysis and potentially interfere with the quantification of this compound.

  • Analyte Stability: The stability of this compound in standard solutions and prepared samples can be affected by factors such as solvent composition, temperature, and light exposure, potentially leading to inaccurate quantification if not properly managed.[6][7]

Q2: What are the most common analytical methods for this compound quantification?

A2: The two most prevalent methods for the quantification of this compound are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunochemical method is known for its high sensitivity and is often used for rapid screening of a large number of samples.[5][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique that is considered a confirmatory method for mycotoxin analysis. It allows for the simultaneous detection and quantification of multiple mycotoxins in a single run.[1][4]

Q3: How critical is sample preparation for reliable this compound quantification?

A3: Sample preparation is one of the most critical steps in the entire analytical workflow.[4] An effective sample preparation protocol is essential to:

  • Efficiently extract this compound from the sample matrix.

  • Remove interfering compounds that can cause matrix effects.

  • Concentrate the analyte to a level that is detectable by the analytical instrument. The choice of extraction solvent and clean-up method can significantly impact the recovery and, consequently, the accuracy of the final quantitative result.

Q4: Where can I obtain certified reference materials for this compound?

A4: Certified reference materials (CRMs) are crucial for method validation, calibration, and quality control. Several reputable suppliers offer this compound standards and CRMs. It is recommended to source these from accredited vendors who provide a certificate of analysis detailing the purity and concentration of the standard.[9][10]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Possible Cause Solution
No or Weak Signal Reagents added in the wrong order or a key reagent was omitted.Carefully review and follow the kit protocol. Ensure all reagents are added in the correct sequence.[11][12][13]
Insufficient incubation times or incorrect temperature.Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure reagents are brought to room temperature before use.[11][12][14]
Expired or improperly stored reagents.Check the expiration dates of all kit components and verify that they have been stored under the recommended conditions.[12]
High Background Insufficient washing.Ensure thorough washing between steps. Increase the number of wash cycles or the soaking time if necessary.[13][14]
Concentration of detection antibody is too high.Optimize the concentration of the detection antibody by performing a titration.
Contaminated reagents or buffers.Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells.[14]
Poor Reproducibility (High CV%) Inconsistent pipetting technique.Use calibrated pipettes and ensure consistent pipetting technique across all wells. Change pipette tips for each sample and standard.
Incomplete mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
Temperature variation across the plate ("edge effect").Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. If necessary, replace the column.
Incompatible mobile phase with the analyte or column.Ensure the pH and organic composition of the mobile phase are optimized for this compound and the column chemistry.
Inconsistent Retention Time Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Air bubbles in the system.Degas the mobile phase and prime the system to remove any air bubbles.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample cleanup to remove interfering substances. Dilute the sample extract if the this compound concentration is high enough.[1][3][4]
Use matrix-matched standards for calibration to compensate for matrix effects.[5]
Employ stable isotope-labeled internal standards for the most accurate correction of matrix effects.[5]
Carryover Adsorption of the analyte to parts of the LC system.Use a robust needle wash protocol with a strong organic solvent. If carryover persists, investigate potential sources in the injector or column.

Quantitative Data Summary

Table 1: Recovery of this compound using Different Extraction and Clean-up Methods.

Matrix Extraction Solvent Clean-up Method Analytical Method Average Recovery (%) Reference
Rice CultureAcetonitrileSilica Gel Chromatography & C18 SPELC-MS/MS>95% purity[15][16]
Animal Tissues (spiked)Not specifiedNot specifiedELISA85-105%
Grain (spiked)Acetonitrile:Water (84:16)Immunoaffinity ColumnHPLC-FLD80-110%
Indoor DustMethanol (B129727)Solid Phase Extraction (SPE)LC-MS/MS70-120%

Note: This table is a compilation of representative data. Actual recovery rates may vary depending on the specific experimental conditions.

Experimental Protocols

This compound Quantification by ELISA

This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Preparation:

    • Homogenize the sample to ensure uniformity.

    • Extract this compound from the sample using an appropriate solvent (e.g., methanol/water or acetonitrile/water). The solvent choice may vary depending on the sample matrix.

    • Centrifuge the extract to pellet any solid debris.

    • Dilute the supernatant with the assay buffer provided in the kit to bring the this compound concentration within the dynamic range of the assay.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark. The enzyme will convert the substrate to a colored product.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

This compound Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and MS/MS transitions should be optimized for your instrument and application.

  • Sample Preparation:

    • Extraction: Homogenize the sample and extract with an organic solvent mixture, such as acetonitrile/water with a small percentage of formic acid to improve extraction efficiency.

    • Clean-up (optional but recommended): To minimize matrix effects, pass the extract through a solid-phase extraction (SPE) or immunoaffinity column.

    • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of the LC method.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound. At least two transitions are recommended for confident identification.

  • Data Analysis and Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and the presence of the specific MRM transitions.

    • Quantify the concentration by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards. The use of an internal standard is highly recommended for accurate quantification.

Visualizations

Experimental_Workflow cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing Sampling Representative Sample Collection Homogenization Homogenization Sampling->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (SPE/IAC) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Filtration Concentration->Filtration Analysis ELISA or LC-MS/MS Filtration->Analysis Data_Analysis Standard Curve & Quantification Analysis->Data_Analysis Reporting Result Reporting Data_Analysis->Reporting

Caption: Experimental workflow for this compound quantification.

MAPK_Signaling_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Satratoxin_G This compound ASK1 ASK1 Satratoxin_G->ASK1 activates MEKK1 MEKK1 Satratoxin_G->MEKK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 MEKK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation ERK1_2->Apoptosis ERK1_2->Inflammation

Caption: this compound-induced MAPK signaling pathway leading to apoptosis and inflammation.

References

Refinement of protocols for consistent Satratoxin G quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the consistent quantification of Satratoxin G. Our aim is to address specific experimental challenges to enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound?

A1: The primary challenges in this compound quantification are shared with many mycotoxins and include:

  • Matrix Effects: Complex sample matrices, such as those from environmental or biological samples, can interfere with the analytical signal, leading to either suppression or enhancement of the this compound signal during analysis by methods like LC-MS/MS.[1][2][3][4][5]

  • Low Concentrations: this compound is often present at very low concentrations in samples, requiring highly sensitive analytical methods for detection and quantification.

  • Uneven Distribution: Mycotoxins, including this compound, can be heterogeneously distributed within a sample, making representative sampling crucial for accurate results.

  • Co-occurrence of Mycotoxins: Samples may contain multiple mycotoxins, which can complicate the analysis and potentially interfere with the quantification of this compound.

  • Analyte Stability: The stability of this compound in standard solutions and prepared samples can be affected by factors such as solvent composition, temperature, and light exposure, potentially leading to inaccurate quantification if not properly managed.[6][7]

Q2: What are the most common analytical methods for this compound quantification?

A2: The two most prevalent methods for the quantification of this compound are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunochemical method is known for its high sensitivity and is often used for rapid screening of a large number of samples.[5][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique that is considered a confirmatory method for mycotoxin analysis. It allows for the simultaneous detection and quantification of multiple mycotoxins in a single run.[1][4]

Q3: How critical is sample preparation for reliable this compound quantification?

A3: Sample preparation is one of the most critical steps in the entire analytical workflow.[4] An effective sample preparation protocol is essential to:

  • Efficiently extract this compound from the sample matrix.

  • Remove interfering compounds that can cause matrix effects.

  • Concentrate the analyte to a level that is detectable by the analytical instrument. The choice of extraction solvent and clean-up method can significantly impact the recovery and, consequently, the accuracy of the final quantitative result.

Q4: Where can I obtain certified reference materials for this compound?

A4: Certified reference materials (CRMs) are crucial for method validation, calibration, and quality control. Several reputable suppliers offer this compound standards and CRMs. It is recommended to source these from accredited vendors who provide a certificate of analysis detailing the purity and concentration of the standard.[9][10]

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
Problem Possible Cause Solution
No or Weak Signal Reagents added in the wrong order or a key reagent was omitted.Carefully review and follow the kit protocol. Ensure all reagents are added in the correct sequence.[11][12][13]
Insufficient incubation times or incorrect temperature.Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure reagents are brought to room temperature before use.[11][12][14]
Expired or improperly stored reagents.Check the expiration dates of all kit components and verify that they have been stored under the recommended conditions.[12]
High Background Insufficient washing.Ensure thorough washing between steps. Increase the number of wash cycles or the soaking time if necessary.[13][14]
Concentration of detection antibody is too high.Optimize the concentration of the detection antibody by performing a titration.
Contaminated reagents or buffers.Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells.[14]
Poor Reproducibility (High CV%) Inconsistent pipetting technique.Use calibrated pipettes and ensure consistent pipetting technique across all wells. Change pipette tips for each sample and standard.
Incomplete mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
Temperature variation across the plate ("edge effect").Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. If necessary, replace the column.
Incompatible mobile phase with the analyte or column.Ensure the pH and organic composition of the mobile phase are optimized for this compound and the column chemistry.
Inconsistent Retention Time Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Air bubbles in the system.Degas the mobile phase and prime the system to remove any air bubbles.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample cleanup to remove interfering substances. Dilute the sample extract if the this compound concentration is high enough.[1][3][4]
Use matrix-matched standards for calibration to compensate for matrix effects.[5]
Employ stable isotope-labeled internal standards for the most accurate correction of matrix effects.[5]
Carryover Adsorption of the analyte to parts of the LC system.Use a robust needle wash protocol with a strong organic solvent. If carryover persists, investigate potential sources in the injector or column.

Quantitative Data Summary

Table 1: Recovery of this compound using Different Extraction and Clean-up Methods.

Matrix Extraction Solvent Clean-up Method Analytical Method Average Recovery (%) Reference
Rice CultureAcetonitrileSilica Gel Chromatography & C18 SPELC-MS/MS>95% purity[15][16]
Animal Tissues (spiked)Not specifiedNot specifiedELISA85-105%
Grain (spiked)Acetonitrile:Water (84:16)Immunoaffinity ColumnHPLC-FLD80-110%
Indoor DustMethanolSolid Phase Extraction (SPE)LC-MS/MS70-120%

Note: This table is a compilation of representative data. Actual recovery rates may vary depending on the specific experimental conditions.

Experimental Protocols

This compound Quantification by ELISA

This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Preparation:

    • Homogenize the sample to ensure uniformity.

    • Extract this compound from the sample using an appropriate solvent (e.g., methanol/water or acetonitrile/water). The solvent choice may vary depending on the sample matrix.

    • Centrifuge the extract to pellet any solid debris.

    • Dilute the supernatant with the assay buffer provided in the kit to bring the this compound concentration within the dynamic range of the assay.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microtiter wells.

    • Add the this compound-enzyme conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature) to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark. The enzyme will convert the substrate to a colored product.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

This compound Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and MS/MS transitions should be optimized for your instrument and application.

  • Sample Preparation:

    • Extraction: Homogenize the sample and extract with an organic solvent mixture, such as acetonitrile/water with a small percentage of formic acid to improve extraction efficiency.

    • Clean-up (optional but recommended): To minimize matrix effects, pass the extract through a solid-phase extraction (SPE) or immunoaffinity column.

    • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase of the LC method.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound. At least two transitions are recommended for confident identification.

  • Data Analysis and Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and the presence of the specific MRM transitions.

    • Quantify the concentration by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards. The use of an internal standard is highly recommended for accurate quantification.

Visualizations

Experimental_Workflow cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing Sampling Representative Sample Collection Homogenization Homogenization Sampling->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (SPE/IAC) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Filtration Concentration->Filtration Analysis ELISA or LC-MS/MS Filtration->Analysis Data_Analysis Standard Curve & Quantification Analysis->Data_Analysis Reporting Result Reporting Data_Analysis->Reporting

Caption: Experimental workflow for this compound quantification.

MAPK_Signaling_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Satratoxin_G This compound ASK1 ASK1 Satratoxin_G->ASK1 activates MEKK1 MEKK1 Satratoxin_G->MEKK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 MEKK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation ERK1_2->Apoptosis ERK1_2->Inflammation

Caption: this compound-induced MAPK signaling pathway leading to apoptosis and inflammation.

References

Stability issues of Satratoxin G during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Satratoxin G during analytical procedures. The information is intended for researchers, scientists, and drug development professionals working with this mycotoxin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.

Issue 1: Low or No Recovery of this compound from Samples

Possible Cause: Degradation of this compound during sample preparation, extraction, or storage. While specific data for this compound is limited, studies on other trichothecenes suggest that certain conditions can lead to instability. The concentration of the majority of trichothecenes should be monitored for potential degradation.[1]

Troubleshooting Steps:

  • Review Solvent Choice:

    • For long-term storage of stock solutions, acetonitrile (B52724) is generally preferred over methanol (B129727) for other trichothecenes, as transesterification can occur in methanol.[2]

    • For working solutions, especially in water-organic mixtures, acidification with a small amount of formic acid (e.g., 0.1%) can help prevent degradation.[1]

  • Check Storage Conditions:

    • Store stock solutions and samples at -20°C or lower for long-term stability. A crystalline solid of this compound is reported to be stable for at least 4 years at -20°C.

    • Minimize freeze-thaw cycles.

    • Protect solutions from light, especially during storage and sample preparation. While most trichothecenes are considered stable under moderate light irradiation, prolonged exposure should be avoided.

  • Evaluate Sample Matrix and pH:

    • The pH of the extraction solvent and sample matrix can influence stability. While specific pH stability data for this compound is scarce, for some mycotoxins, extreme pH values can lead to degradation. For instance, T-2 toxin shows gradual degradation at a pH of about 11.[1]

  • Consider Adsorption to Surfaces:

    • Mycotoxins can adsorb to glass surfaces. Using silanized glass vials for standards and sample extracts can minimize this effect.[1]

Issue 2: Inconsistent or Irreproducible Results in LC-MS/MS Analysis

Possible Cause: Matrix effects, leading to ion suppression or enhancement, or on-instrument degradation.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Matrix effects are a common issue in LC-MS/MS analysis of mycotoxins and can lead to under- or overestimation of the analyte concentration.[3][4][5][6]

    • Mitigation Strategies:

      • Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3][4][5]

      • Sample Dilution: A simple "dilute and shoot" approach can reduce matrix effects, but may compromise sensitivity.

      • Sample Cleanup: Employ solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering matrix components.[3]

  • Check Autosampler Conditions:

    • If samples are stored in the autosampler for extended periods, degradation can occur, especially at room temperature.

    • For aqueous-organic mixtures, keeping the autosampler temperature low (e.g., 4-5°C) can improve the stability of some mycotoxins.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound standard solutions?

A1: Based on information for this compound and general guidance for other trichothecenes:

  • Stock Solutions (long-term): Acetonitrile is recommended as it has shown better long-term stability for other trichothecenes compared to methanol.[2] Dichloromethane, DMSO, and ethanol (B145695) are also listed as suitable solvents for this compound.

  • Working Solutions (short-term): A mixture of acetonitrile and water or methanol and water is commonly used for LC-MS analysis. The addition of 0.1% formic acid to water/methanol mixtures has been shown to stabilize multi-mycotoxin standards.[1]

Q2: How should I store this compound samples and standards?

A2:

  • Solid Form: Store as a crystalline solid at -20°C for maximum stability (reported to be stable for ≥ 4 years).

  • In Solution: Store stock and working solutions at -20°C or below in tightly sealed, light-protected (amber) vials. For added precaution against adsorption, consider using silanized glass vials.[1]

  • Extracted Samples: If not analyzed immediately, store extracts at low temperatures (-20°C or -80°C) and protect from light.

Q3: Is this compound sensitive to light, temperature, or pH?

A3:

  • Light: While most trichothecenes are not highly sensitive to moderate light exposure, it is good practice to protect solutions from light by using amber vials and minimizing exposure during handling.

  • Temperature: Higher temperatures can accelerate degradation. For other trichothecenes, significant decomposition has been observed at 4°C and 25°C over several months in certain solvents.[2] Therefore, keeping solutions cold is crucial.

  • pH: The stability of this compound across a wide pH range has not been extensively studied. However, extreme pH conditions should be avoided. For other trichothecenes, alkaline conditions (pH ~11) can lead to degradation.[1] Acidifying aqueous-organic solutions with formic acid can improve stability.[1]

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented in the available literature. However, for other trichothecenes, two primary degradation pathways have been observed: de-epoxidation and deacylation.[8] Given the macrocyclic ester linkages in this compound, hydrolysis of these esters could be a potential degradation route under certain conditions (e.g., strong acid or base, enzymatic activity). For some trichothecenes, transesterification can occur in methanol.[1]

Data Presentation

Table 1: General Stability Recommendations for Trichothecene Mycotoxins (Applicable to this compound)

ParameterRecommendationRationale / Source
Storage Solvent (Long-Term) AcetonitrilePreferred over methanol to avoid potential transesterification.[1][2]
Working Solution Acetonitrile/water or Methanol/water with 0.1% formic acidAcidification improves stability in aqueous-organic mixtures.[1]
Storage Temperature -20°C or belowMinimizes degradation over time.[2]
Light Exposure Minimize; use amber vialsGeneral good laboratory practice for complex organic molecules.
Vial Type Silanized glassReduces potential adsorption to surfaces.[1]
pH of Solutions Slightly acidicAlkaline conditions can promote degradation of some trichothecenes.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the crystalline this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent such as acetonitrile to the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber, silanized glass vial at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the mobile phase or a solvent mixture compatible with the analytical method (e.g., acetonitrile/water).

    • If using a water/methanol mixture, consider adding 0.1% formic acid.[1]

    • Store working solutions at low temperatures (e.g., 4°C in an autosampler for short-term use, or -20°C for longer storage).

Protocol 2: Sample Extraction and Cleanup (General Guidance)

This is a generalized protocol; specific matrices may require optimization.

  • Extraction:

    • Homogenize the sample.

    • Extract with an appropriate solvent mixture, such as acetonitrile/water or ethyl acetate. The addition of an acid (e.g., formic acid) can improve extraction efficiency for some mycotoxins.

    • Shake or vortex vigorously for a sufficient amount of time.

    • Centrifuge to separate the solid material from the supernatant.

  • Cleanup (optional but recommended for complex matrices):

    • Use a solid-phase extraction (SPE) or immunoaffinity column (IAC) to remove interfering compounds. Follow the manufacturer's instructions for the specific cleanup column.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase of the LC-MS/MS method.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Sample Cleanup (SPE or IAC) extraction->cleanup reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantification (Matrix-Matched or IS Calibration) analysis->quantification

Caption: General workflow for the analysis of this compound.

troubleshooting_workflow start Inconsistent or Low Recovery check_storage Review Storage Conditions (-20°C, protected from light) start->check_storage check_solvent Evaluate Solvent Choice (Acetonitrile > Methanol, acidified aqueous mixes) start->check_solvent check_matrix Assess Matrix Effects start->check_matrix implement_is Use Isotope-Labeled Internal Standard check_matrix->implement_is matrix_match Perform Matrix-Matched Calibration check_matrix->matrix_match sample_cleanup Improve Sample Cleanup (SPE/IAC) check_matrix->sample_cleanup result_ok Results Improved implement_is->result_ok matrix_match->result_ok sample_cleanup->result_ok

Caption: Troubleshooting logic for this compound analysis issues.

References

Stability issues of Satratoxin G during analytical procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Satratoxin G during analytical procedures. The information is intended for researchers, scientists, and drug development professionals working with this mycotoxin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.

Issue 1: Low or No Recovery of this compound from Samples

Possible Cause: Degradation of this compound during sample preparation, extraction, or storage. While specific data for this compound is limited, studies on other trichothecenes suggest that certain conditions can lead to instability. The concentration of the majority of trichothecenes should be monitored for potential degradation.[1]

Troubleshooting Steps:

  • Review Solvent Choice:

    • For long-term storage of stock solutions, acetonitrile is generally preferred over methanol for other trichothecenes, as transesterification can occur in methanol.[2]

    • For working solutions, especially in water-organic mixtures, acidification with a small amount of formic acid (e.g., 0.1%) can help prevent degradation.[1]

  • Check Storage Conditions:

    • Store stock solutions and samples at -20°C or lower for long-term stability. A crystalline solid of this compound is reported to be stable for at least 4 years at -20°C.

    • Minimize freeze-thaw cycles.

    • Protect solutions from light, especially during storage and sample preparation. While most trichothecenes are considered stable under moderate light irradiation, prolonged exposure should be avoided.

  • Evaluate Sample Matrix and pH:

    • The pH of the extraction solvent and sample matrix can influence stability. While specific pH stability data for this compound is scarce, for some mycotoxins, extreme pH values can lead to degradation. For instance, T-2 toxin shows gradual degradation at a pH of about 11.[1]

  • Consider Adsorption to Surfaces:

    • Mycotoxins can adsorb to glass surfaces. Using silanized glass vials for standards and sample extracts can minimize this effect.[1]

Issue 2: Inconsistent or Irreproducible Results in LC-MS/MS Analysis

Possible Cause: Matrix effects, leading to ion suppression or enhancement, or on-instrument degradation.

Troubleshooting Steps:

  • Address Matrix Effects:

    • Matrix effects are a common issue in LC-MS/MS analysis of mycotoxins and can lead to under- or overestimation of the analyte concentration.[3][4][5][6]

    • Mitigation Strategies:

      • Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3][4][5]

      • Sample Dilution: A simple "dilute and shoot" approach can reduce matrix effects, but may compromise sensitivity.

      • Sample Cleanup: Employ solid-phase extraction (SPE) or immunoaffinity columns (IAC) to remove interfering matrix components.[3]

  • Check Autosampler Conditions:

    • If samples are stored in the autosampler for extended periods, degradation can occur, especially at room temperature.

    • For aqueous-organic mixtures, keeping the autosampler temperature low (e.g., 4-5°C) can improve the stability of some mycotoxins.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound standard solutions?

A1: Based on information for this compound and general guidance for other trichothecenes:

  • Stock Solutions (long-term): Acetonitrile is recommended as it has shown better long-term stability for other trichothecenes compared to methanol.[2] Dichloromethane, DMSO, and ethanol are also listed as suitable solvents for this compound.

  • Working Solutions (short-term): A mixture of acetonitrile and water or methanol and water is commonly used for LC-MS analysis. The addition of 0.1% formic acid to water/methanol mixtures has been shown to stabilize multi-mycotoxin standards.[1]

Q2: How should I store this compound samples and standards?

A2:

  • Solid Form: Store as a crystalline solid at -20°C for maximum stability (reported to be stable for ≥ 4 years).

  • In Solution: Store stock and working solutions at -20°C or below in tightly sealed, light-protected (amber) vials. For added precaution against adsorption, consider using silanized glass vials.[1]

  • Extracted Samples: If not analyzed immediately, store extracts at low temperatures (-20°C or -80°C) and protect from light.

Q3: Is this compound sensitive to light, temperature, or pH?

A3:

  • Light: While most trichothecenes are not highly sensitive to moderate light exposure, it is good practice to protect solutions from light by using amber vials and minimizing exposure during handling.

  • Temperature: Higher temperatures can accelerate degradation. For other trichothecenes, significant decomposition has been observed at 4°C and 25°C over several months in certain solvents.[2] Therefore, keeping solutions cold is crucial.

  • pH: The stability of this compound across a wide pH range has not been extensively studied. However, extreme pH conditions should be avoided. For other trichothecenes, alkaline conditions (pH ~11) can lead to degradation.[1] Acidifying aqueous-organic solutions with formic acid can improve stability.[1]

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented in the available literature. However, for other trichothecenes, two primary degradation pathways have been observed: de-epoxidation and deacylation.[8] Given the macrocyclic ester linkages in this compound, hydrolysis of these esters could be a potential degradation route under certain conditions (e.g., strong acid or base, enzymatic activity). For some trichothecenes, transesterification can occur in methanol.[1]

Data Presentation

Table 1: General Stability Recommendations for Trichothecene Mycotoxins (Applicable to this compound)

ParameterRecommendationRationale / Source
Storage Solvent (Long-Term) AcetonitrilePreferred over methanol to avoid potential transesterification.[1][2]
Working Solution Acetonitrile/water or Methanol/water with 0.1% formic acidAcidification improves stability in aqueous-organic mixtures.[1]
Storage Temperature -20°C or belowMinimizes degradation over time.[2]
Light Exposure Minimize; use amber vialsGeneral good laboratory practice for complex organic molecules.
Vial Type Silanized glassReduces potential adsorption to surfaces.[1]
pH of Solutions Slightly acidicAlkaline conditions can promote degradation of some trichothecenes.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the crystalline this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh the required amount of this compound.

    • Dissolve in a suitable solvent such as acetonitrile to the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber, silanized glass vial at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the mobile phase or a solvent mixture compatible with the analytical method (e.g., acetonitrile/water).

    • If using a water/methanol mixture, consider adding 0.1% formic acid.[1]

    • Store working solutions at low temperatures (e.g., 4°C in an autosampler for short-term use, or -20°C for longer storage).

Protocol 2: Sample Extraction and Cleanup (General Guidance)

This is a generalized protocol; specific matrices may require optimization.

  • Extraction:

    • Homogenize the sample.

    • Extract with an appropriate solvent mixture, such as acetonitrile/water or ethyl acetate. The addition of an acid (e.g., formic acid) can improve extraction efficiency for some mycotoxins.

    • Shake or vortex vigorously for a sufficient amount of time.

    • Centrifuge to separate the solid material from the supernatant.

  • Cleanup (optional but recommended for complex matrices):

    • Use a solid-phase extraction (SPE) or immunoaffinity column (IAC) to remove interfering compounds. Follow the manufacturer's instructions for the specific cleanup column.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase of the LC-MS/MS method.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Sample Cleanup (SPE or IAC) extraction->cleanup reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Quantification (Matrix-Matched or IS Calibration) analysis->quantification

Caption: General workflow for the analysis of this compound.

troubleshooting_workflow start Inconsistent or Low Recovery check_storage Review Storage Conditions (-20°C, protected from light) start->check_storage check_solvent Evaluate Solvent Choice (Acetonitrile > Methanol, acidified aqueous mixes) start->check_solvent check_matrix Assess Matrix Effects start->check_matrix implement_is Use Isotope-Labeled Internal Standard check_matrix->implement_is matrix_match Perform Matrix-Matched Calibration check_matrix->matrix_match sample_cleanup Improve Sample Cleanup (SPE/IAC) check_matrix->sample_cleanup result_ok Results Improved implement_is->result_ok matrix_match->result_ok sample_cleanup->result_ok

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Satratoxin G Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields during the purification of Satratoxin G.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, from initial fungal culture to final analysis.

Category 1: Toxin Production & Fungal Culture

Question: My Stachybotrys chartarum cultures are growing well, but the this compound yield is very low. What could be the cause?

Answer: Low toxin yield despite healthy fungal growth is a common issue often linked to suboptimal culture conditions. Satratoxin production in S. chartarum is closely correlated with sporulation.[1][2] If the culture conditions do not favor sporulation, toxin yields will be minimal.

  • Culture Medium: The choice of medium is critical. Studies have shown significant variations in toxin production based on the specific formulation of Potato Dextrose Agar (PDA) from different manufacturers. One study reported yields of 20.8 ± 0.4 µg/cm² on a suitable PDA, compared to only 0.3 ± 0.1 µg/cm² on a different PDA that resulted in sparse sporulation.[1]

  • Culture Substrate: Growing S. chartarum on a solid substrate like rice is a well-established method for producing trichothecenes.[3][4] Broth cultures, while supporting growth, may not induce significant toxin production because sporulation can be limited.[1]

  • Incubation Time: Optimal toxin production typically requires an incubation period of 4 to 6 weeks.[4] Shorter incubation times may result in insufficient toxin accumulation.

Category 2: Extraction Efficiency

Question: I suspect the initial extraction step is inefficient. How can I improve my recovery?

Answer: Inefficient extraction can be a major source of toxin loss. Key factors to consider are the choice of solvent, sample preparation, and handling of the crude extract.

  • Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from rice cultures.[3][4] Acetonitrile-water mixtures (e.g., 84:16 v/v) have also been shown to be effective.[1] For many mycotoxins, acetonitrile-based systems provide higher recovery rates than methanol-based systems.[5]

  • Sample Preparation: Proper sample preparation is essential to ensure the solvent can access the toxin. For solid cultures, this may involve grinding or homogenizing the substrate to increase the surface area for extraction.[6]

  • Crude Extract Handling: After extraction, the solvent is typically evaporated. The dried extract should be fully redissolved in a suitable solvent, such as dichloromethane (B109758), before proceeding to the next purification step like silica (B1680970) gel chromatography.[3][4] Incomplete re-dissolving will lead to significant loss of product.

Category 3: Chromatographic Purification

Question: My yield drops significantly after the chromatography steps. What are the common pitfalls?

Answer: Chromatography is where the most significant losses can occur if not optimized. Both the initial silica cleanup and the final HPLC purification require careful attention to detail.

  • Silica Gel Chromatography: This step is designed to remove bulk impurities. Ensure the column is properly packed and equilibrated. The choice of the mobile phase gradient is crucial; a stepwise acetonitrile-dichloromethane gradient is effective for separating this compound.[3][4] Incorrect fractions may be collected if the elution profile is not monitored carefully.

  • Reversed-Phase HPLC:

    • Column Overloading: Injecting too much crude sample onto the semi-preparative C18 column can lead to poor separation and peak broadening, making it difficult to collect a pure fraction.

    • Mobile Phase: An acetonitrile-water gradient is standard for purifying this compound.[3][4] Ensure the solvents are HPLC-grade and properly degassed to prevent bubbles in the system.

    • Precipitation: The toxin may precipitate on the column if the mobile phase conditions are not optimal for its solubility.

Category 4: Toxin Stability and Degradation

Question: Could my this compound be degrading during purification?

Answer: Yes, toxin degradation is a potential cause of low yield. While this compound is stable for years when stored correctly, its stability can be compromised by certain conditions during the purification process.[7]

  • Solvent Effects: The stability of mycotoxins can be solvent-dependent. For some related mycotoxins (aflatoxins), the addition of water to organic solvents like acetonitrile or methanol (B129727) can induce degradation, especially at room temperature.[8]

  • Temperature: Keep samples cool whenever possible and minimize the time samples are kept at room temperature.[9] Store purified toxin and intermediate fractions at -20°C or below.

  • pH: Extreme pH conditions can lead to the degradation of complex organic molecules. The use of 0.1% formic acid in the mobile phase for HPLC is common and generally does not cause degradation, but harsh acidic or basic conditions should be avoided.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from established protocols.

Table 1: Influence of Culture Media on this compound Production

Culture MediumSporulation LevelThis compound + H Yield (µg/cm²)Reference
Potato Dextrose Agar (Vendor 1)High / Well-sporulating20.8 ± 0.4[1]
Potato Dextrose Agar (Vendor 2)Low / Sparse sporulation0.3 ± 0.1[1]

Table 2: Representative Chromatographic Parameters

Chromatography StepColumn TypeMobile Phase / GradientThis compound ElutionReference
Silica Gel ChromatographyMichel-Miller Silica GelStepwise Acetonitrile in Dichloromethane~30% Acetonitrile Fraction[3][4]
Semi-Preparative HPLCC18 Reversed-PhaseAcetonitrile-Water Gradient (e.g., 35% to 100% ACN)~70% Acetonitrile[4]

Experimental Protocols

This section provides a detailed methodology for the production and purification of this compound, synthesized from published methods.[3][4]

Fungal Culture and Toxin Production
  • Inoculum Preparation: Prepare a spore suspension of Stachybotrys chartarum (e.g., strain 29-58-17) in a 25% glycerol (B35011) solution at a concentration of 2x10⁶ spores/mL. Store at -70°C.

  • Culture: In Fernbach flasks, inoculate 250 g of rice with 5x10⁵ spores.

  • Incubation: Incubate the flasks in the dark at 25°C for 4 to 6 weeks to allow for maximal fungal growth and toxin production.

Toxin Extraction
  • Solvent Extraction: Extract the rice culture with acetonitrile.

  • Drying: Dry the resulting extract completely, for example, using a rotary evaporator.

  • Re-dissolving: Dissolve the dried extract in dichloromethane in preparation for silica gel chromatography.

Purification Step I: Silica Gel Chromatography
  • Column: Use a Michel-Miller silica gel column.

  • Elution: Apply the dissolved extract to the column and elute using a stepwise gradient of acetonitrile in dichloromethane.

  • Fraction Collection: Collect the fractions. This compound typically elutes in the fraction containing 30% acetonitrile.

Purification Step II: Semi-Preparative RP-HPLC
  • Column: Use a C18 semi-preparative reversed-phase column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

  • Gradient Elution: Elute the sample using a gradient of increasing acetonitrile concentration (e.g., 35% to 100% over 50 minutes) at a flow rate of approximately 12 mL/min.

  • Fraction Collection: Collect the peak corresponding to this compound, which elutes at approximately 22.5 minutes (~70% acetonitrile).

  • Final Processing: Extract the collected HPLC fractions with ethyl acetate (B1210297). Evaporate the ethyl acetate to yield the purified this compound.

Purity Confirmation
  • Confirm the purity and identity of the final product using analytical HPLC and electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[3][4]

Visualizations

Experimental Workflow for this compound Purification

SatratoxinG_Purification Culture 1. Fungal Culture (S. chartarum on Rice, 4-6 weeks) Extraction 2. Solvent Extraction (Acetonitrile) Culture->Extraction Harvest Culture Drying 3. Drying & Re-dissolving (Evaporation, then Dichloromethane) Extraction->Drying Crude Extract Silica 4. Silica Gel Chromatography (Acetonitrile/Dichloromethane Gradient) Drying->Silica Resuspended Extract HPLC 5. Semi-Preparative RP-HPLC (C18, Acetonitrile/Water Gradient) Silica->HPLC Partially Purified Fraction (~30% Acetonitrile) Final Purified this compound HPLC->Final Pure Fraction (~70% Acetonitrile)

Caption: Workflow for this compound Production and Purification.

References

Technical Support Center: Satratoxin G Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields during the purification of Satratoxin G.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, from initial fungal culture to final analysis.

Category 1: Toxin Production & Fungal Culture

Question: My Stachybotrys chartarum cultures are growing well, but the this compound yield is very low. What could be the cause?

Answer: Low toxin yield despite healthy fungal growth is a common issue often linked to suboptimal culture conditions. Satratoxin production in S. chartarum is closely correlated with sporulation.[1][2] If the culture conditions do not favor sporulation, toxin yields will be minimal.

  • Culture Medium: The choice of medium is critical. Studies have shown significant variations in toxin production based on the specific formulation of Potato Dextrose Agar (PDA) from different manufacturers. One study reported yields of 20.8 ± 0.4 µg/cm² on a suitable PDA, compared to only 0.3 ± 0.1 µg/cm² on a different PDA that resulted in sparse sporulation.[1]

  • Culture Substrate: Growing S. chartarum on a solid substrate like rice is a well-established method for producing trichothecenes.[3][4] Broth cultures, while supporting growth, may not induce significant toxin production because sporulation can be limited.[1]

  • Incubation Time: Optimal toxin production typically requires an incubation period of 4 to 6 weeks.[4] Shorter incubation times may result in insufficient toxin accumulation.

Category 2: Extraction Efficiency

Question: I suspect the initial extraction step is inefficient. How can I improve my recovery?

Answer: Inefficient extraction can be a major source of toxin loss. Key factors to consider are the choice of solvent, sample preparation, and handling of the crude extract.

  • Solvent Selection: Acetonitrile is a commonly used and effective solvent for extracting this compound from rice cultures.[3][4] Acetonitrile-water mixtures (e.g., 84:16 v/v) have also been shown to be effective.[1] For many mycotoxins, acetonitrile-based systems provide higher recovery rates than methanol-based systems.[5]

  • Sample Preparation: Proper sample preparation is essential to ensure the solvent can access the toxin. For solid cultures, this may involve grinding or homogenizing the substrate to increase the surface area for extraction.[6]

  • Crude Extract Handling: After extraction, the solvent is typically evaporated. The dried extract should be fully redissolved in a suitable solvent, such as dichloromethane, before proceeding to the next purification step like silica gel chromatography.[3][4] Incomplete re-dissolving will lead to significant loss of product.

Category 3: Chromatographic Purification

Question: My yield drops significantly after the chromatography steps. What are the common pitfalls?

Answer: Chromatography is where the most significant losses can occur if not optimized. Both the initial silica cleanup and the final HPLC purification require careful attention to detail.

  • Silica Gel Chromatography: This step is designed to remove bulk impurities. Ensure the column is properly packed and equilibrated. The choice of the mobile phase gradient is crucial; a stepwise acetonitrile-dichloromethane gradient is effective for separating this compound.[3][4] Incorrect fractions may be collected if the elution profile is not monitored carefully.

  • Reversed-Phase HPLC:

    • Column Overloading: Injecting too much crude sample onto the semi-preparative C18 column can lead to poor separation and peak broadening, making it difficult to collect a pure fraction.

    • Mobile Phase: An acetonitrile-water gradient is standard for purifying this compound.[3][4] Ensure the solvents are HPLC-grade and properly degassed to prevent bubbles in the system.

    • Precipitation: The toxin may precipitate on the column if the mobile phase conditions are not optimal for its solubility.

Category 4: Toxin Stability and Degradation

Question: Could my this compound be degrading during purification?

Answer: Yes, toxin degradation is a potential cause of low yield. While this compound is stable for years when stored correctly, its stability can be compromised by certain conditions during the purification process.[7]

  • Solvent Effects: The stability of mycotoxins can be solvent-dependent. For some related mycotoxins (aflatoxins), the addition of water to organic solvents like acetonitrile or methanol can induce degradation, especially at room temperature.[8]

  • Temperature: Keep samples cool whenever possible and minimize the time samples are kept at room temperature.[9] Store purified toxin and intermediate fractions at -20°C or below.

  • pH: Extreme pH conditions can lead to the degradation of complex organic molecules. The use of 0.1% formic acid in the mobile phase for HPLC is common and generally does not cause degradation, but harsh acidic or basic conditions should be avoided.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from established protocols.

Table 1: Influence of Culture Media on this compound Production

Culture MediumSporulation LevelThis compound + H Yield (µg/cm²)Reference
Potato Dextrose Agar (Vendor 1)High / Well-sporulating20.8 ± 0.4[1]
Potato Dextrose Agar (Vendor 2)Low / Sparse sporulation0.3 ± 0.1[1]

Table 2: Representative Chromatographic Parameters

Chromatography StepColumn TypeMobile Phase / GradientThis compound ElutionReference
Silica Gel ChromatographyMichel-Miller Silica GelStepwise Acetonitrile in Dichloromethane~30% Acetonitrile Fraction[3][4]
Semi-Preparative HPLCC18 Reversed-PhaseAcetonitrile-Water Gradient (e.g., 35% to 100% ACN)~70% Acetonitrile[4]

Experimental Protocols

This section provides a detailed methodology for the production and purification of this compound, synthesized from published methods.[3][4]

Fungal Culture and Toxin Production
  • Inoculum Preparation: Prepare a spore suspension of Stachybotrys chartarum (e.g., strain 29-58-17) in a 25% glycerol solution at a concentration of 2x10⁶ spores/mL. Store at -70°C.

  • Culture: In Fernbach flasks, inoculate 250 g of rice with 5x10⁵ spores.

  • Incubation: Incubate the flasks in the dark at 25°C for 4 to 6 weeks to allow for maximal fungal growth and toxin production.

Toxin Extraction
  • Solvent Extraction: Extract the rice culture with acetonitrile.

  • Drying: Dry the resulting extract completely, for example, using a rotary evaporator.

  • Re-dissolving: Dissolve the dried extract in dichloromethane in preparation for silica gel chromatography.

Purification Step I: Silica Gel Chromatography
  • Column: Use a Michel-Miller silica gel column.

  • Elution: Apply the dissolved extract to the column and elute using a stepwise gradient of acetonitrile in dichloromethane.

  • Fraction Collection: Collect the fractions. This compound typically elutes in the fraction containing 30% acetonitrile.

Purification Step II: Semi-Preparative RP-HPLC
  • Column: Use a C18 semi-preparative reversed-phase column.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

  • Gradient Elution: Elute the sample using a gradient of increasing acetonitrile concentration (e.g., 35% to 100% over 50 minutes) at a flow rate of approximately 12 mL/min.

  • Fraction Collection: Collect the peak corresponding to this compound, which elutes at approximately 22.5 minutes (~70% acetonitrile).

  • Final Processing: Extract the collected HPLC fractions with ethyl acetate. Evaporate the ethyl acetate to yield the purified this compound.

Purity Confirmation
  • Confirm the purity and identity of the final product using analytical HPLC and electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[3][4]

Visualizations

Experimental Workflow for this compound Purification

SatratoxinG_Purification Culture 1. Fungal Culture (S. chartarum on Rice, 4-6 weeks) Extraction 2. Solvent Extraction (Acetonitrile) Culture->Extraction Harvest Culture Drying 3. Drying & Re-dissolving (Evaporation, then Dichloromethane) Extraction->Drying Crude Extract Silica 4. Silica Gel Chromatography (Acetonitrile/Dichloromethane Gradient) Drying->Silica Resuspended Extract HPLC 5. Semi-Preparative RP-HPLC (C18, Acetonitrile/Water Gradient) Silica->HPLC Partially Purified Fraction (~30% Acetonitrile) Final Purified this compound HPLC->Final Pure Fraction (~70% Acetonitrile)

Caption: Workflow for this compound Production and Purification.

References

Technical Support Center: Method Development for Novel Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Satratoxin G.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound?

A1: The most common methods for this compound detection are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity.[4][5] ELISA is a high-throughput method suitable for rapid screening of a large number of samples.[6][7]

Q2: What is a typical limit of detection (LOD) for this compound with different methods?

A2: The limit of detection for this compound can vary depending on the method and the sample matrix. For instance, a direct competitive ELISA has been developed with a lower limit of quantitation (LLOQ) for other mycotoxins in the low ng/mL range, and similar sensitivities can be expected for this compound assays.[6] An LC-MS/MS method has been reported to detect this compound in indoor air samples at concentrations as low as 0.25 ng/m³.[2]

Q3: What are the critical first steps in sample preparation for this compound analysis?

A3: Proper sample preparation is crucial for accurate this compound detection. The initial steps typically involve extraction of the toxin from the sample matrix using an organic solvent, followed by a clean-up procedure to remove interfering substances.[1][8] Common extraction solvents include methanol (B129727) or acetonitrile (B52724), sometimes mixed with water.[1][9][10] Clean-up can be performed using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to ensure a cleaner extract for analysis.[8]

Q4: How can I ensure the stability of my this compound standards?

A4: this compound standards should be stored in a suitable organic solvent, such as methanol or acetonitrile, at low temperatures (typically -20°C) and protected from light to prevent degradation.[11][12] It is crucial to monitor the concentration of the stock solutions periodically. The addition of a small amount of acid, like formic acid, can sometimes improve the stability of mycotoxins in solution by reducing their adsorption to glass surfaces.[11]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol (B1196071) Interactions: Residual silanol groups on the HPLC column can interact with the analyte, causing tailing.[13][14]- Operate the mobile phase at a lower pH to protonate the silanol groups.[13] - Use an end-capped column to minimize exposed silanol groups.[13]
Column Overload: Injecting too much sample can lead to peak distortion.[15][16]- Dilute the sample and reinject. - Use a column with a higher loading capacity.[13]
Column Contamination: Buildup of matrix components on the column frit or packing material.[15][16]- Use a guard column and replace it regularly.[14] - Filter samples before injection. - Backflush the column to remove contaminants.[16]
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other matrix components.- Adjust the organic solvent-to-water ratio. - Try a different organic solvent (e.g., methanol instead of acetonitrile).
Column Degradation: Loss of stationary phase over time.- Replace the HPLC column.
Ghost Peaks Carryover from Previous Injection: Residual sample remaining in the injector or column.- Implement a thorough needle wash protocol in the autosampler. - Inject a blank solvent run between samples.
Contaminated Mobile Phase: Impurities in the solvents or additives.- Prepare fresh mobile phase using high-purity solvents.
ELISA Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Insufficient Washing: Unbound reagents remaining in the wells lead to a high background signal.[17][18][19][20][21]- Increase the number of wash steps. - Ensure complete aspiration of wash buffer after each step.[20] - Increase the soaking time during washes.[19]
Cross-Reactivity: The antibody may be binding to other molecules in the sample matrix.[19]- Use a more specific antibody. - Include a matrix blank to assess non-specific binding.
Contamination: Contamination of reagents or plates.[17][19]- Use sterile pipette tips and reagents. - Ensure the plate sealer is applied correctly to prevent cross-well contamination.[19]
Low or No Signal Improper Reagent Preparation or Storage: Inactive enzyme conjugate or degraded standards.- Prepare fresh reagents according to the manufacturer's protocol. - Ensure proper storage conditions for all kit components.
Incorrect Incubation Times or Temperatures: Suboptimal conditions for antibody-antigen binding or enzyme activity.- Adhere strictly to the incubation times and temperatures specified in the protocol.[18]
High Variability between Replicates Pipetting Errors: Inconsistent volumes of samples or reagents added to the wells.[20]- Calibrate pipettes regularly. - Use a consistent pipetting technique.
Inadequate Plate Mixing: Uneven distribution of reagents in the wells.- Gently tap the plate after adding reagents to ensure proper mixing.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound detection methods.

Table 1: Performance Characteristics of this compound Detection Methods

MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MS 0.25 ng/m³ (in air)-[2]
HPLC-UV LOQ: 3-5 µg/kg (for other mycotoxins)60-70[22]
Direct Competitive ELISA LLOQ: ~0.15 - 19.53 ng/mL (for other mycotoxins)-[6]

Note: Data for HPLC-UV and ELISA are for other mycotoxins and serve as an estimation for what can be expected for this compound analysis.

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Environmental Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Extraction: Extract a known quantity of the sample (e.g., 1 gram of dust or building material) with a suitable solvent mixture such as methanol:water (80:20, v/v).[23] Vortex or sonicate for 30 minutes.

    • Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes.[9]

    • Clean-up (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant from the centrifugation step onto the SPE cartridge.

      • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

      • Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[9]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).[22]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a standard.

Detailed Methodology for Direct Competitive ELISA for this compound

This protocol is a general guideline for a direct competitive ELISA.

  • Plate Coating:

    • Coat a 96-well microtiter plate with a this compound-specific antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add a mixture of the sample extract (or standard) and a known amount of enzyme-conjugated this compound (e.g., HRP-conjugate) to each well.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • The concentration of this compound in the sample is inversely proportional to the absorbance. A standard curve is used to quantify the results.

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Dust, Building Material) Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of this compound Detection->Quantification

Caption: Workflow for this compound detection by LC-MS/MS.

Experimental_Workflow_ELISA cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coating Antibody Coating Blocking Blocking Coating->Blocking Competition Addition of Sample/Standard & Enzyme Conjugate Blocking->Competition Substrate Substrate Addition Competition->Substrate Readout Absorbance Reading Substrate->Readout Analysis Data Analysis Readout->Analysis

Caption: Workflow for this compound detection by competitive ELISA.

References

Technical Support Center: Method Development for Novel Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Satratoxin G.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound?

A1: The most common methods for this compound detection are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity.[4][5] ELISA is a high-throughput method suitable for rapid screening of a large number of samples.[6][7]

Q2: What is a typical limit of detection (LOD) for this compound with different methods?

A2: The limit of detection for this compound can vary depending on the method and the sample matrix. For instance, a direct competitive ELISA has been developed with a lower limit of quantitation (LLOQ) for other mycotoxins in the low ng/mL range, and similar sensitivities can be expected for this compound assays.[6] An LC-MS/MS method has been reported to detect this compound in indoor air samples at concentrations as low as 0.25 ng/m³.[2]

Q3: What are the critical first steps in sample preparation for this compound analysis?

A3: Proper sample preparation is crucial for accurate this compound detection. The initial steps typically involve extraction of the toxin from the sample matrix using an organic solvent, followed by a clean-up procedure to remove interfering substances.[1][8] Common extraction solvents include methanol or acetonitrile, sometimes mixed with water.[1][9][10] Clean-up can be performed using solid-phase extraction (SPE) or immunoaffinity columns (IAC) to ensure a cleaner extract for analysis.[8]

Q4: How can I ensure the stability of my this compound standards?

A4: this compound standards should be stored in a suitable organic solvent, such as methanol or acetonitrile, at low temperatures (typically -20°C) and protected from light to prevent degradation.[11][12] It is crucial to monitor the concentration of the stock solutions periodically. The addition of a small amount of acid, like formic acid, can sometimes improve the stability of mycotoxins in solution by reducing their adsorption to glass surfaces.[11]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the HPLC column can interact with the analyte, causing tailing.[13][14]- Operate the mobile phase at a lower pH to protonate the silanol groups.[13] - Use an end-capped column to minimize exposed silanol groups.[13]
Column Overload: Injecting too much sample can lead to peak distortion.[15][16]- Dilute the sample and reinject. - Use a column with a higher loading capacity.[13]
Column Contamination: Buildup of matrix components on the column frit or packing material.[15][16]- Use a guard column and replace it regularly.[14] - Filter samples before injection. - Backflush the column to remove contaminants.[16]
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other matrix components.- Adjust the organic solvent-to-water ratio. - Try a different organic solvent (e.g., methanol instead of acetonitrile).
Column Degradation: Loss of stationary phase over time.- Replace the HPLC column.
Ghost Peaks Carryover from Previous Injection: Residual sample remaining in the injector or column.- Implement a thorough needle wash protocol in the autosampler. - Inject a blank solvent run between samples.
Contaminated Mobile Phase: Impurities in the solvents or additives.- Prepare fresh mobile phase using high-purity solvents.
ELISA Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Insufficient Washing: Unbound reagents remaining in the wells lead to a high background signal.[17][18][19][20][21]- Increase the number of wash steps. - Ensure complete aspiration of wash buffer after each step.[20] - Increase the soaking time during washes.[19]
Cross-Reactivity: The antibody may be binding to other molecules in the sample matrix.[19]- Use a more specific antibody. - Include a matrix blank to assess non-specific binding.
Contamination: Contamination of reagents or plates.[17][19]- Use sterile pipette tips and reagents. - Ensure the plate sealer is applied correctly to prevent cross-well contamination.[19]
Low or No Signal Improper Reagent Preparation or Storage: Inactive enzyme conjugate or degraded standards.- Prepare fresh reagents according to the manufacturer's protocol. - Ensure proper storage conditions for all kit components.
Incorrect Incubation Times or Temperatures: Suboptimal conditions for antibody-antigen binding or enzyme activity.- Adhere strictly to the incubation times and temperatures specified in the protocol.[18]
High Variability between Replicates Pipetting Errors: Inconsistent volumes of samples or reagents added to the wells.[20]- Calibrate pipettes regularly. - Use a consistent pipetting technique.
Inadequate Plate Mixing: Uneven distribution of reagents in the wells.- Gently tap the plate after adding reagents to ensure proper mixing.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound detection methods.

Table 1: Performance Characteristics of this compound Detection Methods

MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MS 0.25 ng/m³ (in air)-[2]
HPLC-UV LOQ: 3-5 µg/kg (for other mycotoxins)60-70[22]
Direct Competitive ELISA LLOQ: ~0.15 - 19.53 ng/mL (for other mycotoxins)-[6]

Note: Data for HPLC-UV and ELISA are for other mycotoxins and serve as an estimation for what can be expected for this compound analysis.

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Environmental Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Extraction: Extract a known quantity of the sample (e.g., 1 gram of dust or building material) with a suitable solvent mixture such as methanol:water (80:20, v/v).[23] Vortex or sonicate for 30 minutes.

    • Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes.[9]

    • Clean-up (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant from the centrifugation step onto the SPE cartridge.

      • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

      • Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[9]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).[22]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusing a standard.

Detailed Methodology for Direct Competitive ELISA for this compound

This protocol is a general guideline for a direct competitive ELISA.

  • Plate Coating:

    • Coat a 96-well microtiter plate with a this compound-specific antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add a mixture of the sample extract (or standard) and a known amount of enzyme-conjugated this compound (e.g., HRP-conjugate) to each well.

    • Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

  • Detection:

    • Wash the plate five times with wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • The concentration of this compound in the sample is inversely proportional to the absorbance. A standard curve is used to quantify the results.

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Dust, Building Material) Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of this compound Detection->Quantification

Caption: Workflow for this compound detection by LC-MS/MS.

Experimental_Workflow_ELISA cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coating Antibody Coating Blocking Blocking Coating->Blocking Competition Addition of Sample/Standard & Enzyme Conjugate Blocking->Competition Substrate Substrate Addition Competition->Substrate Readout Absorbance Reading Substrate->Readout Analysis Data Analysis Readout->Analysis

Caption: Workflow for this compound detection by competitive ELISA.

References

Technical Support Center: Optimization of Chromatographic Separation for Satratoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of satratoxins.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of satratoxins, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Satratoxin Peaks

  • Question: My satratoxin G and H peaks are showing significant tailing. What are the likely causes and how can I improve the peak shape?

  • Answer: Peak tailing for macrocyclic trichothecenes like satratoxins is a common issue. Several factors can contribute to this problem:

    • Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase of C18 columns can interact with the polar functional groups of satratoxins, leading to tailing.

      • Solution: Use a well-end-capped C18 column or a column with a different stationary phase, such as one with a positively charged surface, which can improve peak shape even with low concentrations of mobile phase modifiers. Adding a mobile phase modifier like formic acid or acetic acid can help to saturate the active sites on the stationary phase and reduce tailing.[1][2]

    • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.

      • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter if sample concentration cannot be reduced.[3]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

      • Solution: While satratoxins are neutral compounds, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by minimizing interactions with the stationary phase.[4][5]

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

      • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3]

Issue 2: Poor Resolution Between this compound and H

  • Question: I am having difficulty separating this compound and H. What chromatographic parameters can I adjust to improve their resolution?

  • Answer: this compound and H are structurally similar, which can make their separation challenging. To improve resolution, consider the following:

    • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting compounds.

      • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, a slow gradient from 25% to 80% acetonitrile (B52724) over 30 minutes has been shown to be effective.[6]

    • Adjust Mobile Phase Composition: The choice of organic solvent and modifier can impact selectivity.

      • Solution: While acetonitrile is a common organic solvent, methanol (B129727) can sometimes offer different selectivity for closely related compounds. Experiment with different concentrations of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase to see if it improves resolution.[7]

    • Column Selection: Not all C18 columns are the same. Differences in particle size, pore size, and surface chemistry can affect separation.

      • Solution: A column with a smaller particle size (e.g., sub-2 µm) will generally provide higher efficiency and better resolution.[8][9]

    • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

      • Solution: Operating the column at a slightly elevated temperature (e.g., 40 °C) can sometimes improve peak shape and resolution.[6]

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant signal suppression for my satratoxin standards when analyzing extracts from building materials. How can I mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression in the electrospray ionization (ESI) source, are a major challenge in LC-MS/MS analysis of complex samples like building material extracts. Here are some strategies to address this:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

      • Solution: Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, polymeric reversed-phase) to clean up the sample extract. A multi-sorbent approach in a single column can also be effective for removing a wider range of interferences.[10]

    • Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects.

      • Solution: If available, spike your samples with a known amount of a stable isotope-labeled satratoxin analog before extraction. The internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analytes of interest.

      • Solution: Obtain a representative blank matrix (e.g., a clean piece of gypsum board) and process it in the same way as your samples. Use the resulting extract to prepare your calibration standards.

    • Optimize Chromatographic Separation: Ensure that the satratoxins are chromatographically separated from the majority of the matrix components.

      • Solution: Adjust the gradient to elute the satratoxins in a region of the chromatogram with less co-eluting matrix interference.

    • Modify the Ion Source Parameters: Optimization of the ESI source parameters can sometimes help to reduce matrix effects.

      • Solution: Experiment with the ion source temperature and gas flow rates to find conditions that minimize suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended procedure for extracting satratoxins from building materials like gypsum board and wallpaper?

    • A1: A common procedure involves the following steps:

      • A small piece of the material is cut and placed in a vial.

      • The material is extracted with a suitable organic solvent, typically methanol or a mixture of acetonitrile and water.

      • The extract is then filtered or centrifuged to remove particulate matter.

      • For LC-MS/MS analysis, a cleanup step using solid-phase extraction (SPE) is highly recommended to remove matrix components that can interfere with the analysis.[11]

  • Q2: How can I ensure complete extraction of satratoxins from a sample?

    • A2: To ensure complete extraction, consider the following:

      • Particle Size: Grind the sample to a fine powder to increase the surface area for extraction.

      • Extraction Time and Method: Use sonication or vigorous shaking to enhance the extraction efficiency. An extraction time of at least 30 minutes is generally recommended.

      • Solvent Choice: Methanol and acetonitrile/water mixtures are effective solvents for extracting satratoxins.

Chromatographic Conditions

  • Q3: What type of HPLC column is best suited for satratoxin analysis?

    • A3: Reversed-phase C18 columns are the most commonly used for the separation of satratoxins. Columns with a particle size of 5 µm or less are recommended for good resolution and efficiency.[6][8][9][12]

  • Q4: What are the typical mobile phases and gradients used for satratoxin separation?

    • A4: A binary gradient consisting of water and an organic solvent (acetonitrile or methanol) is typically used. Both mobile phases are often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in LC-MS. A typical gradient might start with a lower percentage of organic solvent and gradually increase to a high percentage over 20-30 minutes.[6][10][13]

  • Q5: What is the role of formic acid in the mobile phase for LC-MS/MS analysis of satratoxins?

    • A5: Formic acid serves two main purposes:

      • Improves Peak Shape: It can help to reduce peak tailing by interacting with active sites on the stationary phase.[4]

      • Enhances Ionization: In positive ion electrospray ionization (ESI), formic acid provides a source of protons, which promotes the formation of protonated molecular ions [M+H]+, leading to better sensitivity.[5][14]

Detection and Quantification

  • Q6: What are the recommended detection methods for satratoxins?

    • A6:

      • HPLC with UV Detection: Satratoxins have a UV absorbance maximum at around 260 nm, which allows for their detection with a UV detector. However, this method may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.

      • LC-MS/MS: This is the preferred method for the sensitive and selective detection and quantification of satratoxins. It provides high specificity through the use of multiple reaction monitoring (MRM).[15]

  • Q7: How can I confirm the identity of satratoxin peaks in my chromatogram?

    • A7: The most reliable method for confirming the identity of a peak is to compare its retention time and mass spectrum (in LC-MS/MS) with that of a certified reference standard. In LC-MS/MS, the ratio of the quantifier and qualifier ion transitions should also match that of the standard.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of satratoxins. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: Typical HPLC-UV Operating Conditions for Satratoxin Analysis

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 25% B to 80% B in 30 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 256 nm
Retention Time (this compound) ~20.8 min[6]
Retention Time (Satratoxin H) ~21.8 min[6]

Table 2: Example LC-MS/MS Parameters for Trichothecene Analysis (including Satratoxins)

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Acetate
Mobile Phase B Methanol
Gradient 10% B to 95% B in 13 min
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Specific precursor and product ions for each satratoxin

Experimental Protocols

Protocol 1: Sample Preparation of Building Materials for Satratoxin Analysis

This protocol provides a general guideline for the extraction and cleanup of satratoxins from building materials such as gypsum board and wallpaper.

Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection: Aseptically collect a representative sample of the building material (approximately 1-2 cm²).

  • Extraction: a. Place the sample in a 20 mL glass vial. b. Add 10 mL of methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 30 minutes. e. Centrifuge at 3000 x g for 10 minutes.

  • SPE Cleanup: a. Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water). b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences. d. Elute the satratoxins with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (Building Material) Extraction Extraction (Methanol, Sonication) Sample_Collection->Extraction Cleanup SPE Cleanup (C18 Cartridge) Extraction->Cleanup Final_Prep Evaporation & Reconstitution Cleanup->Final_Prep Injection HPLC/LC-MS/MS Injection Final_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of satratoxins from building materials.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Mobile Phase Issues Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Solution1 Use End-Capped Column Add Mobile Phase Modifier Cause1->Solution1 Solution2 Reduce Injection Volume Dilute Sample Cause2->Solution2 Solution3 Optimize pH Use High-Purity Solvents Cause3->Solution3 Solution4 Flush Column Replace Column Cause4->Solution4

Caption: Troubleshooting logic for addressing poor peak shape in satratoxin analysis.

References

Technical Support Center: Optimization of Chromatographic Separation for Satratoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of satratoxins.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of satratoxins, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Satratoxin Peaks

  • Question: My satratoxin G and H peaks are showing significant tailing. What are the likely causes and how can I improve the peak shape?

  • Answer: Peak tailing for macrocyclic trichothecenes like satratoxins is a common issue. Several factors can contribute to this problem:

    • Secondary Interactions: Residual silanol groups on the stationary phase of C18 columns can interact with the polar functional groups of satratoxins, leading to tailing.

      • Solution: Use a well-end-capped C18 column or a column with a different stationary phase, such as one with a positively charged surface, which can improve peak shape even with low concentrations of mobile phase modifiers. Adding a mobile phase modifier like formic acid or acetic acid can help to saturate the active sites on the stationary phase and reduce tailing.[1][2]

    • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.

      • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter if sample concentration cannot be reduced.[3]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

      • Solution: While satratoxins are neutral compounds, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by minimizing interactions with the stationary phase.[4][5]

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

      • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3]

Issue 2: Poor Resolution Between this compound and H

  • Question: I am having difficulty separating this compound and H. What chromatographic parameters can I adjust to improve their resolution?

  • Answer: this compound and H are structurally similar, which can make their separation challenging. To improve resolution, consider the following:

    • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting compounds.

      • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, a slow gradient from 25% to 80% acetonitrile over 30 minutes has been shown to be effective.[6]

    • Adjust Mobile Phase Composition: The choice of organic solvent and modifier can impact selectivity.

      • Solution: While acetonitrile is a common organic solvent, methanol can sometimes offer different selectivity for closely related compounds. Experiment with different concentrations of formic acid or ammonium formate in the mobile phase to see if it improves resolution.[7]

    • Column Selection: Not all C18 columns are the same. Differences in particle size, pore size, and surface chemistry can affect separation.

      • Solution: A column with a smaller particle size (e.g., sub-2 µm) will generally provide higher efficiency and better resolution.[8][9]

    • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

      • Solution: Operating the column at a slightly elevated temperature (e.g., 40 °C) can sometimes improve peak shape and resolution.[6]

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant signal suppression for my satratoxin standards when analyzing extracts from building materials. How can I mitigate these matrix effects?

  • Answer: Matrix effects, particularly ion suppression in the electrospray ionization (ESI) source, are a major challenge in LC-MS/MS analysis of complex samples like building material extracts. Here are some strategies to address this:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

      • Solution: Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, polymeric reversed-phase) to clean up the sample extract. A multi-sorbent approach in a single column can also be effective for removing a wider range of interferences.[10]

    • Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects.

      • Solution: If available, spike your samples with a known amount of a stable isotope-labeled satratoxin analog before extraction. The internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analytes of interest.

      • Solution: Obtain a representative blank matrix (e.g., a clean piece of gypsum board) and process it in the same way as your samples. Use the resulting extract to prepare your calibration standards.

    • Optimize Chromatographic Separation: Ensure that the satratoxins are chromatographically separated from the majority of the matrix components.

      • Solution: Adjust the gradient to elute the satratoxins in a region of the chromatogram with less co-eluting matrix interference.

    • Modify the Ion Source Parameters: Optimization of the ESI source parameters can sometimes help to reduce matrix effects.

      • Solution: Experiment with the ion source temperature and gas flow rates to find conditions that minimize suppression.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended procedure for extracting satratoxins from building materials like gypsum board and wallpaper?

    • A1: A common procedure involves the following steps:

      • A small piece of the material is cut and placed in a vial.

      • The material is extracted with a suitable organic solvent, typically methanol or a mixture of acetonitrile and water.

      • The extract is then filtered or centrifuged to remove particulate matter.

      • For LC-MS/MS analysis, a cleanup step using solid-phase extraction (SPE) is highly recommended to remove matrix components that can interfere with the analysis.[11]

  • Q2: How can I ensure complete extraction of satratoxins from a sample?

    • A2: To ensure complete extraction, consider the following:

      • Particle Size: Grind the sample to a fine powder to increase the surface area for extraction.

      • Extraction Time and Method: Use sonication or vigorous shaking to enhance the extraction efficiency. An extraction time of at least 30 minutes is generally recommended.

      • Solvent Choice: Methanol and acetonitrile/water mixtures are effective solvents for extracting satratoxins.

Chromatographic Conditions

  • Q3: What type of HPLC column is best suited for satratoxin analysis?

    • A3: Reversed-phase C18 columns are the most commonly used for the separation of satratoxins. Columns with a particle size of 5 µm or less are recommended for good resolution and efficiency.[6][8][9][12]

  • Q4: What are the typical mobile phases and gradients used for satratoxin separation?

    • A4: A binary gradient consisting of water and an organic solvent (acetonitrile or methanol) is typically used. Both mobile phases are often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency in LC-MS. A typical gradient might start with a lower percentage of organic solvent and gradually increase to a high percentage over 20-30 minutes.[6][10][13]

  • Q5: What is the role of formic acid in the mobile phase for LC-MS/MS analysis of satratoxins?

    • A5: Formic acid serves two main purposes:

      • Improves Peak Shape: It can help to reduce peak tailing by interacting with active sites on the stationary phase.[4]

      • Enhances Ionization: In positive ion electrospray ionization (ESI), formic acid provides a source of protons, which promotes the formation of protonated molecular ions [M+H]+, leading to better sensitivity.[5][14]

Detection and Quantification

  • Q6: What are the recommended detection methods for satratoxins?

    • A6:

      • HPLC with UV Detection: Satratoxins have a UV absorbance maximum at around 260 nm, which allows for their detection with a UV detector. However, this method may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.

      • LC-MS/MS: This is the preferred method for the sensitive and selective detection and quantification of satratoxins. It provides high specificity through the use of multiple reaction monitoring (MRM).[15]

  • Q7: How can I confirm the identity of satratoxin peaks in my chromatogram?

    • A7: The most reliable method for confirming the identity of a peak is to compare its retention time and mass spectrum (in LC-MS/MS) with that of a certified reference standard. In LC-MS/MS, the ratio of the quantifier and qualifier ion transitions should also match that of the standard.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of satratoxins. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: Typical HPLC-UV Operating Conditions for Satratoxin Analysis

ParameterValue
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 25% B to 80% B in 30 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 256 nm
Retention Time (this compound) ~20.8 min[6]
Retention Time (Satratoxin H) ~21.8 min[6]

Table 2: Example LC-MS/MS Parameters for Trichothecene Analysis (including Satratoxins)

ParameterValue
Column C18 (e.g., 100 mm x 2.1 mm, 1.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Acetate
Mobile Phase B Methanol
Gradient 10% B to 95% B in 13 min
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions Specific precursor and product ions for each satratoxin

Experimental Protocols

Protocol 1: Sample Preparation of Building Materials for Satratoxin Analysis

This protocol provides a general guideline for the extraction and cleanup of satratoxins from building materials such as gypsum board and wallpaper.

Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection: Aseptically collect a representative sample of the building material (approximately 1-2 cm²).

  • Extraction: a. Place the sample in a 20 mL glass vial. b. Add 10 mL of methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 30 minutes. e. Centrifuge at 3000 x g for 10 minutes.

  • SPE Cleanup: a. Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water). b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences. d. Elute the satratoxins with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL). c. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (Building Material) Extraction Extraction (Methanol, Sonication) Sample_Collection->Extraction Cleanup SPE Cleanup (C18 Cartridge) Extraction->Cleanup Final_Prep Evaporation & Reconstitution Cleanup->Final_Prep Injection HPLC/LC-MS/MS Injection Final_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of satratoxins from building materials.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Mobile Phase Issues Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Solution1 Use End-Capped Column Add Mobile Phase Modifier Cause1->Solution1 Solution2 Reduce Injection Volume Dilute Sample Cause2->Solution2 Solution3 Optimize pH Use High-Purity Solvents Cause3->Solution3 Solution4 Flush Column Replace Column Cause4->Solution4

Caption: Troubleshooting logic for addressing poor peak shape in satratoxin analysis.

References

Reducing signal suppression in Satratoxin G mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Satratoxin G mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound mass spectrometry?

A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than this compound, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for this compound, which can result in inaccurate and unreliable quantification.[3][4] Co-eluting matrix components can compete with the analyte for ionization charges or alter the physical properties of the droplets in the electrospray ionization (ESI) source.[5]

Q2: How can I determine if my this compound analysis is affected by signal suppression?

A2: A common method to assess signal suppression is through a post-extraction addition experiment.[6] This involves comparing the signal response of a known amount of this compound standard in a clean solvent to the response of the same standard spiked into a prepared sample extract from a blank matrix.[1][4] A significantly lower signal in the matrix-spiked sample indicates the presence of signal suppression.

Q3: What are the primary causes of signal suppression in mycotoxin analysis?

A3: The primary causes of signal suppression in mycotoxin analysis, including for this compound, are co-eluting endogenous compounds from complex matrices such as food, feed, and biological samples.[7][8][9] These can include salts, lipids, proteins, and other small molecules that are not removed during sample preparation.[1] In some advanced mass spectrometers, post-interface signal suppression can also occur, where ions are lost after the initial ionization.[10]

Q4: Can the choice of ionization mode affect signal suppression?

A4: Yes, the ionization mode can influence the extent of signal suppression. While electrospray ionization (ESI) is commonly used, it is susceptible to matrix effects.[6] In some cases, switching the polarity (from positive to negative ion mode) or using an alternative ionization source like atmospheric pressure chemical ionization (APCI) might reduce signal suppression, depending on the nature of the analyte and the interfering matrix components.[9][11]

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for this compound.

This is a classic symptom of signal suppression. The following troubleshooting workflow can help identify and mitigate the issue.

cluster_0 Troubleshooting Low Signal Intensity start Start: Low/Inconsistent This compound Signal check_sample_prep Review Sample Preparation start->check_sample_prep Initial Observation optimize_chromatography Optimize Chromatography check_sample_prep->optimize_chromatography Suppression Persists solution Improved Signal and Reliable Quantification check_sample_prep->solution Issue Resolved implement_calibration Implement Advanced Calibration Strategy optimize_chromatography->implement_calibration Suppression Persists optimize_chromatography->solution Issue Resolved implement_calibration->solution Issue Resolved

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Evaluate and Enhance Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[1][11]

  • Dilution: The simplest approach is to dilute the sample extract.[6] This can be effective if the this compound concentration is high enough to remain above the instrument's limit of quantification after dilution.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. Different sorbents can be tested to find the one that best retains this compound while allowing matrix components to be washed away. Immunoaffinity columns (IAC) are highly specific and can produce very clean extracts.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the primary sample solvent, leaving many interfering compounds behind.[11][12]

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a popular and effective sample preparation technique for mycotoxin analysis in various matrices.[13]

Step 2: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation can prevent co-elution of matrix components with this compound.[4]

  • Gradient Modification: Adjust the mobile phase gradient to better resolve the this compound peak from interfering peaks.

  • Column Chemistry: Test different HPLC/UPLC column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve separation and ionization efficiency.

Step 3: Implement Robust Calibration Strategies

When matrix effects cannot be completely eliminated, specific calibration techniques can compensate for them.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but has a similar composition to the samples being analyzed.[3]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. The SIL standard will co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate ratiometric quantification.[3][12]

  • Standard Addition: Involves adding known amounts of a this compound standard to the sample itself and determining the original concentration by extrapolation.[6][7]

Issue 2: Poor reproducibility of results.

Poor reproducibility is often a consequence of variable signal suppression between samples.

cluster_1 Addressing Poor Reproducibility start Start: Poor Reproducibility (High %RSD) standardize_protocol Standardize Sample Preparation Protocol start->standardize_protocol use_is Incorporate Stable Isotope-Labeled Internal Standard standardize_protocol->use_is Inconsistency Persists solution Improved Precision and Accuracy standardize_protocol->solution Issue Resolved monitor_system Monitor System Performance use_is->monitor_system Inconsistency Persists use_is->solution Issue Resolved monitor_system->solution Issue Resolved

Caption: Logical steps to improve analytical reproducibility.

  • Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples, standards, and quality controls.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for variability in both sample preparation and signal suppression, thereby improving reproducibility.[3][12]

  • Monitor Instrument Performance: Regularly check the mass spectrometer's performance by injecting a standard solution. This helps to distinguish between variability caused by matrix effects and that caused by instrument instability.

Quantitative Data Summary

The effectiveness of different sample preparation and calibration strategies can be evaluated by recovery and precision (Relative Standard Deviation, %RSD). The following tables summarize typical performance data for mycotoxin analysis in complex matrices, which can be used as a benchmark for this compound method development.

Table 1: Comparison of Sample Cleanup Methods on Mycotoxin Recovery

Cleanup MethodMatrixAnalyte(s)Average Recovery (%)Average %RSD
QuEChERSCerealsMulti-mycotoxin71.4 - 112.7< 12
Solid-Phase Extraction (C18)BeerMulti-mycotoxin76 - 106< 21
Liquid-Liquid ExtractionOilAflatoxins86 - 94< 7

Data compiled from multiple sources for general guidance.[12][13]

Table 2: Impact of Calibration Strategy on Accuracy in High-Matrix Samples

Calibration MethodAdvantageDisadvantageTypical Recovery Range (%)
External (in solvent)Simple and fastProne to inaccurate results due to matrix effectsHighly variable, often <70%
Matrix-MatchedCompensates for matrix effectsRequires a blank matrix, can be time-consuming80 - 120
Internal Standard (SIL)Most accurate compensation for matrix effects and sample lossSIL standards can be expensive and not always available90 - 110
Standard AdditionCompensates for matrix effects without a blank matrixRequires multiple analyses per sample, more complex70 - 120

Data compiled from multiple sources for general guidance.[3][6][7]

Experimental Protocols

Protocol 1: General Purpose Extraction and Cleanup for this compound

This protocol is a starting point for the extraction of this compound from a solid matrix (e.g., grain, feed).

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube.

    • Add 10 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v) with a small amount of acid (e.g., 1% formic acid).[6]

    • Shake vigorously for 60-120 minutes.

    • Centrifuge at 3,000-4,000 rpm for 5-10 minutes.

  • Cleanup (dSPE - a QuEChERS variation):

    • Take an aliquot of the supernatant.

    • Add a mixture of C18 and other sorbents to remove interfering compounds.

    • Vortex and centrifuge.

  • Final Preparation:

    • Take the final supernatant, dilute with the initial mobile phase, and filter through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
  • Prepare Three Sample Sets:

    • Set A (Standard in Solvent): Prepare a standard solution of this compound in the initial mobile phase at a known concentration.

    • Set B (Blank Matrix Extract): Extract a blank sample (known to be free of this compound) using the protocol above.

    • Set C (Spiked Blank Matrix Extract): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as in Set A.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

References

Reducing signal suppression in Satratoxin G mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Satratoxin G mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound mass spectrometry?

A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than this compound, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for this compound, which can result in inaccurate and unreliable quantification.[3][4] Co-eluting matrix components can compete with the analyte for ionization charges or alter the physical properties of the droplets in the electrospray ionization (ESI) source.[5]

Q2: How can I determine if my this compound analysis is affected by signal suppression?

A2: A common method to assess signal suppression is through a post-extraction addition experiment.[6] This involves comparing the signal response of a known amount of this compound standard in a clean solvent to the response of the same standard spiked into a prepared sample extract from a blank matrix.[1][4] A significantly lower signal in the matrix-spiked sample indicates the presence of signal suppression.

Q3: What are the primary causes of signal suppression in mycotoxin analysis?

A3: The primary causes of signal suppression in mycotoxin analysis, including for this compound, are co-eluting endogenous compounds from complex matrices such as food, feed, and biological samples.[7][8][9] These can include salts, lipids, proteins, and other small molecules that are not removed during sample preparation.[1] In some advanced mass spectrometers, post-interface signal suppression can also occur, where ions are lost after the initial ionization.[10]

Q4: Can the choice of ionization mode affect signal suppression?

A4: Yes, the ionization mode can influence the extent of signal suppression. While electrospray ionization (ESI) is commonly used, it is susceptible to matrix effects.[6] In some cases, switching the polarity (from positive to negative ion mode) or using an alternative ionization source like atmospheric pressure chemical ionization (APCI) might reduce signal suppression, depending on the nature of the analyte and the interfering matrix components.[9][11]

Troubleshooting Guides

Issue 1: Low or inconsistent signal intensity for this compound.

This is a classic symptom of signal suppression. The following troubleshooting workflow can help identify and mitigate the issue.

cluster_0 Troubleshooting Low Signal Intensity start Start: Low/Inconsistent This compound Signal check_sample_prep Review Sample Preparation start->check_sample_prep Initial Observation optimize_chromatography Optimize Chromatography check_sample_prep->optimize_chromatography Suppression Persists solution Improved Signal and Reliable Quantification check_sample_prep->solution Issue Resolved implement_calibration Implement Advanced Calibration Strategy optimize_chromatography->implement_calibration Suppression Persists optimize_chromatography->solution Issue Resolved implement_calibration->solution Issue Resolved

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Evaluate and Enhance Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[1][11]

  • Dilution: The simplest approach is to dilute the sample extract.[6] This can be effective if the this compound concentration is high enough to remain above the instrument's limit of quantification after dilution.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample. Different sorbents can be tested to find the one that best retains this compound while allowing matrix components to be washed away. Immunoaffinity columns (IAC) are highly specific and can produce very clean extracts.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the primary sample solvent, leaving many interfering compounds behind.[11][12]

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a popular and effective sample preparation technique for mycotoxin analysis in various matrices.[13]

Step 2: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation can prevent co-elution of matrix components with this compound.[4]

  • Gradient Modification: Adjust the mobile phase gradient to better resolve the this compound peak from interfering peaks.

  • Column Chemistry: Test different HPLC/UPLC column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve separation and ionization efficiency.

Step 3: Implement Robust Calibration Strategies

When matrix effects cannot be completely eliminated, specific calibration techniques can compensate for them.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but has a similar composition to the samples being analyzed.[3]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. The SIL standard will co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate ratiometric quantification.[3][12]

  • Standard Addition: Involves adding known amounts of a this compound standard to the sample itself and determining the original concentration by extrapolation.[6][7]

Issue 2: Poor reproducibility of results.

Poor reproducibility is often a consequence of variable signal suppression between samples.

cluster_1 Addressing Poor Reproducibility start Start: Poor Reproducibility (High %RSD) standardize_protocol Standardize Sample Preparation Protocol start->standardize_protocol use_is Incorporate Stable Isotope-Labeled Internal Standard standardize_protocol->use_is Inconsistency Persists solution Improved Precision and Accuracy standardize_protocol->solution Issue Resolved monitor_system Monitor System Performance use_is->monitor_system Inconsistency Persists use_is->solution Issue Resolved monitor_system->solution Issue Resolved

Caption: Logical steps to improve analytical reproducibility.

  • Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples, standards, and quality controls.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for variability in both sample preparation and signal suppression, thereby improving reproducibility.[3][12]

  • Monitor Instrument Performance: Regularly check the mass spectrometer's performance by injecting a standard solution. This helps to distinguish between variability caused by matrix effects and that caused by instrument instability.

Quantitative Data Summary

The effectiveness of different sample preparation and calibration strategies can be evaluated by recovery and precision (Relative Standard Deviation, %RSD). The following tables summarize typical performance data for mycotoxin analysis in complex matrices, which can be used as a benchmark for this compound method development.

Table 1: Comparison of Sample Cleanup Methods on Mycotoxin Recovery

Cleanup MethodMatrixAnalyte(s)Average Recovery (%)Average %RSD
QuEChERSCerealsMulti-mycotoxin71.4 - 112.7< 12
Solid-Phase Extraction (C18)BeerMulti-mycotoxin76 - 106< 21
Liquid-Liquid ExtractionOilAflatoxins86 - 94< 7

Data compiled from multiple sources for general guidance.[12][13]

Table 2: Impact of Calibration Strategy on Accuracy in High-Matrix Samples

Calibration MethodAdvantageDisadvantageTypical Recovery Range (%)
External (in solvent)Simple and fastProne to inaccurate results due to matrix effectsHighly variable, often <70%
Matrix-MatchedCompensates for matrix effectsRequires a blank matrix, can be time-consuming80 - 120
Internal Standard (SIL)Most accurate compensation for matrix effects and sample lossSIL standards can be expensive and not always available90 - 110
Standard AdditionCompensates for matrix effects without a blank matrixRequires multiple analyses per sample, more complex70 - 120

Data compiled from multiple sources for general guidance.[3][6][7]

Experimental Protocols

Protocol 1: General Purpose Extraction and Cleanup for this compound

This protocol is a starting point for the extraction of this compound from a solid matrix (e.g., grain, feed).

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 2.5 g of the homogenized sample into a 50 mL polypropylene tube.

    • Add 10 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v) with a small amount of acid (e.g., 1% formic acid).[6]

    • Shake vigorously for 60-120 minutes.

    • Centrifuge at 3,000-4,000 rpm for 5-10 minutes.

  • Cleanup (dSPE - a QuEChERS variation):

    • Take an aliquot of the supernatant.

    • Add a mixture of C18 and other sorbents to remove interfering compounds.

    • Vortex and centrifuge.

  • Final Preparation:

    • Take the final supernatant, dilute with the initial mobile phase, and filter through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
  • Prepare Three Sample Sets:

    • Set A (Standard in Solvent): Prepare a standard solution of this compound in the initial mobile phase at a known concentration.

    • Set B (Blank Matrix Extract): Extract a blank sample (known to be free of this compound) using the protocol above.

    • Set C (Spiked Blank Matrix Extract): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as in Set A.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

References

Validation & Comparative

Satratoxin G vs. Satratoxin H: A Comparative Guide to Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological properties of Satratoxin G and Satratoxin H, two potent macrocyclic trichothecene (B1219388) mycotoxins produced by the fungus Stachybotrys chartarum. This document summarizes key quantitative toxicity data, details the experimental protocols used for their assessment, and visualizes the known signaling pathways involved in their toxic mechanisms.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative data on the toxicity of this compound and Satratoxin H. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

Toxicity ParameterThis compoundSatratoxin HCell Lines/Animal ModelReference(s)
LD50 (Lethal Dose, 50%) 1.23 mg/kg (intraperitoneal)5.69 mg/kg4-week-old male mice[1]
IC50 (Inhibitory Concentration, 50%) 2.2 - 9.7 ng/mL1.2 - 3.4 ng/mLHepG2, Hep-2, Caco-2, A204, U937, Jurkat[1]
IC50 (nmol/L) 2.2 - 18.3 nmol/L2.2 - 18.3 nmol/LHep-G2, A549, CaCo-2, HEp-2, A204, U937, RPMI 8226, Jurkat[2][3]
Lowest Effect Level (Apoptosis in vivo) 25 µg/kg (intranasal)Not explicitly statedMice (olfactory sensory neurons)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound and H are provided below.

Cell Viability Assay (WST-1/MTT Assay)

This protocol is adapted from studies assessing the cytotoxicity of trichothecenes on various human cell lines.[2][3]

  • Objective: To determine the concentration of this compound and H that inhibits cell viability by 50% (IC50).

  • Materials:

    • Human cell lines (e.g., HepG2, A549, Jurkat)

    • Cell culture medium appropriate for the chosen cell line

    • This compound and Satratoxin H standards

    • WST-1 (Water-Soluble Tetrazolium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

    • Toxin Exposure: Prepare serial dilutions of this compound and Satratoxin H in cell culture medium and add them to the respective wells. Include solvent controls.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for a further 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection

This protocol outlines methods to identify and quantify apoptosis induced by this compound and H.

  • Objective: To confirm that cell death occurs via apoptosis.

  • Methods:

    • DNA Fragmentation Analysis:

      • Treat cells (e.g., RAW 264.7 macrophages, PC-12 neuronal cells) with varying concentrations of this compound or H for a set time.[5]

      • Lyse the cells and isolate the DNA.

      • Run the DNA on an agarose (B213101) gel. Apoptosis is indicated by a characteristic ladder pattern resulting from the cleavage of DNA into nucleosomal fragments.[6][7]

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

      • After toxin treatment, harvest the cells and wash them with a binding buffer.

      • Stain the cells with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Experimental Workflow for Apoptosis Detection:

G cluster_0 Cell Treatment cluster_1 Apoptosis Analysis Cell Culture Cell Culture Toxin Exposure Toxin Exposure Cell Culture->Toxin Exposure This compound or H DNA Isolation DNA Isolation Toxin Exposure->DNA Isolation Cell Staining Annexin V/PI Staining Toxin Exposure->Cell Staining Agarose Gel Electrophoresis Agarose Gel Electrophoresis DNA Isolation->Agarose Gel Electrophoresis Visualize Laddering Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Quantify Apoptotic Cells

Workflow for Apoptosis Detection.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)

This protocol is for assessing the phosphorylation and activation of MAPKs (ERK, p38, JNK) in response to satratoxin exposure.[8]

  • Objective: To determine if this compound and H activate MAPK signaling pathways.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7, U937)

    • This compound and H

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies specific for phosphorylated and total ERK, p38, and JNK

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE equipment and PVDF membranes

  • Procedure:

    • Cell Treatment: Expose cells to this compound or H for various time points.

    • Protein Extraction: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody against a specific phosphorylated MAPK (e.g., phospho-p38).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

    • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total corresponding MAPK to ensure equal protein loading.

    • Data Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated MAPKs.

Signaling Pathways

This compound and H induce apoptosis through complex signaling cascades. The following diagrams illustrate the known pathways.

This compound-Induced Apoptosis Pathway

This compound is known to induce apoptosis through a pathway that involves the activation of the double-stranded RNA-activated protein kinase (PKR) and is considered caspase-independent in some neuronal cells.[9] It also activates the MAPK pathway.[8]

G This compound This compound PKR PKR Activation This compound->PKR MAPKs MAPK Activation (p38, JNK, ERK) This compound->MAPKs AIF AIF Translocation PKR->AIF Apoptosis Apoptosis MAPKs->Apoptosis AIF->Apoptosis Caspase-Independent

This compound-induced apoptosis pathway.
Satratoxin H-Induced Apoptosis Pathway

Satratoxin H-induced apoptosis has been shown to be dependent on the activation of p38 and JNK MAPKs, leading to caspase-3 activation.[4] More recent studies also indicate the involvement of endoplasmic reticulum (ER) stress.[10]

G Satratoxin H Satratoxin H MAPKs MAPK Activation (p38, JNK) Satratoxin H->MAPKs ER_Stress ER Stress Satratoxin H->ER_Stress Caspase3 Caspase-3 Activation MAPKs->Caspase3 ER_Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase-Dependent

Satratoxin H-induced apoptosis pathway.

Conclusion

Both this compound and Satratoxin H are highly potent mycotoxins that induce cytotoxicity and apoptosis in a variety of cell types. While their overall toxicity is comparable, with some studies suggesting Satratoxin H may have a lower IC50 in certain cell lines, there appear to be distinctions in their mechanisms of action. This compound can induce apoptosis through a PKR-mediated, caspase-independent pathway, whereas Satratoxin H-induced apoptosis is linked to p38 and JNK activation leading to caspase-3 activation and involves ER stress. Further research is warranted to fully elucidate the comparative toxicodynamics of these important mycotoxins.

References

Satratoxin G vs. Satratoxin H: A Comparative Guide to Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological properties of Satratoxin G and Satratoxin H, two potent macrocyclic trichothecene mycotoxins produced by the fungus Stachybotrys chartarum. This document summarizes key quantitative toxicity data, details the experimental protocols used for their assessment, and visualizes the known signaling pathways involved in their toxic mechanisms.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the available quantitative data on the toxicity of this compound and Satratoxin H. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

Toxicity ParameterThis compoundSatratoxin HCell Lines/Animal ModelReference(s)
LD50 (Lethal Dose, 50%) 1.23 mg/kg (intraperitoneal)5.69 mg/kg4-week-old male mice[1]
IC50 (Inhibitory Concentration, 50%) 2.2 - 9.7 ng/mL1.2 - 3.4 ng/mLHepG2, Hep-2, Caco-2, A204, U937, Jurkat[1]
IC50 (nmol/L) 2.2 - 18.3 nmol/L2.2 - 18.3 nmol/LHep-G2, A549, CaCo-2, HEp-2, A204, U937, RPMI 8226, Jurkat[2][3]
Lowest Effect Level (Apoptosis in vivo) 25 µg/kg (intranasal)Not explicitly statedMice (olfactory sensory neurons)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound and H are provided below.

Cell Viability Assay (WST-1/MTT Assay)

This protocol is adapted from studies assessing the cytotoxicity of trichothecenes on various human cell lines.[2][3]

  • Objective: To determine the concentration of this compound and H that inhibits cell viability by 50% (IC50).

  • Materials:

    • Human cell lines (e.g., HepG2, A549, Jurkat)

    • Cell culture medium appropriate for the chosen cell line

    • This compound and Satratoxin H standards

    • WST-1 (Water-Soluble Tetrazolium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

    • Toxin Exposure: Prepare serial dilutions of this compound and Satratoxin H in cell culture medium and add them to the respective wells. Include solvent controls.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for a further 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection

This protocol outlines methods to identify and quantify apoptosis induced by this compound and H.

  • Objective: To confirm that cell death occurs via apoptosis.

  • Methods:

    • DNA Fragmentation Analysis:

      • Treat cells (e.g., RAW 264.7 macrophages, PC-12 neuronal cells) with varying concentrations of this compound or H for a set time.[5]

      • Lyse the cells and isolate the DNA.

      • Run the DNA on an agarose gel. Apoptosis is indicated by a characteristic ladder pattern resulting from the cleavage of DNA into nucleosomal fragments.[6][7]

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

      • After toxin treatment, harvest the cells and wash them with a binding buffer.

      • Stain the cells with FITC-conjugated Annexin V and PI.

      • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Experimental Workflow for Apoptosis Detection:

G cluster_0 Cell Treatment cluster_1 Apoptosis Analysis Cell Culture Cell Culture Toxin Exposure Toxin Exposure Cell Culture->Toxin Exposure This compound or H DNA Isolation DNA Isolation Toxin Exposure->DNA Isolation Cell Staining Annexin V/PI Staining Toxin Exposure->Cell Staining Agarose Gel Electrophoresis Agarose Gel Electrophoresis DNA Isolation->Agarose Gel Electrophoresis Visualize Laddering Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Quantify Apoptotic Cells

Workflow for Apoptosis Detection.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blot)

This protocol is for assessing the phosphorylation and activation of MAPKs (ERK, p38, JNK) in response to satratoxin exposure.[8]

  • Objective: To determine if this compound and H activate MAPK signaling pathways.

  • Materials:

    • Cell line of interest (e.g., RAW 264.7, U937)

    • This compound and H

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies specific for phosphorylated and total ERK, p38, and JNK

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE equipment and PVDF membranes

  • Procedure:

    • Cell Treatment: Expose cells to this compound or H for various time points.

    • Protein Extraction: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody against a specific phosphorylated MAPK (e.g., phospho-p38).

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

    • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total corresponding MAPK to ensure equal protein loading.

    • Data Analysis: Densitometrically quantify the bands to determine the relative levels of phosphorylated MAPKs.

Signaling Pathways

This compound and H induce apoptosis through complex signaling cascades. The following diagrams illustrate the known pathways.

This compound-Induced Apoptosis Pathway

This compound is known to induce apoptosis through a pathway that involves the activation of the double-stranded RNA-activated protein kinase (PKR) and is considered caspase-independent in some neuronal cells.[9] It also activates the MAPK pathway.[8]

G This compound This compound PKR PKR Activation This compound->PKR MAPKs MAPK Activation (p38, JNK, ERK) This compound->MAPKs AIF AIF Translocation PKR->AIF Apoptosis Apoptosis MAPKs->Apoptosis AIF->Apoptosis Caspase-Independent

This compound-induced apoptosis pathway.
Satratoxin H-Induced Apoptosis Pathway

Satratoxin H-induced apoptosis has been shown to be dependent on the activation of p38 and JNK MAPKs, leading to caspase-3 activation.[4] More recent studies also indicate the involvement of endoplasmic reticulum (ER) stress.[10]

G Satratoxin H Satratoxin H MAPKs MAPK Activation (p38, JNK) Satratoxin H->MAPKs ER_Stress ER Stress Satratoxin H->ER_Stress Caspase3 Caspase-3 Activation MAPKs->Caspase3 ER_Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase-Dependent

Satratoxin H-induced apoptosis pathway.

Conclusion

Both this compound and Satratoxin H are highly potent mycotoxins that induce cytotoxicity and apoptosis in a variety of cell types. While their overall toxicity is comparable, with some studies suggesting Satratoxin H may have a lower IC50 in certain cell lines, there appear to be distinctions in their mechanisms of action. This compound can induce apoptosis through a PKR-mediated, caspase-independent pathway, whereas Satratoxin H-induced apoptosis is linked to p38 and JNK activation leading to caspase-3 activation and involves ER stress. Further research is warranted to fully elucidate the comparative toxicodynamics of these important mycotoxins.

References

A Comparative Guide to Analytical Methods for Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin. The performance of key analytical techniques is compared, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection is a critical decision, contingent on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the quantitative performance of the most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Throughput
LC-MS/MS 0.01 - 0.5 µg/kg0.02 - 1.0 µg/kg80 - 110%>0.99Medium
HPLC-UV 10 - 50 µg/kg25 - 100 µg/kg70 - 105%>0.98Medium
ELISA 0.05 - 0.2 ng/mL0.1 - 0.5 ng/mL85 - 115%Not ApplicableHigh

Note: The performance characteristics presented are typical values and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Key Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a foundation for method implementation and adaptation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmatory analysis and accurate quantification of this compound due to its high sensitivity and selectivity.[1][2]

Sample Preparation:

  • Extraction: A known weight of the homogenized sample (e.g., 5 grams of grain) is extracted with an appropriate solvent mixture, typically acetonitrile (B52724)/water (e.g., 80:20, v/v), by shaking or blending.[3]

  • Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components. Immunoaffinity columns (IACs) are highly effective for this purpose, offering high specificity for trichothecenes.[1][4] The extract is passed through the IAC, which selectively binds this compound. After washing the column to remove unbound substances, the toxin is eluted with a solvent like methanol (B129727).

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol/water (50:50, v/v).

Instrumental Analysis:

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[1]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound are monitored for selective and sensitive quantification. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique for the quantification of this compound, particularly at higher concentrations.

Sample Preparation:

The sample preparation protocol is similar to that for LC-MS/MS, involving extraction and cleanup. While immunoaffinity columns provide the cleanest extracts, other solid-phase extraction (SPE) cartridges can also be used.

Instrumental Analysis:

  • Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column is commonly used for separation. The mobile phase is typically a mixture of water and acetonitrile or methanol.

  • UV Detection: this compound exhibits UV absorbance, allowing for its detection and quantification using a UV detector, typically at a wavelength around 260 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of antibodies to this compound. Commercial ELISA kits are available and offer a rapid and cost-effective means of analysis.[5][6]

Assay Procedure (General Steps for a Competitive ELISA):

  • Sample Extraction: The sample is extracted with a solvent, often a methanol/water mixture, as specified in the kit protocol.

  • Assay:

    • An aliquot of the sample extract and a this compound-enzyme conjugate are added to microplate wells coated with antibodies specific to this compound.

    • During incubation, the this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the well surface.

    • The wells are washed to remove unbound reagents.

  • Detection: A substrate is added, which is converted by the enzyme conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparing the results to a standard curve.

Visualizations

To further clarify the analytical workflows and the underlying principles, the following diagrams are provided.

SatratoxinG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (e.g., Immunoaffinity Column) Extraction->Cleanup ELISA ELISA Extraction->ELISA Dilution Concentration Evaporation & Reconstitution Cleanup->Concentration LCMSMS LC-MS/MS Concentration->LCMSMS HPLCUV HPLC-UV Concentration->HPLCUV Quantification Quantification & Reporting LCMSMS->Quantification HPLCUV->Quantification ELISA->Quantification

Caption: General workflow for this compound analysis.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_reagents Sample & Reagents Added cluster_binding Competitive Binding Antibody1 Antibody Binding Less color develops with higher this compound concentration Antibody1->Binding SatratoxinG This compound (from sample) SatratoxinG->Antibody1 Binds EnzymeConjugate This compound- Enzyme Conjugate EnzymeConjugate->Antibody1 Competes to bind

Caption: Principle of competitive ELISA for this compound.

References

A Comparative Guide to Analytical Methods for Satratoxin G Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection of Satratoxin G, a potent macrocyclic trichothecene mycotoxin. The performance of key analytical techniques is compared, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection is a critical decision, contingent on factors such as required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the quantitative performance of the most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Throughput
LC-MS/MS 0.01 - 0.5 µg/kg0.02 - 1.0 µg/kg80 - 110%>0.99Medium
HPLC-UV 10 - 50 µg/kg25 - 100 µg/kg70 - 105%>0.98Medium
ELISA 0.05 - 0.2 ng/mL0.1 - 0.5 ng/mL85 - 115%Not ApplicableHigh

Note: The performance characteristics presented are typical values and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Key Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols serve as a foundation for method implementation and adaptation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the confirmatory analysis and accurate quantification of this compound due to its high sensitivity and selectivity.[1][2]

Sample Preparation:

  • Extraction: A known weight of the homogenized sample (e.g., 5 grams of grain) is extracted with an appropriate solvent mixture, typically acetonitrile/water (e.g., 80:20, v/v), by shaking or blending.[3]

  • Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components. Immunoaffinity columns (IACs) are highly effective for this purpose, offering high specificity for trichothecenes.[1][4] The extract is passed through the IAC, which selectively binds this compound. After washing the column to remove unbound substances, the toxin is eluted with a solvent like methanol.

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, such as methanol/water (50:50, v/v).

Instrumental Analysis:

  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.[1]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound are monitored for selective and sensitive quantification. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique for the quantification of this compound, particularly at higher concentrations.

Sample Preparation:

The sample preparation protocol is similar to that for LC-MS/MS, involving extraction and cleanup. While immunoaffinity columns provide the cleanest extracts, other solid-phase extraction (SPE) cartridges can also be used.

Instrumental Analysis:

  • Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column is commonly used for separation. The mobile phase is typically a mixture of water and acetonitrile or methanol.

  • UV Detection: this compound exhibits UV absorbance, allowing for its detection and quantification using a UV detector, typically at a wavelength around 260 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of antibodies to this compound. Commercial ELISA kits are available and offer a rapid and cost-effective means of analysis.[5][6]

Assay Procedure (General Steps for a Competitive ELISA):

  • Sample Extraction: The sample is extracted with a solvent, often a methanol/water mixture, as specified in the kit protocol.

  • Assay:

    • An aliquot of the sample extract and a this compound-enzyme conjugate are added to microplate wells coated with antibodies specific to this compound.

    • During incubation, the this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the well surface.

    • The wells are washed to remove unbound reagents.

  • Detection: A substrate is added, which is converted by the enzyme conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparing the results to a standard curve.

Visualizations

To further clarify the analytical workflows and the underlying principles, the following diagrams are provided.

SatratoxinG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (e.g., Immunoaffinity Column) Extraction->Cleanup ELISA ELISA Extraction->ELISA Dilution Concentration Evaporation & Reconstitution Cleanup->Concentration LCMSMS LC-MS/MS Concentration->LCMSMS HPLCUV HPLC-UV Concentration->HPLCUV Quantification Quantification & Reporting LCMSMS->Quantification HPLCUV->Quantification ELISA->Quantification

Caption: General workflow for this compound analysis.

Competitive_ELISA_Principle cluster_well Microplate Well Surface cluster_reagents Sample & Reagents Added cluster_binding Competitive Binding Antibody1 Antibody Binding Less color develops with higher this compound concentration Antibody1->Binding SatratoxinG This compound (from sample) SatratoxinG->Antibody1 Binds EnzymeConjugate This compound- Enzyme Conjugate EnzymeConjugate->Antibody1 Competes to bind

Caption: Principle of competitive ELISA for this compound.

References

Navigating the Challenges of Satratoxin G Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a dedicated inter-laboratory validation study for Satratoxin G presents a significant challenge in establishing a standardized analytical protocol. This guide provides a comprehensive comparison of the primary analytical methods employed for the quantification of this compound, drawing upon data from single-laboratory validation studies and published research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of this compound analysis.

This compound, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a significant concern for indoor air quality and food safety. Accurate and reliable quantification of this toxin is crucial for risk assessment and toxicological studies. While inter-laboratory validation is the gold standard for assessing the robustness and comparability of analytical methods, to date, no such study has been published specifically for this compound. Consequently, this guide synthesizes available data to compare the most common analytical techniques for its determination.

Comparison of Analytical Methods for this compound Quantification

The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has also been utilized, though less frequently for this specific toxin.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Separation by chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Specific antigen-antibody reaction, with detection based on an enzymatic colorimetric or chemiluminescent signal.Separation by chromatography with detection based on UV absorbance or fluorescence.
Selectivity Very High. Capable of distinguishing between different satratoxins and other co-eluting matrix components.High, but can be subject to cross-reactivity with structurally similar toxins.Moderate to High. Dependent on chromatographic resolution and detector specificity.
Sensitivity Very High. Limits of detection (LODs) in the low pg/mL to ng/mL range have been reported.[1]High. Detection limits as low as 100 pg/mL have been achieved.[1]Moderate. Generally less sensitive than LC-MS/MS and ELISA.
Quantitative Accuracy High. Considered the gold standard for quantitative analysis.Good. Can provide accurate quantitative results within the validated range of the assay.Good. Requires careful calibration and validation.
Sample Throughput Moderate. Sample preparation can be extensive, and chromatographic run times limit throughput.High. Amenable to high-throughput screening of a large number of samples.Moderate. Similar to LC-MS/MS in terms of sample preparation and run times.
Cost High. Requires expensive instrumentation and skilled personnel.Low to Moderate. Reagents and instrumentation are relatively inexpensive.Moderate. Instrumentation is less expensive than LC-MS/MS.
Confirmation Provides structural information for confident identification.Does not provide structural confirmation; positive results may require confirmation by another method.Does not provide definitive structural confirmation.
Application Reference method for confirmation and accurate quantification in complex matrices.Rapid screening of large numbers of samples, particularly in environmental and food matrices.Routine analysis where high sensitivity and definitive confirmation are not the primary requirements.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is a generalized procedure based on methodologies described in the literature.[2][3]

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: Samples (e.g., fungal cultures, environmental samples) are typically extracted with an organic solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Clean-up: The crude extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium (B1175870) formate, is used to separate this compound from other compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

This protocol is a generalized procedure for a competitive ELISA.[1][4]

1. Sample Preparation

  • Samples are extracted with a suitable solvent (e.g., methanol/water).

  • The extract may require dilution to fall within the linear range of the assay.

2. ELISA Procedure

  • Microtiter plates are coated with a this compound-protein conjugate.

  • Standards or samples are added to the wells, followed by the addition of a specific anti-Satratoxin G antibody.

  • During incubation, free this compound in the sample competes with the coated this compound for binding to the antibody.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, which is converted by the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Visualizing the Analytical Workflow

To better illustrate the processes involved in this compound quantification, the following diagrams depict the typical workflows for LC-MS/MS and ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Dilution Sample Dilution Extraction->Dilution PlateCoating Plate Coating Dilution->PlateCoating Addition Add Sample/Standard & Antibody PlateCoating->Addition Incubation1 Competitive Binding Addition->Incubation1 Washing1 Washing Incubation1->Washing1 SecondaryAb Add Enzyme-Conjugated 2° Ab Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate ColorDev Color Development Substrate->ColorDev Measurement Measure Absorbance ColorDev->Measurement

Caption: Workflow for this compound quantification using competitive ELISA.

Conclusion

The accurate quantification of this compound is essential for assessing its potential risks to human and animal health. While LC-MS/MS stands out as the confirmatory method with high selectivity and sensitivity, ELISA offers a valuable tool for rapid and high-throughput screening. The choice of method will depend on the specific application, required level of sensitivity and confirmation, and available resources. The development of certified reference materials and the organization of an inter-laboratory validation study for this compound are critical next steps to harmonize methodologies and ensure the comparability of results across different laboratories.

References

Navigating the Challenges of Satratoxin G Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a dedicated inter-laboratory validation study for Satratoxin G presents a significant challenge in establishing a standardized analytical protocol. This guide provides a comprehensive comparison of the primary analytical methods employed for the quantification of this compound, drawing upon data from single-laboratory validation studies and published research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of this compound analysis.

This compound, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, is a significant concern for indoor air quality and food safety. Accurate and reliable quantification of this toxin is crucial for risk assessment and toxicological studies. While inter-laboratory validation is the gold standard for assessing the robustness and comparability of analytical methods, to date, no such study has been published specifically for this compound. Consequently, this guide synthesizes available data to compare the most common analytical techniques for its determination.

Comparison of Analytical Methods for this compound Quantification

The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection has also been utilized, though less frequently for this specific toxin.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Separation by chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Specific antigen-antibody reaction, with detection based on an enzymatic colorimetric or chemiluminescent signal.Separation by chromatography with detection based on UV absorbance or fluorescence.
Selectivity Very High. Capable of distinguishing between different satratoxins and other co-eluting matrix components.High, but can be subject to cross-reactivity with structurally similar toxins.Moderate to High. Dependent on chromatographic resolution and detector specificity.
Sensitivity Very High. Limits of detection (LODs) in the low pg/mL to ng/mL range have been reported.[1]High. Detection limits as low as 100 pg/mL have been achieved.[1]Moderate. Generally less sensitive than LC-MS/MS and ELISA.
Quantitative Accuracy High. Considered the gold standard for quantitative analysis.Good. Can provide accurate quantitative results within the validated range of the assay.Good. Requires careful calibration and validation.
Sample Throughput Moderate. Sample preparation can be extensive, and chromatographic run times limit throughput.High. Amenable to high-throughput screening of a large number of samples.Moderate. Similar to LC-MS/MS in terms of sample preparation and run times.
Cost High. Requires expensive instrumentation and skilled personnel.Low to Moderate. Reagents and instrumentation are relatively inexpensive.Moderate. Instrumentation is less expensive than LC-MS/MS.
Confirmation Provides structural information for confident identification.Does not provide structural confirmation; positive results may require confirmation by another method.Does not provide definitive structural confirmation.
Application Reference method for confirmation and accurate quantification in complex matrices.Rapid screening of large numbers of samples, particularly in environmental and food matrices.Routine analysis where high sensitivity and definitive confirmation are not the primary requirements.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is a generalized procedure based on methodologies described in the literature.[2][3]

1. Sample Preparation (Extraction and Clean-up)

  • Extraction: Samples (e.g., fungal cultures, environmental samples) are typically extracted with an organic solvent such as methanol or a mixture of acetonitrile and water.

  • Clean-up: The crude extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium formate, is used to separate this compound from other compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

This protocol is a generalized procedure for a competitive ELISA.[1][4]

1. Sample Preparation

  • Samples are extracted with a suitable solvent (e.g., methanol/water).

  • The extract may require dilution to fall within the linear range of the assay.

2. ELISA Procedure

  • Microtiter plates are coated with a this compound-protein conjugate.

  • Standards or samples are added to the wells, followed by the addition of a specific anti-Satratoxin G antibody.

  • During incubation, free this compound in the sample competes with the coated this compound for binding to the antibody.

  • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, which is converted by the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Visualizing the Analytical Workflow

To better illustrate the processes involved in this compound quantification, the following diagrams depict the typical workflows for LC-MS/MS and ELISA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification using LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Dilution Sample Dilution Extraction->Dilution PlateCoating Plate Coating Dilution->PlateCoating Addition Add Sample/Standard & Antibody PlateCoating->Addition Incubation1 Competitive Binding Addition->Incubation1 Washing1 Washing Incubation1->Washing1 SecondaryAb Add Enzyme-Conjugated 2° Ab Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate ColorDev Color Development Substrate->ColorDev Measurement Measure Absorbance ColorDev->Measurement

Caption: Workflow for this compound quantification using competitive ELISA.

Conclusion

The accurate quantification of this compound is essential for assessing its potential risks to human and animal health. While LC-MS/MS stands out as the confirmatory method with high selectivity and sensitivity, ELISA offers a valuable tool for rapid and high-throughput screening. The choice of method will depend on the specific application, required level of sensitivity and confirmation, and available resources. The development of certified reference materials and the organization of an inter-laboratory validation study for this compound are critical next steps to harmonize methodologies and ensure the comparability of results across different laboratories.

References

Unmasking Satratoxin G: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin detection, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of cross-reactivity for Satratoxin G, a potent mycotoxin produced by Stachybotrys chartarum, in various immunoassay formats. The data presented here is crucial for accurate quantification and risk assessment in environmental and clinical samples.

This compound, a member of the macrocyclic trichothecene (B1219388) family, is a significant concern for indoor air quality and food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for its detection. However, the accuracy of these assays is contingent on the specificity of the antibodies used and their potential cross-reactivity with other structurally related mycotoxins. This guide delves into the available data on this compound cross-reactivity, presents detailed experimental protocols, and offers visualizations to clarify key processes.

Cross-Reactivity of this compound in Immunoassays: A Comparative Analysis

The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to its target antigen. Cross-reactivity occurs when the antibody binds to other, non-target molecules that share similar structural features. In the context of this compound detection, cross-reactivity with other mycotoxins produced by Stachybotrys or other fungi can lead to inaccurate quantification and false-positive results.

The following table summarizes the known cross-reactivity of various mycotoxins in an enzyme immunoassay developed for the detection of Roridin A, which also detects this compound. It is important to note that data on commercially available ELISA kits specifically targeting this compound with a comprehensive cross-reactivity panel is limited in the public domain.

MycotoxinChemical ClassCross-Reactivity (%) in Roridin A Immunoassay
Roridin AMacrocyclic Trichothecene100
This compound Macrocyclic Trichothecene 7
Satratoxin HMacrocyclic Trichothecene15
Verrucarin AMacrocyclic Trichothecene15
Verrucarin JMacrocyclic TrichotheceneNot Reported
Roridin JMacrocyclic Trichothecene41

Data sourced from Märtlbauer et al., 1988.

It is also important to consider cross-reactivity at the level of the whole organism's antigens. While not specific to the toxin itself, immunoassays targeting fungal antigens can sometimes show cross-reactivity between different mold species. For instance, studies have shown a degree of cross-reactivity between Stachybotrys, Aspergillus, and Penicillium antigens, which could be a factor in broader environmental screening assays.

Experimental Protocols for Mycotoxin Immunoassays

Accurate and reproducible results in mycotoxin immunoassays depend on meticulous adherence to experimental protocols. Below are detailed methodologies for a typical competitive ELISA used for mycotoxin detection.

A. Competitive ELISA Protocol for Mycotoxin Detection

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like mycotoxins.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS): Prepare a 10X stock solution containing 80 g NaCl, 2 g KCl, 14.4 g Na2HPO4, and 2.4 g KH2PO4 per liter of deionized water. Adjust pH to 7.4. Dilute to 1X with deionized water for use.

  • Washing Buffer (PBST): Add 0.5 mL of Tween 20 to 1 L of 1X PBS.

  • Blocking Buffer: Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of PBST.

  • Sample/Standard Dilution Buffer: Varies by kit, but often a buffered solution containing a low percentage of organic solvent (e.g., methanol) and a protein stabilizer.

  • Enzyme-Conjugate Solution: Mycotoxin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) diluted in an appropriate buffer.

  • Substrate Solution (TMB): 3,3',5,5'-Tetramethylbenzidine solution.

  • Stop Solution: 2M Sulfuric Acid (H2SO4).

2. Assay Procedure:

  • Coating: Add 100 µL of capture antibody (specific for the target mycotoxin) diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of mycotoxin standards or prepared samples to the appropriate wells. Immediately add 50 µL of the enzyme-conjugate solution to each well. Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding mycotoxin concentrations of the standards.

  • The concentration of the mycotoxin in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of the mycotoxin in the unknown samples by interpolating their absorbance values from the standard curve.

B. Antibody Production for this compound

The generation of high-affinity and specific antibodies is the cornerstone of a reliable immunoassay. The following outlines the general workflow for producing polyclonal or monoclonal antibodies against this compound.

1. Hapten-Carrier Conjugate Preparation:

  • This compound, being a small molecule (hapten), is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.

  • This typically involves chemical modification of this compound to introduce a reactive group that can be covalently linked to the carrier protein.

2. Immunization:

  • An animal (commonly a rabbit for polyclonal antibodies or a mouse for monoclonal antibodies) is immunized with the this compound-carrier protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to enhance the immune response.

  • A series of booster immunizations are administered over several weeks to increase the antibody titer.

3. Antibody Titer Monitoring:

  • Blood samples are periodically collected from the immunized animal, and the serum is tested for the presence and titer of antibodies specific to this compound using a non-competitive ELISA.

4. Antibody Purification (for Polyclonal Antibodies):

  • Once a high antibody titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using affinity chromatography.

5. Hybridoma Technology (for Monoclonal Antibodies):

  • For monoclonal antibodies, spleen cells from the immunized mouse are fused with myeloma cells to create hybridoma cells.

  • These hybridoma cells are then screened to identify clones that produce the desired high-affinity and specific monoclonal antibodies against this compound.

  • The selected hybridoma cells are then cultured to produce a large quantity of the monoclonal antibody.

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Sample/Standard Add Sample/Standard Wash 2->Add Sample/Standard Add Enzyme Conjugate Add Enzyme Conjugate Add Sample/Standard->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash 3 Wash 3 Incubate->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Incubate (Dark) Incubate (Dark) Add Substrate->Incubate (Dark) Add Stop Solution Add Stop Solution Incubate (Dark)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow of a competitive ELISA for mycotoxin detection.

Antibody_Production_Workflow cluster_polyclonal Polyclonal Antibody cluster_monoclonal Monoclonal Antibody Hapten (this compound) Hapten (this compound) Conjugation Conjugation Hapten (this compound)->Conjugation Carrier Protein (BSA/KLH) Carrier Protein (BSA/KLH) Carrier Protein (BSA/KLH)->Conjugation Immunization Immunization Conjugation->Immunization Immune Response Immune Response Immunization->Immune Response Antibody Production Antibody Production Immune Response->Antibody Production Serum Collection Serum Collection Antibody Production->Serum Collection Spleen Cell Isolation Spleen Cell Isolation Antibody Production->Spleen Cell Isolation Purification Purification Serum Collection->Purification Polyclonal Abs Polyclonal Abs Purification->Polyclonal Abs Hybridoma Fusion Hybridoma Fusion Spleen Cell Isolation->Hybridoma Fusion Clone Screening Clone Screening Hybridoma Fusion->Clone Screening Monoclonal Abs Monoclonal Abs Clone Screening->Monoclonal Abs

Caption: General workflow for antibody production against this compound.

Unmasking Satratoxin G: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin detection, understanding the specificity of immunoassays is paramount. This guide provides a comparative analysis of cross-reactivity for Satratoxin G, a potent mycotoxin produced by Stachybotrys chartarum, in various immunoassay formats. The data presented here is crucial for accurate quantification and risk assessment in environmental and clinical samples.

This compound, a member of the macrocyclic trichothecene family, is a significant concern for indoor air quality and food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for its detection. However, the accuracy of these assays is contingent on the specificity of the antibodies used and their potential cross-reactivity with other structurally related mycotoxins. This guide delves into the available data on this compound cross-reactivity, presents detailed experimental protocols, and offers visualizations to clarify key processes.

Cross-Reactivity of this compound in Immunoassays: A Comparative Analysis

The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to its target antigen. Cross-reactivity occurs when the antibody binds to other, non-target molecules that share similar structural features. In the context of this compound detection, cross-reactivity with other mycotoxins produced by Stachybotrys or other fungi can lead to inaccurate quantification and false-positive results.

The following table summarizes the known cross-reactivity of various mycotoxins in an enzyme immunoassay developed for the detection of Roridin A, which also detects this compound. It is important to note that data on commercially available ELISA kits specifically targeting this compound with a comprehensive cross-reactivity panel is limited in the public domain.

MycotoxinChemical ClassCross-Reactivity (%) in Roridin A Immunoassay
Roridin AMacrocyclic Trichothecene100
This compound Macrocyclic Trichothecene 7
Satratoxin HMacrocyclic Trichothecene15
Verrucarin AMacrocyclic Trichothecene15
Verrucarin JMacrocyclic TrichotheceneNot Reported
Roridin JMacrocyclic Trichothecene41

Data sourced from Märtlbauer et al., 1988.

It is also important to consider cross-reactivity at the level of the whole organism's antigens. While not specific to the toxin itself, immunoassays targeting fungal antigens can sometimes show cross-reactivity between different mold species. For instance, studies have shown a degree of cross-reactivity between Stachybotrys, Aspergillus, and Penicillium antigens, which could be a factor in broader environmental screening assays.

Experimental Protocols for Mycotoxin Immunoassays

Accurate and reproducible results in mycotoxin immunoassays depend on meticulous adherence to experimental protocols. Below are detailed methodologies for a typical competitive ELISA used for mycotoxin detection.

A. Competitive ELISA Protocol for Mycotoxin Detection

This protocol outlines the general steps for a competitive ELISA, a common format for quantifying small molecules like mycotoxins.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS): Prepare a 10X stock solution containing 80 g NaCl, 2 g KCl, 14.4 g Na2HPO4, and 2.4 g KH2PO4 per liter of deionized water. Adjust pH to 7.4. Dilute to 1X with deionized water for use.

  • Washing Buffer (PBST): Add 0.5 mL of Tween 20 to 1 L of 1X PBS.

  • Blocking Buffer: Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of PBST.

  • Sample/Standard Dilution Buffer: Varies by kit, but often a buffered solution containing a low percentage of organic solvent (e.g., methanol) and a protein stabilizer.

  • Enzyme-Conjugate Solution: Mycotoxin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) diluted in an appropriate buffer.

  • Substrate Solution (TMB): 3,3',5,5'-Tetramethylbenzidine solution.

  • Stop Solution: 2M Sulfuric Acid (H2SO4).

2. Assay Procedure:

  • Coating: Add 100 µL of capture antibody (specific for the target mycotoxin) diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of mycotoxin standards or prepared samples to the appropriate wells. Immediately add 50 µL of the enzyme-conjugate solution to each well. Incubate for 1-2 hours at room temperature on a shaker.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding mycotoxin concentrations of the standards.

  • The concentration of the mycotoxin in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of the mycotoxin in the unknown samples by interpolating their absorbance values from the standard curve.

B. Antibody Production for this compound

The generation of high-affinity and specific antibodies is the cornerstone of a reliable immunoassay. The following outlines the general workflow for producing polyclonal or monoclonal antibodies against this compound.

1. Hapten-Carrier Conjugate Preparation:

  • This compound, being a small molecule (hapten), is not immunogenic on its own. It must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.

  • This typically involves chemical modification of this compound to introduce a reactive group that can be covalently linked to the carrier protein.

2. Immunization:

  • An animal (commonly a rabbit for polyclonal antibodies or a mouse for monoclonal antibodies) is immunized with the this compound-carrier protein conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to enhance the immune response.

  • A series of booster immunizations are administered over several weeks to increase the antibody titer.

3. Antibody Titer Monitoring:

  • Blood samples are periodically collected from the immunized animal, and the serum is tested for the presence and titer of antibodies specific to this compound using a non-competitive ELISA.

4. Antibody Purification (for Polyclonal Antibodies):

  • Once a high antibody titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using affinity chromatography.

5. Hybridoma Technology (for Monoclonal Antibodies):

  • For monoclonal antibodies, spleen cells from the immunized mouse are fused with myeloma cells to create hybridoma cells.

  • These hybridoma cells are then screened to identify clones that produce the desired high-affinity and specific monoclonal antibodies against this compound.

  • The selected hybridoma cells are then cultured to produce a large quantity of the monoclonal antibody.

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Sample/Standard Add Sample/Standard Wash 2->Add Sample/Standard Add Enzyme Conjugate Add Enzyme Conjugate Add Sample/Standard->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash 3 Wash 3 Incubate->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Incubate (Dark) Incubate (Dark) Add Substrate->Incubate (Dark) Add Stop Solution Add Stop Solution Incubate (Dark)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow of a competitive ELISA for mycotoxin detection.

Antibody_Production_Workflow cluster_polyclonal Polyclonal Antibody cluster_monoclonal Monoclonal Antibody Hapten (this compound) Hapten (this compound) Conjugation Conjugation Hapten (this compound)->Conjugation Carrier Protein (BSA/KLH) Carrier Protein (BSA/KLH) Carrier Protein (BSA/KLH)->Conjugation Immunization Immunization Conjugation->Immunization Immune Response Immune Response Immunization->Immune Response Antibody Production Antibody Production Immune Response->Antibody Production Serum Collection Serum Collection Antibody Production->Serum Collection Spleen Cell Isolation Spleen Cell Isolation Antibody Production->Spleen Cell Isolation Purification Purification Serum Collection->Purification Polyclonal Abs Polyclonal Abs Purification->Polyclonal Abs Hybridoma Fusion Hybridoma Fusion Spleen Cell Isolation->Hybridoma Fusion Clone Screening Clone Screening Hybridoma Fusion->Clone Screening Monoclonal Abs Monoclonal Abs Clone Screening->Monoclonal Abs

Caption: General workflow for antibody production against this compound.

Satratoxin G: A Comparative Analysis of Its Potency Against Other Major Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Satratoxin G with other significant mycotoxins, namely Aflatoxin B1, T-2 toxin, Ochratoxin A, and Fumonisin B1. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound, a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, exhibits significant toxicity. This guide compares its potency with other prevalent mycotoxins through a review of their median lethal dose (LD50) and in vitro cytotoxicity (IC50) values. The data presented herein is intended to serve as a valuable resource for researchers investigating the toxicological profiles of these compounds.

Potency Comparison: LD50 and IC50 Values

The potency of a toxin is inversely proportional to its LD50 and IC50 values; a lower value indicates higher potency. The following tables summarize the available data for this compound and other selected mycotoxins.

In Vivo Acute Toxicity Data (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table presents the intraperitoneal (i.p.) LD50 values in mice for a direct comparison of potency.

MycotoxinLD50 (mg/kg body weight)Route of AdministrationAnimal Model
This compound 1.23[1]Intraperitoneal (i.p.)4-week-old male mice
Aflatoxin B1 ~9.0 - 9.5 (oral)[2]; Survives single doses as high as 60 (i.p.)[3]Oral / Intraperitoneal (i.p.)Mice (C57BL/6)
T-2 Toxin 5.2[4]Intraperitoneal (i.p.)Adult male mice
Ochratoxin A 29.4 - 48[3][5]Intraperitoneal (i.p.)ddY strain male mice / Adult female Swiss mice
Fumonisin B1 Single-dose LD50 is unknown[6][7][8]; 1.8 (oral, 24h)[9]Intraperitoneal (i.p.) / OralMale albino mice

Note: A definitive intraperitoneal LD50 for Aflatoxin B1 and Fumonisin B1 in mice is not consistently reported in the literature, making a direct comparison with this compound challenging via this specific metric.

In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the mycotoxins in various cell lines, providing another dimension to their potency comparison.

MycotoxinIC50Cell LineAssay
This compound 2.2 - 9.7 ng/mLHepG2, Hep-2, Caco-2, A204, U937, Jurkat[5]Not Specified
~30,060 nMHepG2MTT Assay[10]
Aflatoxin B1 1.0 µM (24h)HepG2WST-1 Assay
T-2 Toxin 1.179 nMHepG2Probit Analysis[10]
Ochratoxin A ~14.5 µM (24h)Vero cellsProtein Synthesis Inhibition[11]
Fumonisin B1 0.1 µMRat HepatocytesSphingolipid Biosynthesis Inhibition[6]
35 µMLLC-PK1 (pig kidney epithelial cells)Sphingolipid Biosynthesis Inhibition[6]
399.2 µMHepG2Not Specified

Experimental Protocols

Determination of Intraperitoneal LD50 in Mice

The determination of the median lethal dose (LD50) via intraperitoneal (i.p.) injection in mice is a common method to assess the acute toxicity of a substance. A typical protocol involves the following steps:

  • Animal Model: Healthy, young adult mice of a specific strain (e.g., BALB/c, C57BL/6) and sex are used. The animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Dose Preparation: The mycotoxin is dissolved in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared to establish a dose-response relationship.

  • Administration: A single dose of the mycotoxin solution is administered to each mouse via intraperitoneal injection. A control group receives only the vehicle.

  • Observation: The animals are observed for a set period, typically 24 to 72 hours, for signs of toxicity and mortality. Observations are recorded at regular intervals.

  • LD50 Calculation: The number of deceased animals in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] A standard protocol is as follows:

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium in a 96-well plate and incubated until they reach the desired confluency.

  • Mycotoxin Treatment: The cells are treated with various concentrations of the mycotoxin and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each mycotoxin concentration. The IC50 value, the concentration of the mycotoxin that causes a 50% reduction in cell viability, is then calculated.[4][13][14]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis via MAPK Signaling

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK/SAPK. The activation of these pathways ultimately converges on the execution of apoptosis, or programmed cell death.[15]

SatratoxinG_Pathway SatratoxinG This compound Ribosome Ribosome SatratoxinG->Ribosome binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPKKK MAPKKK (e.g., MEKK1, ASK1) RibotoxicStress->MAPKKK activates p38_MAPK p38 MAPK MAPKKK->p38_MAPK JNK_SAPK JNK/SAPK MAPKKK->JNK_SAPK ERK ERK MAPKKK->ERK CaspaseActivation Caspase Activation (e.g., Caspase-3, -8, -9) p38_MAPK->CaspaseActivation JNK_SAPK->CaspaseActivation ERK->CaspaseActivation can inhibit Apoptosis Apoptosis CaspaseActivation->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (96-well plate) Treatment 3. Treat Cells with Mycotoxins CellCulture->Treatment MycotoxinPrep 2. Mycotoxin Dilution Series MycotoxinPrep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_dev 6. Incubate (Formazan Formation) MTT_add->Formazan_dev Solubilization 7. Solubilize Formazan Formazan_dev->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Calculation 9. Calculate Cell Viability and IC50 Absorbance->Calculation

References

Satratoxin G: A Comparative Analysis of Its Potency Against Other Major Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of Satratoxin G with other significant mycotoxins, namely Aflatoxin B1, T-2 toxin, Ochratoxin A, and Fumonisin B1. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound, a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, exhibits significant toxicity. This guide compares its potency with other prevalent mycotoxins through a review of their median lethal dose (LD50) and in vitro cytotoxicity (IC50) values. The data presented herein is intended to serve as a valuable resource for researchers investigating the toxicological profiles of these compounds.

Potency Comparison: LD50 and IC50 Values

The potency of a toxin is inversely proportional to its LD50 and IC50 values; a lower value indicates higher potency. The following tables summarize the available data for this compound and other selected mycotoxins.

In Vivo Acute Toxicity Data (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table presents the intraperitoneal (i.p.) LD50 values in mice for a direct comparison of potency.

MycotoxinLD50 (mg/kg body weight)Route of AdministrationAnimal Model
This compound 1.23[1]Intraperitoneal (i.p.)4-week-old male mice
Aflatoxin B1 ~9.0 - 9.5 (oral)[2]; Survives single doses as high as 60 (i.p.)[3]Oral / Intraperitoneal (i.p.)Mice (C57BL/6)
T-2 Toxin 5.2[4]Intraperitoneal (i.p.)Adult male mice
Ochratoxin A 29.4 - 48[3][5]Intraperitoneal (i.p.)ddY strain male mice / Adult female Swiss mice
Fumonisin B1 Single-dose LD50 is unknown[6][7][8]; 1.8 (oral, 24h)[9]Intraperitoneal (i.p.) / OralMale albino mice

Note: A definitive intraperitoneal LD50 for Aflatoxin B1 and Fumonisin B1 in mice is not consistently reported in the literature, making a direct comparison with this compound challenging via this specific metric.

In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the mycotoxins in various cell lines, providing another dimension to their potency comparison.

MycotoxinIC50Cell LineAssay
This compound 2.2 - 9.7 ng/mLHepG2, Hep-2, Caco-2, A204, U937, Jurkat[5]Not Specified
~30,060 nMHepG2MTT Assay[10]
Aflatoxin B1 1.0 µM (24h)HepG2WST-1 Assay
T-2 Toxin 1.179 nMHepG2Probit Analysis[10]
Ochratoxin A ~14.5 µM (24h)Vero cellsProtein Synthesis Inhibition[11]
Fumonisin B1 0.1 µMRat HepatocytesSphingolipid Biosynthesis Inhibition[6]
35 µMLLC-PK1 (pig kidney epithelial cells)Sphingolipid Biosynthesis Inhibition[6]
399.2 µMHepG2Not Specified

Experimental Protocols

Determination of Intraperitoneal LD50 in Mice

The determination of the median lethal dose (LD50) via intraperitoneal (i.p.) injection in mice is a common method to assess the acute toxicity of a substance. A typical protocol involves the following steps:

  • Animal Model: Healthy, young adult mice of a specific strain (e.g., BALB/c, C57BL/6) and sex are used. The animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Dose Preparation: The mycotoxin is dissolved in a suitable vehicle (e.g., saline, corn oil). A range of doses is prepared to establish a dose-response relationship.

  • Administration: A single dose of the mycotoxin solution is administered to each mouse via intraperitoneal injection. A control group receives only the vehicle.

  • Observation: The animals are observed for a set period, typically 24 to 72 hours, for signs of toxicity and mortality. Observations are recorded at regular intervals.

  • LD50 Calculation: The number of deceased animals in each dose group is recorded. Statistical methods, such as probit analysis, are then used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] A standard protocol is as follows:

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium in a 96-well plate and incubated until they reach the desired confluency.

  • Mycotoxin Treatment: The cells are treated with various concentrations of the mycotoxin and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each mycotoxin concentration. The IC50 value, the concentration of the mycotoxin that causes a 50% reduction in cell viability, is then calculated.[4][13][14]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis via MAPK Signaling

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK/SAPK. The activation of these pathways ultimately converges on the execution of apoptosis, or programmed cell death.[15]

SatratoxinG_Pathway SatratoxinG This compound Ribosome Ribosome SatratoxinG->Ribosome binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPKKK MAPKKK (e.g., MEKK1, ASK1) RibotoxicStress->MAPKKK activates p38_MAPK p38 MAPK MAPKKK->p38_MAPK JNK_SAPK JNK/SAPK MAPKKK->JNK_SAPK ERK ERK MAPKKK->ERK CaspaseActivation Caspase Activation (e.g., Caspase-3, -8, -9) p38_MAPK->CaspaseActivation JNK_SAPK->CaspaseActivation ERK->CaspaseActivation can inhibit Apoptosis Apoptosis CaspaseActivation->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (96-well plate) Treatment 3. Treat Cells with Mycotoxins CellCulture->Treatment MycotoxinPrep 2. Mycotoxin Dilution Series MycotoxinPrep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan_dev 6. Incubate (Formazan Formation) MTT_add->Formazan_dev Solubilization 7. Solubilize Formazan Formazan_dev->Solubilization Absorbance 8. Measure Absorbance Solubilization->Absorbance Calculation 9. Calculate Cell Viability and IC50 Absorbance->Calculation

References

A Researcher's Guide to In Vitro Models for Predicting Satratoxin G Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models for predicting the toxicity of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Understanding the cellular and molecular mechanisms of this compound toxicity is crucial for risk assessment and the development of potential therapeutics. This document outlines various in vitro assays, presents comparative experimental data, and provides detailed protocols to aid researchers in selecting the most appropriate models for their studies.

Comparison of In Vitro Models for this compound Toxicity Assessment

The primary mechanisms of this compound toxicity include the inhibition of protein synthesis and the induction of apoptosis, mediated by the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] A variety of in vitro models have been developed to assess these toxic effects. The choice of model often depends on the specific research question, throughput requirements, and available resources.

Key In Vitro Assay Types:
  • Cytotoxicity Assays: These assays measure the overall cell death or metabolic incompetence induced by a toxin. They are often used as a primary screening tool to determine the concentration range at which a toxin is active.

  • Protein Synthesis Inhibition Assays: These assays directly measure the primary toxic mechanism of trichothecenes, providing a sensitive and specific endpoint.

  • Apoptosis Assays: These assays detect the biochemical and morphological hallmarks of programmed cell death, a key consequence of this compound exposure.

  • Cytokine Expression Assays: These assays quantify the induction of pro-inflammatory cytokines, providing insights into the immunotoxic potential of this compound.

The following sections provide a detailed comparison of these assay types, supported by experimental data and protocols.

Data Presentation: Comparative Analysis of this compound Toxicity

The following tables summarize quantitative data from various in vitro studies on this compound toxicity.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineCell TypeAssayExposure TimeIC50 (nmol/L)Reference
JurkatT lymphocyteWST-148h2.2[4]
U937MonocyteWST-148h2.2[4]
HepG2HepatocyteWST-148hNot specified[4]
A549Lung epithelialWST-148hNot specified[4]
Caco-2Colon epithelialWST-172hNot specified[4]
HEp-2Laryngeal epithelialWST-148hNot specified[4]
A204RhabdomyosarcomaWST-148hNot specified[4]
RPMI 8226B lymphocyteWST-148hNot specified[4]
PC-12PheochromocytomaViability Assay48h~18-45 (10-25 ng/mL)[5]

Table 2: Pro-Apoptotic and Pro-Inflammatory Gene Expression Induced by this compound

GeneFunctionIn Vitro/In Vivo ModelFold Increase (mRNA)Reference
Fas, FasLApoptosis signalingMouse Olfactory Epithelium (in vivo)Significant increase[2]
p53Tumor suppressor, apoptosisMouse Olfactory Epithelium (in vivo)Significant increase[2]
BaxPro-apoptotic proteinMouse Olfactory Epithelium (in vivo)Significant increase[2]
Caspase-3Executioner caspaseMouse Olfactory Epithelium (in vivo)Significant increase[2]
CADCaspase-activated DNaseMouse Olfactory Epithelium (in vivo)Significant increase[2]
TNF-αPro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
IL-6Pro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
IL-1Pro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
MIP-2ChemokineMouse Olfactory Epithelium (in vivo)Significant increase[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing mycotoxin cytotoxicity.[6]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Mammalian cell line of interest (e.g., HepG2, PC-12)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Toxin Exposure: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include solvent controls (medium with the same concentration of solvent used for the highest toxin concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

WST-1 Cytotoxicity Assay

This protocol is based on a comparative study of trichothecene cytotoxicity.[4]

Objective: To determine the IC50 of this compound using a water-soluble tetrazolium salt.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density.

  • Toxin Exposure: Add serial dilutions of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate for the desired time (e.g., 48 or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free)

This protocol utilizes a commercially available cell-free protein synthesis system.[1][7]

Objective: To measure the direct inhibitory effect of this compound on protein translation.

Materials:

  • Commercially available human cell-free protein expression system (e.g., from TaKaRa Bio Inc.)

  • Reporter plasmid (e.g., carrying a β-galactosidase gene)

  • This compound stock solution

  • Reaction components provided with the kit

  • Method for detecting the reporter protein (e.g., colorimetric substrate for β-galactosidase)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction mixture, the reporter plasmid, and different concentrations of this compound. Include a no-toxin control.

  • Incubation: Incubate the reaction mixture according to the manufacturer's instructions (typically 1-2 hours at 37°C) to allow for transcription and translation.

  • Detection: Measure the amount of reporter protein synthesized using an appropriate detection method.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-toxin control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound toxicity testing.

SatratoxinG_Signaling_Pathway SatratoxinG This compound Ribosome Ribosome SatratoxinG->Ribosome Binds to 60S subunit PKR PKR SatratoxinG->PKR ProteinSynthesisInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthesisInhibition MAPK_p38 p38 MAPK PKR->MAPK_p38 Activates MAPK_JNK JNK/SAPK PKR->MAPK_JNK Activates Apoptosis Apoptosis MAPK_p38->Apoptosis Inflammation Inflammation (TNF-α, IL-6, IL-1) MAPK_p38->Inflammation MAPK_JNK->Apoptosis MAPK_JNK->Inflammation MAPK_ERK ERK MAPK_ERK->Inflammation

Caption: this compound induced signaling pathway.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells AddToxin Add this compound (serial dilutions) SeedCells->AddToxin Incubate Incubate (24-72 hours) AddToxin->Incubate AddReagent Add MTT or WST-1 reagent Incubate->AddReagent IncubateReagent Incubate (0.5-4 hours) AddReagent->IncubateReagent MeasureAbsorbance Measure Absorbance IncubateReagent->MeasureAbsorbance AnalyzeData Calculate % Viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

References

A Researcher's Guide to In Vitro Models for Predicting Satratoxin G Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models for predicting the toxicity of Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. Understanding the cellular and molecular mechanisms of this compound toxicity is crucial for risk assessment and the development of potential therapeutics. This document outlines various in vitro assays, presents comparative experimental data, and provides detailed protocols to aid researchers in selecting the most appropriate models for their studies.

Comparison of In Vitro Models for this compound Toxicity Assessment

The primary mechanisms of this compound toxicity include the inhibition of protein synthesis and the induction of apoptosis, mediated by the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] A variety of in vitro models have been developed to assess these toxic effects. The choice of model often depends on the specific research question, throughput requirements, and available resources.

Key In Vitro Assay Types:
  • Cytotoxicity Assays: These assays measure the overall cell death or metabolic incompetence induced by a toxin. They are often used as a primary screening tool to determine the concentration range at which a toxin is active.

  • Protein Synthesis Inhibition Assays: These assays directly measure the primary toxic mechanism of trichothecenes, providing a sensitive and specific endpoint.

  • Apoptosis Assays: These assays detect the biochemical and morphological hallmarks of programmed cell death, a key consequence of this compound exposure.

  • Cytokine Expression Assays: These assays quantify the induction of pro-inflammatory cytokines, providing insights into the immunotoxic potential of this compound.

The following sections provide a detailed comparison of these assay types, supported by experimental data and protocols.

Data Presentation: Comparative Analysis of this compound Toxicity

The following tables summarize quantitative data from various in vitro studies on this compound toxicity.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineCell TypeAssayExposure TimeIC50 (nmol/L)Reference
JurkatT lymphocyteWST-148h2.2[4]
U937MonocyteWST-148h2.2[4]
HepG2HepatocyteWST-148hNot specified[4]
A549Lung epithelialWST-148hNot specified[4]
Caco-2Colon epithelialWST-172hNot specified[4]
HEp-2Laryngeal epithelialWST-148hNot specified[4]
A204RhabdomyosarcomaWST-148hNot specified[4]
RPMI 8226B lymphocyteWST-148hNot specified[4]
PC-12PheochromocytomaViability Assay48h~18-45 (10-25 ng/mL)[5]

Table 2: Pro-Apoptotic and Pro-Inflammatory Gene Expression Induced by this compound

GeneFunctionIn Vitro/In Vivo ModelFold Increase (mRNA)Reference
Fas, FasLApoptosis signalingMouse Olfactory Epithelium (in vivo)Significant increase[2]
p53Tumor suppressor, apoptosisMouse Olfactory Epithelium (in vivo)Significant increase[2]
BaxPro-apoptotic proteinMouse Olfactory Epithelium (in vivo)Significant increase[2]
Caspase-3Executioner caspaseMouse Olfactory Epithelium (in vivo)Significant increase[2]
CADCaspase-activated DNaseMouse Olfactory Epithelium (in vivo)Significant increase[2]
TNF-αPro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
IL-6Pro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
IL-1Pro-inflammatory cytokineMouse Olfactory Epithelium (in vivo)Significant increase[2]
MIP-2ChemokineMouse Olfactory Epithelium (in vivo)Significant increase[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing mycotoxin cytotoxicity.[6]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Mammalian cell line of interest (e.g., HepG2, PC-12)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Toxin Exposure: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include solvent controls (medium with the same concentration of solvent used for the highest toxin concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

WST-1 Cytotoxicity Assay

This protocol is based on a comparative study of trichothecene cytotoxicity.[4]

Objective: To determine the IC50 of this compound using a water-soluble tetrazolium salt.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density.

  • Toxin Exposure: Add serial dilutions of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate for the desired time (e.g., 48 or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

In Vitro Protein Synthesis Inhibition Assay (Cell-Free)

This protocol utilizes a commercially available cell-free protein synthesis system.[1][7]

Objective: To measure the direct inhibitory effect of this compound on protein translation.

Materials:

  • Commercially available human cell-free protein expression system (e.g., from TaKaRa Bio Inc.)

  • Reporter plasmid (e.g., carrying a β-galactosidase gene)

  • This compound stock solution

  • Reaction components provided with the kit

  • Method for detecting the reporter protein (e.g., colorimetric substrate for β-galactosidase)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction mixture, the reporter plasmid, and different concentrations of this compound. Include a no-toxin control.

  • Incubation: Incubate the reaction mixture according to the manufacturer's instructions (typically 1-2 hours at 37°C) to allow for transcription and translation.

  • Detection: Measure the amount of reporter protein synthesized using an appropriate detection method.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-toxin control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound toxicity testing.

SatratoxinG_Signaling_Pathway SatratoxinG This compound Ribosome Ribosome SatratoxinG->Ribosome Binds to 60S subunit PKR PKR SatratoxinG->PKR ProteinSynthesisInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthesisInhibition MAPK_p38 p38 MAPK PKR->MAPK_p38 Activates MAPK_JNK JNK/SAPK PKR->MAPK_JNK Activates Apoptosis Apoptosis MAPK_p38->Apoptosis Inflammation Inflammation (TNF-α, IL-6, IL-1) MAPK_p38->Inflammation MAPK_JNK->Apoptosis MAPK_JNK->Inflammation MAPK_ERK ERK MAPK_ERK->Inflammation

Caption: this compound induced signaling pathway.

Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells AddToxin Add this compound (serial dilutions) SeedCells->AddToxin Incubate Incubate (24-72 hours) AddToxin->Incubate AddReagent Add MTT or WST-1 reagent Incubate->AddReagent IncubateReagent Incubate (0.5-4 hours) AddReagent->IncubateReagent MeasureAbsorbance Measure Absorbance IncubateReagent->MeasureAbsorbance AnalyzeData Calculate % Viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

References

A Comparative Genomic Guide to Satratoxin G-Producing Stachybotrys Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the genomics of Stachybotrys strains, with a focus on the genetic determinants of Satratoxin G production. It is intended for researchers, scientists, and drug development professionals interested in the toxic secondary metabolism of this important fungal genus.

Stachybotrys, particularly Stachybotrys chartarum, is infamous for its production of potent mycotoxins, including the highly toxic macrocyclic trichothecenes known as satratoxins. Strains of Stachybotrys are broadly categorized into two chemotypes: those that produce satratoxins (S-type) and those that produce the less toxic atranones (A-type).[1][2][3] This distinction is genetically encoded, with each chemotype possessing mutually exclusive gene clusters responsible for their specific secondary metabolite profiles.[1][2][3] Understanding the genomic underpinnings of these chemotypes is crucial for risk assessment, diagnostics, and the potential development of therapeutic countermeasures.

Comparative Genomic Analysis

Comparative analysis of Stachybotrys genomes has revealed that the production of either satratoxins or atranones is linked to the presence of specific, chemotype-specific gene clusters.[1][2][3] The genomes of four key strains have been sequenced and are central to our current understanding: the satratoxin-producing S. chartarum strains IBT 40293 and IBT 7711, and the atranone-producing S. chartarum IBT 40288 and S. chlorohalonata IBT 40285.[4]

Genomic Features of Representative Stachybotrys Strains

The following table summarizes key genomic features of the four aforementioned Stachybotrys strains, providing a basis for their comparison.

FeatureS. chartarum IBT 40293 (S-type)S. chartarum IBT 7711 (S-type)S. chartarum IBT 40288 (A-type)S. chlorohalonata IBT 40285 (A-type)
Genome Size (Mbp) ~35~35~35~34.39[5]
Predicted Genes ~11,000~11,000~11,000~10,720[6]
Satratoxin Clusters Present (SC1, SC2, SC3)[7][8]Present (SC1, SC2, SC3)[7][8]Absent[7][8]Absent
Atranone Cluster Absent[7][8]Absent[7][8]Present (AC1)[7][8]Present
Chemotype-Specific Gene Clusters

The genetic basis for the two distinct chemotypes lies in the presence of specific secondary metabolite biosynthesis gene clusters.

  • Satratoxin-Producing (S-type) Strains: These strains possess three distinct gene clusters, designated SC1, SC2, and SC3, which are essential for satratoxin biosynthesis.[7] These clusters are dispersed throughout the genome and collectively encode for at least 21 proteins.[1][3] Key enzymes encoded within these clusters include polyketide synthases (PKS), acetyltransferases, and other enzymes necessary for modifying the core trichothecene (B1219388) skeleton to produce the complex macrocyclic structure of satratoxins.[1][3]

  • Atranone-Producing (A-type) Strains: In contrast, A-type strains lack the satratoxin-specific gene clusters. Instead, they contain a large "core atranone cluster" (AC1) that encodes for 14 proteins.[1][3] These enzymes are predicted to be sufficient for the biosynthesis of atranone compounds.[1][3]

The following table provides a comparison of the key gene clusters responsible for the distinct chemotypes in Stachybotrys.

Gene ClusterChemotype AssociationKey Features
Satratoxin Cluster 1 (SC1) S-typeContains genes sat1 to sat10.[7]
Satratoxin Cluster 2 (SC2) S-typeContains genes sat11 to sat16.[7] The length of SC2 is approximately 19.8 kbp.[8]
Satratoxin Cluster 3 (SC3) S-typeContains genes sat17 to sat21.[7]
Atranone Cluster 1 (AC1) A-typeContains genes atr1 to atr14.[7]

Experimental Protocols

The following sections detail the methodologies commonly employed in the comparative genomic analysis of Stachybotrys strains.

Fungal Culture and DNA Extraction

High-quality genomic DNA is a prerequisite for whole-genome sequencing.

Protocol:

  • Fungal Culture: Stachybotrys strains are typically cultured on a suitable medium such as Potato Dextrose Agar (PDA).

  • Mycelia Harvesting: The fungal mycelia are harvested, washed with sterile distilled water, and then flash-frozen in liquid nitrogen.[9]

  • Cell Lysis: The frozen mycelia are physically disrupted, often by grinding with a mortar and pestle in the presence of liquid nitrogen or by bead beating.

  • DNA Extraction: A common method for DNA extraction is the CTAB (cetyl trimethylammonium bromide) method. Alternatively, commercially available kits designed for fungal DNA extraction can be used.[7] The process generally involves cell lysis, removal of proteins and other cellular debris (e.g., through phenol:chloroform extraction), and precipitation of the DNA with ethanol (B145695) or isopropanol.

  • Quality Control: The quantity and quality of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and fluorometry (e.g., Qubit) for accurate concentration measurement.

Whole-Genome Sequencing

Next-generation sequencing (NGS) platforms, particularly Illumina, are widely used for sequencing fungal genomes.

Protocol:

  • Library Preparation: A genomic DNA library is prepared. This involves:

    • DNA Fragmentation: The genomic DNA is fragmented into smaller, manageable sizes.

    • End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine (B156593) base is added.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for primer annealing during sequencing.

    • PCR Amplification: The library is amplified via PCR to generate a sufficient quantity of DNA for sequencing.

  • Sequencing: The prepared library is sequenced on an Illumina platform (e.g., HiSeq or NovaSeq).[4] This generates millions of short DNA sequence reads.

Genome Assembly and Annotation

The short sequence reads are assembled to reconstruct the genome, and genes are subsequently identified.

Protocol:

  • Read Quality Control: The raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

  • De Novo Assembly: The high-quality reads are assembled de novo using assemblers such as SPAdes or Velvet. This process pieces together the short reads into longer contiguous sequences (contigs) and, ideally, into larger scaffolds.

  • Gene Prediction and Annotation: Genes are predicted from the assembled genome using software like AUGUSTUS or FGENESH. The predicted genes are then annotated to assign putative functions by comparing their sequences to known protein databases.

Mycotoxin Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of mycotoxins.[10]

Protocol:

  • Mycotoxin Extraction: Mycotoxins are extracted from fungal cultures or contaminated materials using a suitable solvent, typically a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid).[11][12]

  • Sample Clean-up (Optional): Depending on the complexity of the sample matrix, a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) may be employed to remove interfering compounds.[13]

  • LC-MS/MS Analysis: The extracted and cleaned-up sample is injected into an LC-MS/MS system.

    • Liquid Chromatography (LC): The mycotoxins are separated on a C18 reversed-phase column.

    • Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The concentration of satratoxins and other mycotoxins is determined by comparing the peak areas in the sample to those of a calibration curve generated using certified reference standards.

Visualizations

Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomic analysis of Stachybotrys strains.

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis A Fungal Culture (S-type and A-type strains) B Genomic DNA Extraction A->B C Illumina Library Preparation B->C D Whole-Genome Sequencing C->D E Read Quality Control D->E Raw Sequence Reads F De Novo Genome Assembly E->F G Gene Prediction & Annotation F->G H Comparative Genomics (Identification of chemotype-specific clusters) G->H I Identification of Satratoxin and Atranone Biosynthesis Genes H->I Genomic Insights

A typical workflow for comparative genomics of Stachybotrys.
Simplified Satratoxin Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of the satratoxin macrocyclic trichothecene core structure.

G A Farnesyl Pyrophosphate B Trichodiene A->B TRI5 (Trichodiene Synthase) C Isotrichodermol (Core Trichothecene Skeleton) B->C Multiple Enzymatic Steps (e.g., TRI4) E Macrocyclization C->E D Polyketide Side Chain (from PKS) D->E F Satratoxins E->F Tailoring Enzymes (e.g., Acetyltransferases)

Simplified biosynthesis pathway of satratoxins.

References

A Comparative Genomic Guide to Satratoxin G-Producing Stachybotrys Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the genomics of Stachybotrys strains, with a focus on the genetic determinants of Satratoxin G production. It is intended for researchers, scientists, and drug development professionals interested in the toxic secondary metabolism of this important fungal genus.

Stachybotrys, particularly Stachybotrys chartarum, is infamous for its production of potent mycotoxins, including the highly toxic macrocyclic trichothecenes known as satratoxins. Strains of Stachybotrys are broadly categorized into two chemotypes: those that produce satratoxins (S-type) and those that produce the less toxic atranones (A-type).[1][2][3] This distinction is genetically encoded, with each chemotype possessing mutually exclusive gene clusters responsible for their specific secondary metabolite profiles.[1][2][3] Understanding the genomic underpinnings of these chemotypes is crucial for risk assessment, diagnostics, and the potential development of therapeutic countermeasures.

Comparative Genomic Analysis

Comparative analysis of Stachybotrys genomes has revealed that the production of either satratoxins or atranones is linked to the presence of specific, chemotype-specific gene clusters.[1][2][3] The genomes of four key strains have been sequenced and are central to our current understanding: the satratoxin-producing S. chartarum strains IBT 40293 and IBT 7711, and the atranone-producing S. chartarum IBT 40288 and S. chlorohalonata IBT 40285.[4]

Genomic Features of Representative Stachybotrys Strains

The following table summarizes key genomic features of the four aforementioned Stachybotrys strains, providing a basis for their comparison.

FeatureS. chartarum IBT 40293 (S-type)S. chartarum IBT 7711 (S-type)S. chartarum IBT 40288 (A-type)S. chlorohalonata IBT 40285 (A-type)
Genome Size (Mbp) ~35~35~35~34.39[5]
Predicted Genes ~11,000~11,000~11,000~10,720[6]
Satratoxin Clusters Present (SC1, SC2, SC3)[7][8]Present (SC1, SC2, SC3)[7][8]Absent[7][8]Absent
Atranone Cluster Absent[7][8]Absent[7][8]Present (AC1)[7][8]Present
Chemotype-Specific Gene Clusters

The genetic basis for the two distinct chemotypes lies in the presence of specific secondary metabolite biosynthesis gene clusters.

  • Satratoxin-Producing (S-type) Strains: These strains possess three distinct gene clusters, designated SC1, SC2, and SC3, which are essential for satratoxin biosynthesis.[7] These clusters are dispersed throughout the genome and collectively encode for at least 21 proteins.[1][3] Key enzymes encoded within these clusters include polyketide synthases (PKS), acetyltransferases, and other enzymes necessary for modifying the core trichothecene skeleton to produce the complex macrocyclic structure of satratoxins.[1][3]

  • Atranone-Producing (A-type) Strains: In contrast, A-type strains lack the satratoxin-specific gene clusters. Instead, they contain a large "core atranone cluster" (AC1) that encodes for 14 proteins.[1][3] These enzymes are predicted to be sufficient for the biosynthesis of atranone compounds.[1][3]

The following table provides a comparison of the key gene clusters responsible for the distinct chemotypes in Stachybotrys.

Gene ClusterChemotype AssociationKey Features
Satratoxin Cluster 1 (SC1) S-typeContains genes sat1 to sat10.[7]
Satratoxin Cluster 2 (SC2) S-typeContains genes sat11 to sat16.[7] The length of SC2 is approximately 19.8 kbp.[8]
Satratoxin Cluster 3 (SC3) S-typeContains genes sat17 to sat21.[7]
Atranone Cluster 1 (AC1) A-typeContains genes atr1 to atr14.[7]

Experimental Protocols

The following sections detail the methodologies commonly employed in the comparative genomic analysis of Stachybotrys strains.

Fungal Culture and DNA Extraction

High-quality genomic DNA is a prerequisite for whole-genome sequencing.

Protocol:

  • Fungal Culture: Stachybotrys strains are typically cultured on a suitable medium such as Potato Dextrose Agar (PDA).

  • Mycelia Harvesting: The fungal mycelia are harvested, washed with sterile distilled water, and then flash-frozen in liquid nitrogen.[9]

  • Cell Lysis: The frozen mycelia are physically disrupted, often by grinding with a mortar and pestle in the presence of liquid nitrogen or by bead beating.

  • DNA Extraction: A common method for DNA extraction is the CTAB (cetyl trimethylammonium bromide) method. Alternatively, commercially available kits designed for fungal DNA extraction can be used.[7] The process generally involves cell lysis, removal of proteins and other cellular debris (e.g., through phenol:chloroform extraction), and precipitation of the DNA with ethanol or isopropanol.

  • Quality Control: The quantity and quality of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and fluorometry (e.g., Qubit) for accurate concentration measurement.

Whole-Genome Sequencing

Next-generation sequencing (NGS) platforms, particularly Illumina, are widely used for sequencing fungal genomes.

Protocol:

  • Library Preparation: A genomic DNA library is prepared. This involves:

    • DNA Fragmentation: The genomic DNA is fragmented into smaller, manageable sizes.

    • End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine base is added.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for primer annealing during sequencing.

    • PCR Amplification: The library is amplified via PCR to generate a sufficient quantity of DNA for sequencing.

  • Sequencing: The prepared library is sequenced on an Illumina platform (e.g., HiSeq or NovaSeq).[4] This generates millions of short DNA sequence reads.

Genome Assembly and Annotation

The short sequence reads are assembled to reconstruct the genome, and genes are subsequently identified.

Protocol:

  • Read Quality Control: The raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

  • De Novo Assembly: The high-quality reads are assembled de novo using assemblers such as SPAdes or Velvet. This process pieces together the short reads into longer contiguous sequences (contigs) and, ideally, into larger scaffolds.

  • Gene Prediction and Annotation: Genes are predicted from the assembled genome using software like AUGUSTUS or FGENESH. The predicted genes are then annotated to assign putative functions by comparing their sequences to known protein databases.

Mycotoxin Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of mycotoxins.[10]

Protocol:

  • Mycotoxin Extraction: Mycotoxins are extracted from fungal cultures or contaminated materials using a suitable solvent, typically a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid).[11][12]

  • Sample Clean-up (Optional): Depending on the complexity of the sample matrix, a clean-up step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) may be employed to remove interfering compounds.[13]

  • LC-MS/MS Analysis: The extracted and cleaned-up sample is injected into an LC-MS/MS system.

    • Liquid Chromatography (LC): The mycotoxins are separated on a C18 reversed-phase column.

    • Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: The concentration of satratoxins and other mycotoxins is determined by comparing the peak areas in the sample to those of a calibration curve generated using certified reference standards.

Visualizations

Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomic analysis of Stachybotrys strains.

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis A Fungal Culture (S-type and A-type strains) B Genomic DNA Extraction A->B C Illumina Library Preparation B->C D Whole-Genome Sequencing C->D E Read Quality Control D->E Raw Sequence Reads F De Novo Genome Assembly E->F G Gene Prediction & Annotation F->G H Comparative Genomics (Identification of chemotype-specific clusters) G->H I Identification of Satratoxin and Atranone Biosynthesis Genes H->I Genomic Insights

A typical workflow for comparative genomics of Stachybotrys.
Simplified Satratoxin Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of the satratoxin macrocyclic trichothecene core structure.

G A Farnesyl Pyrophosphate B Trichodiene A->B TRI5 (Trichodiene Synthase) C Isotrichodermol (Core Trichothecene Skeleton) B->C Multiple Enzymatic Steps (e.g., TRI4) E Macrocyclization C->E D Polyketide Side Chain (from PKS) D->E F Satratoxins E->F Tailoring Enzymes (e.g., Acetyltransferases)

Simplified biosynthesis pathway of satratoxins.

References

Navigating Satratoxin G Analysis: A Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Satratoxin G, a potent mycotoxin produced by the fungus Stachybotrys chartarum, is critical. This guide provides a comprehensive comparison of certified reference materials (CRMs) and analytical methodologies for this compound analysis, supported by experimental data to facilitate informed decisions in laboratory practices.

Certified Reference Materials: The Foundation of Accurate Measurement

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NamePurityFormatCertificate of Analysis Highlights
Cayman Chemical This compound>98%Crystalline SolidPurity determined by HPLC. Identity confirmed by MS and NMR.[1][2]
TargetMol This compound>98%Crystalline SolidPurity confirmed by HPLC. Structure confirmed by MS and NMR.[3]

It is imperative for laboratories to obtain the most recent Certificate of Analysis (CoA) from the supplier. A comprehensive CoA for a CRM should ideally be issued by a national metrology institute or an accredited reference material producer under ISO 17034 and should include the certified concentration and its uncertainty, a statement of metrological traceability, and results from homogeneity and stability studies.[4][5][6][7][8]

Analytical Methodologies: A Comparative Overview

The two primary techniques for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of mycotoxins, including this compound.[9][10][11] It involves the chromatographic separation of the analyte followed by its detection based on its mass-to-charge ratio.

Experimental Protocol: A General LC-MS/MS Method for Mycotoxin Analysis

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and matrices.

  • Sample Preparation (Extraction):

    • Weigh a homogenized sample (e.g., 5 g of a food matrix).

    • Add an extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with a small percentage of formic acid to improve extraction efficiency.

    • Vortex or shake vigorously for a set period (e.g., 30 minutes).

    • Centrifuge the mixture to separate the solid and liquid phases.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) or immunoaffinity columns to remove matrix interferences.[9][10]

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical.

      • Solvent A: Water with a small amount of formic acid and/or ammonium (B1175870) formate.

      • Solvent B: Methanol or acetonitrile with a small amount of formic acid and/or ammonium formate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is often used for this compound, typically forming an ammonium adduct ([M+NH_4]^+).[12]

    • Multiple Reaction Monitoring (MRM): At least two MRM transitions (a precursor ion and two product ions) should be monitored for quantification and confirmation.

      • Example Precursor Ion for this compound: m/z 562.3 ([M+NH_4]^+)

      • Example Product Ions: Specific product ions need to be determined by direct infusion of a standard.[12]

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each transition to achieve maximum sensitivity.

Table 2: Performance Characteristics of LC-MS/MS for Mycotoxin Analysis (General)

ParameterTypical Performance
Limit of Detection (LOD) 0.03 - 2.5 µg/kg
Limit of Quantification (LOQ) 0.08 - 6.25 µg/kg
Linearity (R²) >0.99
Recovery 70 - 120%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 25%

Note: This data is generalized from multi-mycotoxin methods and specific performance for this compound may vary.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target antigen (this compound).[14] It is generally faster and less expensive than LC-MS/MS but may be more susceptible to matrix effects and cross-reactivity.[15]

Experimental Protocol: General Competitive ELISA Procedure

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol/water mixture).

    • The extract may require dilution to fall within the assay's linear range and to minimize matrix interference.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated this compound.

    • Incubate to allow competitive binding between the free this compound in the sample/standard and the enzyme-conjugated this compound for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Table 3: Performance Characteristics of a Mycotoxin ELISA (General)

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 5 ng/mL (ppb)
Limit of Quantification (LOQ) 0.15 - 20 ng/mL (ppb)
Recovery 70 - 130%
Cross-reactivity Varies by kit and mycotoxin

Note: This data is generalized from various mycotoxin ELISA kits. Specific performance for a this compound ELISA would need to be validated.[16][17]

Workflow and Decision Making

The selection of an analytical method depends on the specific research question, required sensitivity, sample throughput, and available resources.

SatratoxinG_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting cluster_3 Key Considerations Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE or IAC Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS High Specificity & Sensitivity ELISA ELISA Screening Cleanup->ELISA High Throughput Screening Matrix_Effects Matrix Interference Cleanup->Matrix_Effects Quantification Quantification using CRM/Standard LCMS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation CRM CRM Availability & Purity Quantification->CRM Reporting Reporting Results Validation->Reporting Method_Validation Method Performance (LOD, LOQ, Accuracy) Validation->Method_Validation

General workflow for this compound analysis.

Signaling Pathway of this compound-Induced Apoptosis

This compound is known to induce apoptosis (programmed cell death) in various cell lines. Understanding this pathway is crucial for toxicological studies.

SatratoxinG_Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade SatratoxinG This compound MAPK MAPK Activation (p38, JNK) SatratoxinG->MAPK Caspase8 Caspase-8 Activation MAPK->Caspase8 Caspase9 Caspase-9 Activation MAPK->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified pathway of this compound-induced apoptosis.

References

Navigating Satratoxin G Analysis: A Guide to Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Satratoxin G, a potent mycotoxin produced by the fungus Stachybotrys chartarum, is critical. This guide provides a comprehensive comparison of certified reference materials (CRMs) and analytical methodologies for this compound analysis, supported by experimental data to facilitate informed decisions in laboratory practices.

Certified Reference Materials: The Foundation of Accurate Measurement

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NamePurityFormatCertificate of Analysis Highlights
Cayman Chemical This compound>98%Crystalline SolidPurity determined by HPLC. Identity confirmed by MS and NMR.[1][2]
TargetMol This compound>98%Crystalline SolidPurity confirmed by HPLC. Structure confirmed by MS and NMR.[3]

It is imperative for laboratories to obtain the most recent Certificate of Analysis (CoA) from the supplier. A comprehensive CoA for a CRM should ideally be issued by a national metrology institute or an accredited reference material producer under ISO 17034 and should include the certified concentration and its uncertainty, a statement of metrological traceability, and results from homogeneity and stability studies.[4][5][6][7][8]

Analytical Methodologies: A Comparative Overview

The two primary techniques for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of mycotoxins, including this compound.[9][10][11] It involves the chromatographic separation of the analyte followed by its detection based on its mass-to-charge ratio.

Experimental Protocol: A General LC-MS/MS Method for Mycotoxin Analysis

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and matrices.

  • Sample Preparation (Extraction):

    • Weigh a homogenized sample (e.g., 5 g of a food matrix).

    • Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20 v/v) with a small percentage of formic acid to improve extraction efficiency.

    • Vortex or shake vigorously for a set period (e.g., 30 minutes).

    • Centrifuge the mixture to separate the solid and liquid phases.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) or immunoaffinity columns to remove matrix interferences.[9][10]

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical.

      • Solvent A: Water with a small amount of formic acid and/or ammonium formate.

      • Solvent B: Methanol or acetonitrile with a small amount of formic acid and/or ammonium formate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is often used for this compound, typically forming an ammonium adduct ([M+NH_4]^+).[12]

    • Multiple Reaction Monitoring (MRM): At least two MRM transitions (a precursor ion and two product ions) should be monitored for quantification and confirmation.

      • Example Precursor Ion for this compound: m/z 562.3 ([M+NH_4]^+)

      • Example Product Ions: Specific product ions need to be determined by direct infusion of a standard.[12]

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each transition to achieve maximum sensitivity.

Table 2: Performance Characteristics of LC-MS/MS for Mycotoxin Analysis (General)

ParameterTypical Performance
Limit of Detection (LOD) 0.03 - 2.5 µg/kg
Limit of Quantification (LOQ) 0.08 - 6.25 µg/kg
Linearity (R²) >0.99
Recovery 70 - 120%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 25%

Note: This data is generalized from multi-mycotoxin methods and specific performance for this compound may vary.[13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target antigen (this compound).[14] It is generally faster and less expensive than LC-MS/MS but may be more susceptible to matrix effects and cross-reactivity.[15]

Experimental Protocol: General Competitive ELISA Procedure

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol/water mixture).

    • The extract may require dilution to fall within the assay's linear range and to minimize matrix interference.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated this compound.

    • Incubate to allow competitive binding between the free this compound in the sample/standard and the enzyme-conjugated this compound for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Table 3: Performance Characteristics of a Mycotoxin ELISA (General)

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 5 ng/mL (ppb)
Limit of Quantification (LOQ) 0.15 - 20 ng/mL (ppb)
Recovery 70 - 130%
Cross-reactivity Varies by kit and mycotoxin

Note: This data is generalized from various mycotoxin ELISA kits. Specific performance for a this compound ELISA would need to be validated.[16][17]

Workflow and Decision Making

The selection of an analytical method depends on the specific research question, required sensitivity, sample throughput, and available resources.

SatratoxinG_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting cluster_3 Key Considerations Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE or IAC Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS High Specificity & Sensitivity ELISA ELISA Screening Cleanup->ELISA High Throughput Screening Matrix_Effects Matrix Interference Cleanup->Matrix_Effects Quantification Quantification using CRM/Standard LCMS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation CRM CRM Availability & Purity Quantification->CRM Reporting Reporting Results Validation->Reporting Method_Validation Method Performance (LOD, LOQ, Accuracy) Validation->Method_Validation

General workflow for this compound analysis.

Signaling Pathway of this compound-Induced Apoptosis

This compound is known to induce apoptosis (programmed cell death) in various cell lines. Understanding this pathway is crucial for toxicological studies.

SatratoxinG_Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade SatratoxinG This compound MAPK MAPK Activation (p38, JNK) SatratoxinG->MAPK Caspase8 Caspase-8 Activation MAPK->Caspase8 Caspase9 Caspase-9 Activation MAPK->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Simplified pathway of this compound-induced apoptosis.

References

Evaluating Extraction Solvents for Satratoxin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a subject of significant interest in toxicology and drug development due to its severe health effects. Accurate quantification of this compound from various matrices is crucial for research and safety assessment. A critical step in the analytical workflow is the efficient extraction of the toxin from the sample matrix. This guide provides a comparative overview of different extraction solvents reported in the scientific literature for this compound and related mycotoxins, supported by experimental protocols.

Comparison of Extraction Solvents

Extraction Solvent/SystemMatrixTarget AnalytesReference
Methanol (B129727)Stachybotrys chartarum cultures on riceSatratoxins[1]
Ethyl acetate (B1210297)/Dichloromethane/Methanol (3:2:1, v/v/v) with 1% Formic AcidPure cultures of Stachybotrys chartarumStachybotrys metabolites including Satratoxins
Acetonitrile (B52724)/Water (84:16, v/v)Culture mediaMacrocyclic trichothecenes including this compound
Acetonitrile/Water (various ratios)General mycotoxin analysis in feedMultiple mycotoxins[1]
Methanol/Water (various ratios)General mycotoxin analysis in herbal medicinesMultiple mycotoxins

Note: The absence of direct quantitative comparisons in the literature highlights a research gap in the analytical chemistry of this compound. Researchers should consider validating their chosen extraction method for their specific matrix to ensure optimal recovery.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following sections provide protocols for key extraction methods mentioned in the literature.

Protocol 1: Methanol Extraction from Fungal Cultures

This protocol is adapted from methodologies used for the extraction of satratoxins from in vitro cultures.

Materials:

  • Stachybotrys chartarum culture on a solid substrate (e.g., rice)

  • Methanol (HPLC grade)

  • Shaker

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Homogenize the fungal culture material.

  • To a known amount of the homogenized sample, add a specific volume of methanol (e.g., 10 mL of methanol per 1 g of sample).

  • Agitate the mixture on a shaker for a defined period (e.g., 60 minutes) at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Decant and filter the supernatant.

  • The methanolic extract can then be concentrated, for example, using a rotary evaporator, and reconstituted in a suitable solvent for analysis by techniques such as HPLC or LC-MS/MS.[1]

Protocol 2: Multi-Solvent Extraction for Mycotoxins from Pure Cultures

This protocol is a more complex solvent system designed for a broad range of mycotoxins.

Materials:

  • Pure culture of Stachybotrys chartarum on agar (B569324)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Excise agar plugs from the fungal colony.

  • Place the agar plugs into a vial.

  • Add the extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid.

  • Extract the sample by sonication for 60 minutes.

  • Vortex the sample and then centrifuge to separate the agar from the extract.

  • The resulting extract is ready for further cleanup or direct analysis.

Protocol 3: Acetonitrile/Water Extraction from Culture Media

This method is commonly used for the extraction of a wide range of mycotoxins from various matrices.

Materials:

  • Sample from culture media

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Blender or homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges for cleanup (optional)

Procedure:

  • Weigh a representative sample of the culture material.

  • Add a solution of acetonitrile/water (84:16, v/v). The ratio of solvent to sample should be optimized (e.g., 5:1 v/w).

  • Homogenize the mixture for a few minutes.

  • Centrifuge the homogenate to separate the liquid extract from the solid residue.

  • The supernatant can be further purified using SPE cartridges to remove interfering substances before instrumental analysis.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Satratoxin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Fungal Culture, Building Material) Homogenization Homogenization Sample->Homogenization Solvent Addition of Extraction Solvent (e.g., Methanol, Acetonitrile/Water) Homogenization->Solvent Extraction Extraction (Shaking/Sonication) Solvent->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Cleanup Extract Cleanup (e.g., SPE) Centrifugation->Cleanup Analysis Instrumental Analysis (HPLC, LC-MS/MS) Cleanup->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Conclusion

The selection of an appropriate extraction solvent is a critical step in the accurate quantification of this compound. While this guide provides an overview of solvents and protocols reported in the literature, it is evident that a comprehensive, direct comparison of extraction efficiencies for this compound is lacking. For researchers, scientists, and drug development professionals, it is imperative to empirically validate and optimize the chosen extraction method for the specific sample matrix to ensure reliable and accurate results. The general consensus in mycotoxin analysis points towards the utility of polar solvents, particularly mixtures of acetonitrile or methanol with water, often with the addition of an acid to improve the extraction of moderately polar mycotoxins like this compound. Future research should focus on systematic studies to determine the optimal extraction solvent and conditions for this potent mycotoxin.

References

Evaluating Extraction Solvents for Satratoxin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Satratoxin G, a potent macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, is a subject of significant interest in toxicology and drug development due to its severe health effects. Accurate quantification of this compound from various matrices is crucial for research and safety assessment. A critical step in the analytical workflow is the efficient extraction of the toxin from the sample matrix. This guide provides a comparative overview of different extraction solvents reported in the scientific literature for this compound and related mycotoxins, supported by experimental protocols.

Comparison of Extraction Solvents

Extraction Solvent/SystemMatrixTarget AnalytesReference
MethanolStachybotrys chartarum cultures on riceSatratoxins[1]
Ethyl acetate/Dichloromethane/Methanol (3:2:1, v/v/v) with 1% Formic AcidPure cultures of Stachybotrys chartarumStachybotrys metabolites including Satratoxins
Acetonitrile/Water (84:16, v/v)Culture mediaMacrocyclic trichothecenes including this compound
Acetonitrile/Water (various ratios)General mycotoxin analysis in feedMultiple mycotoxins[1]
Methanol/Water (various ratios)General mycotoxin analysis in herbal medicinesMultiple mycotoxins

Note: The absence of direct quantitative comparisons in the literature highlights a research gap in the analytical chemistry of this compound. Researchers should consider validating their chosen extraction method for their specific matrix to ensure optimal recovery.

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following sections provide protocols for key extraction methods mentioned in the literature.

Protocol 1: Methanol Extraction from Fungal Cultures

This protocol is adapted from methodologies used for the extraction of satratoxins from in vitro cultures.

Materials:

  • Stachybotrys chartarum culture on a solid substrate (e.g., rice)

  • Methanol (HPLC grade)

  • Shaker

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Homogenize the fungal culture material.

  • To a known amount of the homogenized sample, add a specific volume of methanol (e.g., 10 mL of methanol per 1 g of sample).

  • Agitate the mixture on a shaker for a defined period (e.g., 60 minutes) at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Decant and filter the supernatant.

  • The methanolic extract can then be concentrated, for example, using a rotary evaporator, and reconstituted in a suitable solvent for analysis by techniques such as HPLC or LC-MS/MS.[1]

Protocol 2: Multi-Solvent Extraction for Mycotoxins from Pure Cultures

This protocol is a more complex solvent system designed for a broad range of mycotoxins.

Materials:

  • Pure culture of Stachybotrys chartarum on agar

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Excise agar plugs from the fungal colony.

  • Place the agar plugs into a vial.

  • Add the extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid.

  • Extract the sample by sonication for 60 minutes.

  • Vortex the sample and then centrifuge to separate the agar from the extract.

  • The resulting extract is ready for further cleanup or direct analysis.

Protocol 3: Acetonitrile/Water Extraction from Culture Media

This method is commonly used for the extraction of a wide range of mycotoxins from various matrices.

Materials:

  • Sample from culture media

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Blender or homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges for cleanup (optional)

Procedure:

  • Weigh a representative sample of the culture material.

  • Add a solution of acetonitrile/water (84:16, v/v). The ratio of solvent to sample should be optimized (e.g., 5:1 v/w).

  • Homogenize the mixture for a few minutes.

  • Centrifuge the homogenate to separate the liquid extract from the solid residue.

  • The supernatant can be further purified using SPE cartridges to remove interfering substances before instrumental analysis.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Satratoxin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Fungal Culture, Building Material) Homogenization Homogenization Sample->Homogenization Solvent Addition of Extraction Solvent (e.g., Methanol, Acetonitrile/Water) Homogenization->Solvent Extraction Extraction (Shaking/Sonication) Solvent->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Cleanup Extract Cleanup (e.g., SPE) Centrifugation->Cleanup Analysis Instrumental Analysis (HPLC, LC-MS/MS) Cleanup->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for this compound extraction and analysis.

Conclusion

The selection of an appropriate extraction solvent is a critical step in the accurate quantification of this compound. While this guide provides an overview of solvents and protocols reported in the literature, it is evident that a comprehensive, direct comparison of extraction efficiencies for this compound is lacking. For researchers, scientists, and drug development professionals, it is imperative to empirically validate and optimize the chosen extraction method for the specific sample matrix to ensure reliable and accurate results. The general consensus in mycotoxin analysis points towards the utility of polar solvents, particularly mixtures of acetonitrile or methanol with water, often with the addition of an acid to improve the extraction of moderately polar mycotoxins like this compound. Future research should focus on systematic studies to determine the optimal extraction solvent and conditions for this potent mycotoxin.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Satratoxin G are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, incorporating essential safety protocols and chemical inactivation methods.

This compound is a macrocyclic trichothecene (B1219388) mycotoxin known for its acute toxicity. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Adherence to strict disposal protocols is therefore not just a regulatory requirement but a critical safety measure.

Hazard and Toxicity Data

A clear understanding of the substance's hazardous properties is the foundation of safe handling. The following table summarizes key toxicity data for this compound.

PropertyValue
CAS Number 53126-63-9
GHS Hazard Statements H302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Signal Word Warning
LD50 (Intraperitoneal) 1.23 mg/kg (mouse)

Source: this compound Safety Data Sheet[1]

Experimental Protocol: Chemical Inactivation of this compound

Before final disposal, chemical inactivation of this compound is the recommended best practice to mitigate its toxic properties. Trichothecene mycotoxins are susceptible to degradation under alkaline conditions and by strong oxidizing agents.[2] The following protocol details a widely accepted method using sodium hypochlorite (B82951) and sodium hydroxide (B78521). This method is effective for the inactivation of T-2 mycotoxin, a related trichothecene, and is applicable to this compound.[3]

Materials:

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, typically 5-8% NaOCl)

  • Sodium hydroxide (NaOH)

  • Appropriate glass or chemically resistant plastic containers for waste collection

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat. All handling of pure this compound or concentrated solutions should be performed in a certified chemical fume hood.

Inactivation Solution Preparation (2.5% NaOCl with 0.25 N NaOH):

  • To prepare 1 liter of the inactivation solution, start with approximately 500 mL of deionized water in a suitable container.

  • Slowly add 10 grams of sodium hydroxide pellets to the water and stir until fully dissolved. Caution: This reaction is exothermic.

  • Once the solution has cooled, add the appropriate volume of commercial bleach to achieve a final concentration of 2.5% sodium hypochlorite. For example, if using an 8% stock solution of NaOCl, you would add 312.5 mL.

  • Add deionized water to bring the final volume to 1 liter.

Step-by-Step Disposal Procedures

The following procedures provide guidance for disposing of pure this compound, contaminated solutions, and laboratory materials.

Disposal of Pure (Solid) this compound
  • Step 1: Weighing and Handling: All handling of solid this compound must be conducted within a chemical fume hood. Use appropriate micro-scale weighing techniques to minimize the risk of aerosolization.

  • Step 2: Inactivation: For small quantities, dissolve the solid this compound in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) within a chemically resistant container. Add the prepared inactivation solution (2.5% NaOCl with 0.25 N NaOH) to the dissolved this compound. A volume of inactivation solution at least 10 times the volume of the this compound solution is recommended.

  • Step 3: Reaction Time: Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation.[3]

  • Step 4: Final Disposal: After the inactivation period, the resulting solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect the solution in a designated, properly labeled hazardous waste container.

Disposal of Dilute Solutions Containing this compound
  • Step 1: Collection: Collect all aqueous and organic solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Step 2: Inactivation: Add the inactivation solution (2.5% NaOCl with 0.25 N NaOH) to the waste container.

  • Step 3: Reaction and Disposal: Allow for a 4-hour inactivation period before the container is collected for final disposal by your institution's environmental health and safety department.

Disposal of Contaminated Labware and Materials
  • Step 1: Decontamination of Reusable Labware: Submerge glassware and other reusable equipment in the 2.5% NaOCl with 0.25 N NaOH inactivation solution for at least 4 hours.[3] After decontamination, the items can be washed and reused.

  • Step 2: Disposal of Consumables: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, and vials) should be collected in a designated hazardous waste bag or container.

  • Step 3: Inactivation of Consumables: If practical, add the inactivation solution to the container of solid waste to saturate the materials.

  • Step 4: Final Disposal: Seal the container and dispose of it as solid hazardous waste.

It is important to note that autoclaving is not an effective method for inactivating trichothecene mycotoxins.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

SatratoxinG_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_type Categorize Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Reusable Labware Path start This compound Waste Identified waste_type Determine Waste Type start->waste_type solid_waste Pure Solid or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Reusable dissolve Dissolve in minimal solvent (if pure solid) solid_waste->dissolve inactivate_solid Add Inactivation Solution (2.5% NaOCl + 0.25N NaOH) dissolve->inactivate_solid react_solid Allow 4-hour reaction time inactivate_solid->react_solid dispose_solid Dispose as Hazardous Waste react_solid->dispose_solid collect_liquid Collect in designated container liquid_waste->collect_liquid inactivate_liquid Add Inactivation Solution (2.5% NaOCl + 0.25N NaOH) collect_liquid->inactivate_liquid react_liquid Allow 4-hour reaction time inactivate_liquid->react_liquid dispose_liquid Dispose as Hazardous Waste react_liquid->dispose_liquid submerge_labware Submerge in Inactivation Solution labware->submerge_labware react_labware Allow 4-hour reaction time submerge_labware->react_labware clean_labware Rinse and Clean for Reuse react_labware->clean_labware

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and compliance with environmental regulations. Always consult your institution's specific hazardous waste management guidelines.

References

Safeguarding the Laboratory: Proper Disposal Procedures for Satratoxin G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like Satratoxin G are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, incorporating essential safety protocols and chemical inactivation methods.

This compound is a macrocyclic trichothecene mycotoxin known for its acute toxicity. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Adherence to strict disposal protocols is therefore not just a regulatory requirement but a critical safety measure.

Hazard and Toxicity Data

A clear understanding of the substance's hazardous properties is the foundation of safe handling. The following table summarizes key toxicity data for this compound.

PropertyValue
CAS Number 53126-63-9
GHS Hazard Statements H302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Signal Word Warning
LD50 (Intraperitoneal) 1.23 mg/kg (mouse)

Source: this compound Safety Data Sheet[1]

Experimental Protocol: Chemical Inactivation of this compound

Before final disposal, chemical inactivation of this compound is the recommended best practice to mitigate its toxic properties. Trichothecene mycotoxins are susceptible to degradation under alkaline conditions and by strong oxidizing agents.[2] The following protocol details a widely accepted method using sodium hypochlorite and sodium hydroxide. This method is effective for the inactivation of T-2 mycotoxin, a related trichothecene, and is applicable to this compound.[3]

Materials:

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, typically 5-8% NaOCl)

  • Sodium hydroxide (NaOH)

  • Appropriate glass or chemically resistant plastic containers for waste collection

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat. All handling of pure this compound or concentrated solutions should be performed in a certified chemical fume hood.

Inactivation Solution Preparation (2.5% NaOCl with 0.25 N NaOH):

  • To prepare 1 liter of the inactivation solution, start with approximately 500 mL of deionized water in a suitable container.

  • Slowly add 10 grams of sodium hydroxide pellets to the water and stir until fully dissolved. Caution: This reaction is exothermic.

  • Once the solution has cooled, add the appropriate volume of commercial bleach to achieve a final concentration of 2.5% sodium hypochlorite. For example, if using an 8% stock solution of NaOCl, you would add 312.5 mL.

  • Add deionized water to bring the final volume to 1 liter.

Step-by-Step Disposal Procedures

The following procedures provide guidance for disposing of pure this compound, contaminated solutions, and laboratory materials.

Disposal of Pure (Solid) this compound
  • Step 1: Weighing and Handling: All handling of solid this compound must be conducted within a chemical fume hood. Use appropriate micro-scale weighing techniques to minimize the risk of aerosolization.

  • Step 2: Inactivation: For small quantities, dissolve the solid this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) within a chemically resistant container. Add the prepared inactivation solution (2.5% NaOCl with 0.25 N NaOH) to the dissolved this compound. A volume of inactivation solution at least 10 times the volume of the this compound solution is recommended.

  • Step 3: Reaction Time: Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation.[3]

  • Step 4: Final Disposal: After the inactivation period, the resulting solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect the solution in a designated, properly labeled hazardous waste container.

Disposal of Dilute Solutions Containing this compound
  • Step 1: Collection: Collect all aqueous and organic solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Step 2: Inactivation: Add the inactivation solution (2.5% NaOCl with 0.25 N NaOH) to the waste container.

  • Step 3: Reaction and Disposal: Allow for a 4-hour inactivation period before the container is collected for final disposal by your institution's environmental health and safety department.

Disposal of Contaminated Labware and Materials
  • Step 1: Decontamination of Reusable Labware: Submerge glassware and other reusable equipment in the 2.5% NaOCl with 0.25 N NaOH inactivation solution for at least 4 hours.[3] After decontamination, the items can be washed and reused.

  • Step 2: Disposal of Consumables: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, and vials) should be collected in a designated hazardous waste bag or container.

  • Step 3: Inactivation of Consumables: If practical, add the inactivation solution to the container of solid waste to saturate the materials.

  • Step 4: Final Disposal: Seal the container and dispose of it as solid hazardous waste.

It is important to note that autoclaving is not an effective method for inactivating trichothecene mycotoxins.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

SatratoxinG_Disposal_Workflow cluster_start Start: Identify this compound Waste cluster_type Categorize Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Reusable Labware Path start This compound Waste Identified waste_type Determine Waste Type start->waste_type solid_waste Pure Solid or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Reusable dissolve Dissolve in minimal solvent (if pure solid) solid_waste->dissolve inactivate_solid Add Inactivation Solution (2.5% NaOCl + 0.25N NaOH) dissolve->inactivate_solid react_solid Allow 4-hour reaction time inactivate_solid->react_solid dispose_solid Dispose as Hazardous Waste react_solid->dispose_solid collect_liquid Collect in designated container liquid_waste->collect_liquid inactivate_liquid Add Inactivation Solution (2.5% NaOCl + 0.25N NaOH) collect_liquid->inactivate_liquid react_liquid Allow 4-hour reaction time inactivate_liquid->react_liquid dispose_liquid Dispose as Hazardous Waste react_liquid->dispose_liquid submerge_labware Submerge in Inactivation Solution labware->submerge_labware react_labware Allow 4-hour reaction time submerge_labware->react_labware clean_labware Rinse and Clean for Reuse react_labware->clean_labware

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and compliance with environmental regulations. Always consult your institution's specific hazardous waste management guidelines.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.